2,2'-Bipyridine-6,6'-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(6-aminopyridin-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H,(H2,11,13)(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSWVQYWQSZDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441777 | |
| Record name | 2,2'-Bipyridine-6,6'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93127-75-4 | |
| Record name | 2,2'-Bipyridine-6,6'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-Diamino-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,2'-Bipyridine-6,6'-diamine from 6,6'-dibromo-2,2'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a high-yield synthetic route to 2,2'-Bipyridine-6,6'-diamine, a valuable ligand in coordination chemistry and a key building block in the development of novel therapeutics and functional materials. The primary focus of this document is the direct amination of 6,6'-dibromo-2,2'-bipyridine.
Introduction
This compound is a versatile bidentate ligand whose amino functionalities allow for further synthetic elaboration, making it a crucial precursor for the construction of complex molecular architectures. Traditional methods for its synthesis have often involved harsh reaction conditions, multi-step procedures, or the use of hazardous intermediates. This guide details an improved and simplified one-step process that offers high yields and avoids the need for high-pressure apparatus.[1][2]
Reaction Pathway and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution reaction. The strong nucleophile, potassium amide (KNH₂), displaces the bromide ions from the 6 and 6' positions of the 2,2'-bipyridine ring. The reaction is catalyzed by iron(III) nitrate nonahydrate in liquid ammonia as the solvent.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the optimized synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | 6,6'-dibromo-2,2'-bipyridine | [1][3] |
| Product | This compound | [1][3] |
| Reagents | Potassium, Iron(III) nitrate nonahydrate, Liquid Ammonia | [1][3] |
| Solvent | Liquid Ammonia | [1] |
| Reaction Temperature | -33 °C (boiling point of liquid ammonia) | [3] |
| Reaction Time | 4 hours | [1][3] |
| Yield | 85-95% | [1][2] |
| Melting Point | 185–187 °C | [3] |
Experimental Protocol
This protocol is adapted from the improved synthesis reported by Thibault, M. E. et al.[1][3]
Materials:
-
6,6'-dibromo-2,2'-bipyridine
-
Potassium metal
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl)
-
Acetone
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
Procedure:
-
Preparation of Potassium Amide (KNH₂):
-
In a three-necked flask equipped with a dry ice/acetone condenser and a stirring bar, condense approximately 125 mL of ammonia.
-
Add a catalytic amount of iron(III) nitrate nonahydrate (100–150 mg for a 3.0 g scale reaction).[1][3]
-
Slowly add potassium metal (10 equivalents) in small pieces to the stirring liquid ammonia. Allow the blue color to dissipate between additions.
-
Once all the potassium has been added, stir the resulting dark blue solution for 15 minutes to ensure the complete formation of potassium amide.[3]
-
-
Amination Reaction:
-
Quenching and Work-up:
-
Extraction and Purification:
-
To the remaining solid residue, add 125 mL of acetone and scrape the walls of the flask to loosen the solid.[1][3]
-
Stir the suspension for 15 minutes, then decant the acetone.
-
Combine the acetone extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation to yield a dark yellow to light brown powder.[3]
-
The crude product is often spectroscopically pure.[1][3] Further purification can be achieved by sublimation.[1][3]
-
Visual Representations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Routes
While the featured protocol is highly efficient, other methods for the synthesis of this compound have been reported. One such method involves a three-step synthesis starting from 6,6'-dibromo-2,2'-bipyridine that proceeds through a potentially hazardous bisazide intermediate.[1] Another potential route is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction widely used for the formation of C-N bonds.[4][5] However, the liquid ammonia-based method described herein offers a more direct and high-yielding alternative for this specific transformation.
Conclusion
The synthesis of this compound from 6,6'-dibromo-2,2'-bipyridine using potassium amide in liquid ammonia is a robust and efficient method suitable for producing significant quantities of the target compound.[1] This technical guide provides the necessary data and protocols for researchers to successfully implement this synthesis in their laboratories. The resulting diamine is a valuable platform for further chemical exploration in drug discovery and materials science.
References
A Technical Guide to the Purification of 2,2'-Bipyridine-6,6'-diamine via Sublimation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purification of 2,2'-Bipyridine-6,6'-diamine using sublimation. This document details the physical and chemical properties of the compound, a proven experimental protocol for sublimation, and methods for assessing purity.
Introduction
This compound is a crucial building block in coordination chemistry and the synthesis of functional materials and pharmaceutical intermediates. Its high purity is paramount for the reliability and reproducibility of subsequent applications. Sublimation is a highly effective technique for purifying this compound, leveraging its ability to transition directly from a solid to a gas phase, leaving non-volatile impurities behind. This guide offers the necessary details for researchers to successfully implement this purification method.
Physicochemical Properties of this compound
A thorough understanding of the material's properties is essential for successful purification. Key data for this compound is summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀N₄ | [1][2][3] |
| Molecular Weight | 186.22 g/mol | [3] |
| Appearance | White to yellow to green powder/crystal | [2][3] |
| Melting Point | 186 °C (lit.) | [2][3] |
| Boiling Point | 445.9 °C (Predicted) | [2] |
| Purity (Commercial) | ≥ 98% (GC) | [3] |
Sublimation for Purification: An Experimental Protocol
Sublimation of this compound has been demonstrated to effectively remove impurities from its synthesis, such as unreacted starting materials (e.g., 6,6'-dibromo-2,2'-bipyridine) and reaction intermediates (e.g., 6-amino-6'-bromo-2,2'-bipyridine).[1]
Apparatus
A standard laboratory vacuum sublimation apparatus is required, consisting of:
-
A sublimation flask (outer tube) to hold the crude material.
-
A cold finger (inner tube) cooled with circulating water or a dry ice/acetone slurry.
-
A vacuum source (vacuum pump).
-
A heating mantle or oil bath to heat the sublimation flask.
Two-Stage Sublimation Protocol
A two-stage sublimation process is recommended for optimal purification.[1]
Stage 1: Removal of Volatile Impurities
-
Place the crude this compound into the sublimation flask.
-
Assemble the sublimation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and reduce the pressure to approximately 50 Torr.
-
Begin circulating the coolant through the cold finger.
-
Gently heat the sublimation flask to 150 °C.
-
Maintain these conditions overnight to allow for the sublimation of more volatile impurities, which will deposit on the cold finger.
-
After this period, cool the apparatus to room temperature and carefully vent the system.
-
Remove the cold finger and clean it with a suitable solvent (e.g., acetone) to discard the sublimed impurities.
Stage 2: Sublimation of the Target Compound
-
Reassemble the sublimation apparatus with the cleaned cold finger.
-
Connect the apparatus to a dynamic vacuum system (high vacuum).
-
Heat the sublimation flask to 150 °C.
-
The purified this compound will sublime and deposit on the cold finger as yellow crystals or powder.[1]
-
Once the sublimation is complete, cool the apparatus to room temperature before carefully venting the system.
-
Collect the purified product from the cold finger. The expected melting point of the purified product is in the range of 185–187 °C.[1]
The following diagram illustrates the logical workflow of the sublimation process.
Caption: Workflow for the two-stage sublimation of this compound.
Purity Assessment
Rigorous analytical testing is essential to confirm the purity of the sublimed this compound. The following techniques are recommended.
| Analytical Technique | Purpose | Key Parameters |
| ¹H NMR | Structural confirmation and assessment of spectroscopic purity. | The sublimed product should show clean signals corresponding to the structure of this compound, free from impurity peaks.[1] |
| Melting Point | Indication of purity. | A sharp melting point in the range of 185–187 °C is indicative of high purity.[1] A broad melting range suggests the presence of impurities. |
| HPLC | Quantitative purity determination and detection of non-volatile impurities. | A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for bipyridine derivatives. UV detection is typically used. |
| GC-MS | Quantitative purity determination and identification of volatile impurities. | A mid-polarity column is often suitable for the analysis of bipyridine derivatives. Mass spectrometry provides structural information for impurity identification. |
The following diagram illustrates the relationship between the purification process and the analytical validation steps.
Caption: Relationship between sublimation purification and analytical validation.
Thermal Stability and Safety Considerations
As an aromatic amine, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The sublimation procedure should be performed in a well-ventilated fume hood. Care should be taken when working with glassware under vacuum to avoid implosion.
Conclusion
Sublimation is a powerful and effective method for the purification of this compound, capable of yielding a high-purity product suitable for demanding applications in research and development. The detailed protocol and analytical guidance provided in this document serve as a valuable resource for scientists and professionals in the field. Adherence to proper experimental procedures and safety precautions is essential for achieving optimal results.
References
In-Depth Technical Guide to the Spectroscopic Characterization of 2,2'-Bipyridine-6,6'-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bipyridine-6,6'-diamine is a versatile organic ligand that has garnered significant interest in the fields of coordination chemistry, materials science, and catalysis. Its unique structural and electronic properties, stemming from the presence of two amino groups on the bipyridyl framework, make it a valuable building block for the synthesis of novel metal complexes and functional materials. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, offering detailed experimental protocols and data interpretation to aid researchers in their scientific endeavors.
Molecular Structure
The structure of this compound, with the systematic IUPAC name 6,6'-diamino-2,2'-bipyridine, is characterized by a central bipyridine core with amino substituents at the 6 and 6' positions. This configuration allows for bidentate coordination to metal centers through the nitrogen atoms of the pyridine rings, while the amino groups can be further functionalized or participate in hydrogen bonding interactions.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| ¹H | 5.38 | br s | - | acetone-d₆ | [1] |
| ¹H | 6.53 | d | 8.1 | acetone-d₆ | [1] |
| ¹H | 7.46 | t | 7.8 | acetone-d₆ | [1] |
| ¹H | 7.61 | d | 7.5 | acetone-d₆ | [1] |
| ¹³C | 108.8 | - | - | acetone-d₆ | [1] |
| ¹³C | 110.4 | - | - | acetone-d₆ | [1] |
| ¹³C | 138.4 | - | - | acetone-d₆ | [1] |
| ¹³C | 155.6 | - | - | acetone-d₆ | [1] |
| ¹³C | 159.9 | - | - | acetone-d₆ | [1] |
Note: br s = broad singlet, d = doublet, t = triplet.
Infrared (IR) Spectroscopy
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3400-3250 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=N (Pyridine) | Stretching | 1600-1550 |
| C=C (Aromatic) | Stretching | 1500-1400 |
| C-N | Stretching | 1350-1250 |
| N-H (Amine) | Bending | 1650-1580 |
| C-H (Aromatic) | Bending (out-of-plane) | 900-675 |
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of this compound is expected to exhibit characteristic π-π* transitions associated with the aromatic bipyridine system. The presence of the amino groups is likely to cause a red-shift (bathochromic shift) of the absorption maxima compared to the parent 2,2'-bipyridine.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (186.22 g/mol ). Fragmentation patterns would likely involve the loss of amino groups and cleavage of the bipyridine ring.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic characterization of this compound. Researchers should adapt these protocols based on the specific instrumentation available.
Synthesis of this compound
An improved synthesis method involves the amination of 6,6'-dibromo-2,2'-bipyridine using potassium amide in liquid ammonia with an iron(III) nitrate nonahydrate catalyst. This method avoids the need for a pressure bomb and provides high yields.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or CDCl₃) in a 5 mm NMR tube. The concentration should be adjusted to obtain an optimal signal-to-noise ratio.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to determine the molar extinction coefficient or to obtain a spectrum with absorbance values within the linear range of the instrument (typically 0.1-1.0).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes (typically 1 cm path length).
-
Fill one cuvette with the pure solvent to serve as the reference.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Place the sample cuvette in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Processing:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantitative analysis is performed, use the Beer-Lambert law (A = εbc) to calculate the molar extinction coefficient (ε).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The concentration should be low, typically in the range of µg/mL to ng/mL, depending on the ionization technique.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Processing:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to gain structural information.
-
Experimental Workflow and Applications
While a specific signaling pathway involving this compound is not documented, its primary application lies in the synthesis of metal complexes for various catalytic and sensing applications. The general workflow for such an application is depicted below.
Caption: General workflow for the synthesis, characterization, and application of metal complexes of this compound.
This workflow illustrates the initial synthesis of a metal complex from the ligand and a metal salt. The resulting complex is then thoroughly characterized using various spectroscopic techniques as detailed in this guide. Finally, the characterized complex can be utilized in applications such as catalysis, where it facilitates the conversion of reactants to products, or in chemical sensing, where its interaction with an analyte generates a measurable signal.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. The presented data and experimental protocols serve as a valuable resource for researchers working with this important ligand. A thorough spectroscopic analysis is crucial for confirming the identity and purity of the compound and for elucidating the structure and properties of its metal complexes, which is essential for the development of new technologies in catalysis, materials science, and drug discovery.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2'-Bipyridine-6,6'-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2'-Bipyridine-6,6'-diamine. It includes a detailed summary of spectral data, a complete experimental protocol for acquiring the spectrum, and a visual representation of the molecule's structure with proton assignments to aid in spectral interpretation.
Introduction
This compound is a key organic ligand in coordination chemistry, valued for its ability to form stable complexes with various metal ions. Its derivatives are explored in fields ranging from catalysis to materials science and drug development. A thorough understanding of its structural and electronic properties is paramount, and ¹H NMR spectroscopy is a fundamental technique for its characterization. This guide offers a detailed analysis of the ¹H NMR spectrum to facilitate its identification and use in research and development.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits a distinct set of signals corresponding to the aromatic protons and the amine protons. The data, acquired in a suitable deuterated solvent, is summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4, H-4' | 7.46 | Triplet (t) | 7.8 | 2H |
| H-3, H-3' | 7.61 | Doublet (d) | 7.5 | 2H |
| H-5, H-5' | 6.53 | Doublet (d) | 8.1 | 2H |
| -NH₂ | 5.38 | Broad Singlet (br s) | - | 4H |
Table 1: Summary of ¹H NMR spectral data for this compound.[1]
Molecular Structure and Proton Environments
The chemical structure of this compound with the IUPAC numbering of the pyridine rings is presented below. The diagram illustrates the distinct proton environments that give rise to the observed ¹H NMR spectrum.
Structure of this compound with Proton Labeling
Experimental Protocol for ¹H NMR Analysis
The following protocol provides a standardized method for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
4.1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent may depend on the sample's solubility.
-
Internal Standard: The deuterated solvent should contain an internal standard, typically Tetramethylsilane (TMS) at a concentration of 0.03% (v/v), for chemical shift referencing.
-
Mixing: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.
4.2. NMR Spectrometer and Parameters
-
Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a proton-sensitive probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal and TMS peak.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient signal detection.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: At least 2-3 seconds to ensure adequate digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is recommended.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
4.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption line shapes and apply a baseline correction.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration and Analysis: Integrate all signals to determine the relative proton ratios. Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz.
Logical Workflow for ¹H NMR Characterization
The following diagram illustrates the logical workflow for the ¹H NMR characterization of this compound, from sample preparation to final data analysis.
Workflow for ¹H NMR Characterization
This comprehensive guide provides the necessary information for the successful acquisition and interpretation of the ¹H NMR spectrum of this compound, serving as a valuable resource for researchers in the field.
References
An In-depth Technical Guide on the Core of 2,2'-Bipyridine-6,6'-diamine: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bipyridine-6,6'-diamine is a versatile organic ligand that has garnered significant interest in coordination chemistry, materials science, and catalysis. Its unique structural features, particularly the presence of two amino groups on the bipyridine framework, allow for the formation of stable complexes with a variety of metal ions. These complexes exhibit diverse properties and have potential applications in areas such as catalysis and as building blocks for supramolecular structures. This guide provides a comprehensive overview of the synthesis, and potential structural characteristics of this compound, along with a general experimental workflow for its application in the synthesis of metal-organic complexes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₄ |
| Molecular Weight | 186.22 g/mol |
| CAS Number | 93127-75-4 |
| Appearance | White to yellow to green crystal |
| Melting Point | 186 °C (lit.) |
| Purity | ≥ 98% (GC) |
Synthesis of this compound
An improved, high-yield synthesis of this compound from 6,6'-dibromo-2,2'-bipyridine has been developed that avoids the use of a pressure bomb. The conversion is achieved in 85-95% yield using potassium amide in liquid ammonia with iron(III) nitrate nonahydrate as a catalyst.[1]
Experimental Protocol: Improved Synthesis
Materials:
-
6,6'-dibromo-2,2'-bipyridine
-
Potassium metal
-
Iron(III) nitrate nonahydrate
-
Liquid ammonia
-
Anhydrous diethyl ether
-
Ammonium chloride
-
Deionized water
-
Acetone
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar and a dry ice/acetone condenser is charged with potassium metal and a catalytic amount of iron(III) nitrate nonahydrate under an inert atmosphere.
-
Liquid ammonia is condensed into the flask at -78 °C. The mixture is stirred until a persistent blue color develops, indicating the formation of the potassium amide.
-
A solution of 6,6'-dibromo-2,2'-bipyridine in anhydrous diethyl ether is added dropwise to the potassium amide solution.
-
The reaction mixture is stirred at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, the reaction is quenched by the careful addition of solid ammonium chloride.
-
The ammonia is allowed to evaporate, and the remaining residue is partitioned between deionized water and diethyl ether.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone) to yield this compound as a crystalline solid.[1]
Crystal Structure of Diaminobipyridines
The structural analysis of these related compounds provides valuable insights into the likely solid-state packing and intermolecular interactions of this compound. It is anticipated that the amino groups would be key players in directing the crystal packing through hydrogen bonding.
Application in Metal-Organic Complex Synthesis: An Experimental Workflow
This compound is an excellent ligand for the synthesis of metal-organic complexes. The following section outlines a general workflow for the synthesis and characterization of a coordination complex using this ligand.
Experimental Workflow Diagram
Caption: A general workflow for the synthesis and characterization of a metal complex.
Conclusion
This compound is a valuable building block in coordination and supramolecular chemistry. While detailed crystallographic data for the free ligand remains elusive in public databases, the provided synthesis protocol and the understanding of its coordination behavior from related structures offer a solid foundation for its use in research and development. The experimental workflow presented here provides a clear guide for the synthesis and characterization of novel metal-organic complexes with this promising ligand, which may have future applications in catalysis and drug development.
References
Solubility of 2,2'-Bipyridine-6,6'-diamine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Bipyridine-6,6'-diamine. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing a robust framework for researchers to determine its solubility in various organic solvents. It includes predicted solubility trends based on the molecule's structure, detailed experimental protocols for both qualitative and quantitative solubility determination, and a template for data presentation. The methodologies outlined herein are essential for applications in organic synthesis, materials science, and pharmaceutical development where precise control over dissolution is critical.
Introduction
This compound is a versatile organic ligand and building block used in coordination chemistry, the synthesis of functional materials, and as an intermediate in the development of pharmaceutical compounds. Its solubility in organic solvents is a fundamental physical property that governs its utility in a wide range of applications, from reaction kinetics and purification to formulation and drug delivery.
This guide addresses the current gap in publicly available quantitative solubility data for this compound. It serves as a practical resource for scientists and researchers by providing:
-
An estimation of its qualitative solubility based on the principles of chemical structure and polarity.
-
A structured table for the systematic recording of experimentally determined solubility data.
-
Detailed, step-by-step experimental protocols for the accurate and reliable determination of its solubility.
-
Visual workflows to guide the experimental process.
Predicted Solubility Profile
The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like." this compound possesses both polar and non-polar characteristics. The two pyridine rings form a relatively non-polar aromatic core, while the two amine (-NH2) groups and the nitrogen atoms within the pyridine rings introduce polarity and the capacity for hydrogen bonding.
Based on the structure and the known solubility of the parent compound, 2,2'-bipyridine, the following trends are anticipated:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. The amine groups and pyridine nitrogens can act as hydrogen bond acceptors and donors with the solvent molecules.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): High solubility is anticipated due to strong dipole-dipole interactions.
-
Non-Polar Aromatic Solvents (e.g., Toluene, Benzene): Moderate to good solubility is likely. The aromatic core of the bipyridine will interact favorably with these solvents through π-π stacking. The parent 2,2'-bipyridine is known to be very soluble in benzene.[1]
-
Low-Polarity and Non-Polar Aliphatic Solvents (e.g., Dichloromethane, Chloroform, Hexane, Diethyl Ether): Moderate solubility is expected in chlorinated solvents. Solubility in non-polar aliphatic solvents like hexane is predicted to be lower due to the compound's overall polarity. The parent 2,2'-bipyridine is very soluble in ether.[1]
The following diagram illustrates the general principle of solubility based on polarity.
Quantitative Solubility Data
| Solvent | Solvent Type | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 5.1 | ||
| Ethanol | Polar Protic | 4.3 | ||
| Isopropanol | Polar Protic | 3.9 | ||
| Acetonitrile | Polar Aprotic | 5.8 | ||
| Acetone | Polar Aprotic | 5.1 | ||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | ||
| Dichloromethane (DCM) | Low Polarity | 3.1 | ||
| Chloroform | Low Polarity | 4.1 | ||
| Tetrahydrofuran (THF) | Low Polarity | 4.0 | ||
| Toluene | Non-Polar | 2.4 | ||
| Hexane | Non-Polar | 0.1 | ||
| Diethyl Ether | Non-Polar | 2.8 |
Experimental Protocols for Solubility Determination
The following protocols provide a framework for determining the solubility of this compound. It is recommended to start with a qualitative assessment, followed by a quantitative determination using the shake-flask method coupled with either gravimetric or spectroscopic analysis.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Glass syringes
-
Pipettes and volumetric flasks
-
Evaporating dish or watch glass
-
Drying oven
-
UV-Vis Spectrophotometer and cuvettes (for spectroscopic method)
Experimental Workflow
The general workflow for determining solubility is depicted in the following diagram.
Detailed Methodologies
Protocol 1: Qualitative Solubility Assessment
This initial step provides a rapid estimation of solubility.
-
Preparation: Add approximately 10-20 mg of this compound to a small vial.
-
Solvent Addition: Add the chosen organic solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking.
-
Observation: Observe the dissolution of the solid.
-
Classification:
-
Very Soluble: Dissolves quickly in a small amount of solvent (< 1 mL).
-
Soluble: Dissolves completely upon addition of up to 3 mL of solvent.
-
Slightly Soluble: Some, but not all, of the solid dissolves in 3 mL of solvent.
-
Insoluble: No significant amount of solid dissolves in 3 mL of solvent.
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining equilibrium solubility.[2][3]
-
Preparation of Saturated Solution:
-
To a series of glass vials, add a pre-weighed excess amount of this compound. An excess is critical to ensure a saturated solution is formed.
-
Add a known volume (e.g., 5.0 or 10.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stirrer plate within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change between the later time points).
-
-
Separation of Solid and Liquid Phases:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter (e.g., 0.22 µm). This step is crucial to prevent any solid particles from being transferred.
-
Protocol 3: Analysis of the Saturated Solution
Method A: Gravimetric Analysis
This method is straightforward and does not require spectroscopic instrumentation.[5][6]
-
Sample Preparation:
-
Tare a clean, dry evaporating dish or watch glass on an analytical balance.
-
Accurately transfer a known volume of the filtered supernatant (e.g., 2.0 mL) into the tared dish.
-
Record the total weight of the dish and the solution.
-
-
Solvent Evaporation:
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven should be well-ventilated.
-
Continue drying until a constant weight of the residue is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved solute (final weight of dish + residue minus the tare weight of the dish).
-
Express the solubility in the desired units (e.g., g/100 mL or mol/L).
-
Method B: UV-Vis Spectroscopic Analysis
This method is suitable if this compound has a distinct chromophore and is highly sensitive.[7][8]
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of dilutions to create a set of standard solutions of known lower concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of interest (Beer-Lambert Law).
-
-
Sample Analysis:
-
Take the filtered supernatant obtained from the shake-flask experiment and dilute it accurately with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original saturated solution.
-
Express the solubility in the desired units.
-
Conclusion
While quantitative solubility data for this compound is not extensively documented, its molecular structure suggests favorable solubility in a range of polar and non-polar organic solvents. For applications requiring precise solubility values, experimental determination is essential. The shake-flask method, combined with either gravimetric or spectroscopic analysis, provides a reliable and accurate means to quantify the solubility of this compound. The protocols and data presentation framework provided in this guide are intended to support researchers in generating the critical data needed for their work in drug development, materials science, and chemical synthesis.
References
- 1. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. scribd.com [scribd.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. rootspress.org [rootspress.org]
- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,2'-Bipyridine-6,6'-diamine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and evolving synthesis of 2,2'-Bipyridine-6,6'-diamine, a versatile bidentate ligand. It details the initial, often challenging, synthetic routes and contrasts them with modern, optimized protocols. Key quantitative data are summarized for comparative analysis. Detailed experimental procedures for pivotal syntheses are provided to enable replication and further development. Furthermore, this guide explores the compound's significant applications in coordination chemistry and catalysis, illustrated with a representative catalytic cycle.
Introduction
This compound, also known as 6,6'-diamino-2,2'-bipyridine, is an aromatic organic compound featuring a 2,2'-bipyridine core functionalized with amino groups at the 6 and 6' positions.[1] This substitution pattern significantly influences the electronic properties of the bipyridine system, enhancing its coordinating ability and providing sites for further functionalization. These characteristics make it a valuable building block in the synthesis of complex molecules and a highly effective ligand in coordination chemistry, catalysis, and materials science.[1][2] Its ability to form stable complexes with a variety of transition metals has led to its use in the development of novel catalysts, advanced materials, and potential therapeutic agents.[1]
History and Discovery
The development of this compound is intrinsically linked to the broader history of bipyridine chemistry. The parent compound, 2,2'-bipyridine, was first synthesized in 1888.[3] The journey to substituted bipyridines, particularly those with functional groups amenable to complexation and further reaction, progressed over the following decades.
A crucial precursor to this compound is 6,6'-dibromo-2,2'-bipyridine. The synthesis of this key intermediate was reported by F. H. Burstall in 1938 as part of broader research into polypyridyl compounds. This foundational work paved the way for the subsequent development of amino-substituted derivatives.
The first documented syntheses of this compound emerged in the latter half of the 20th century. Two early methods are of particular note:
-
The Shiraishi Method (1984): Shiraishi and co-workers developed a method involving the direct amination of 6,6'-dibromo-2,2'-bipyridine. This approach required harsh conditions, utilizing an autoclave to heat the starting material with ammonia at high temperatures and pressures.[1] While effective, the need for specialized high-pressure equipment presented a significant barrier.[2]
-
The Kelly Method (1995): J. W. Kelly and his team reported a three-step synthesis that also started from 6,6'-dibromo-2,2'-bipyridine. This pathway proceeded through a potentially hazardous bisazide intermediate.[2] The multi-step nature and the safety concerns associated with the azide intermediate made this route less ideal for large-scale production.
These early methods, while groundbreaking, highlighted the need for a more accessible, safer, and higher-yielding synthesis. This led to the development of improved protocols in the 21st century.
Evolution of Synthetic Methodologies
The challenges associated with the initial syntheses of this compound spurred research into more efficient and practical methods. A significant advancement was reported in 2007 by Thibault, Luska, and Schlaf, who developed a simple, high-yielding, and non-hazardous procedure.
This improved method involves the amination of 6,6'-dibromo-2,2'-bipyridine using potassium amide in liquid ammonia, catalyzed by iron(III) nitrate nonahydrate.[2] This approach avoids the high pressures of the Shiraishi method and the hazardous azide intermediate of the Kelly method, making it the current method of choice for the laboratory-scale synthesis of this compound.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic methodologies, allowing for a clear comparison of their efficiency and practicality.
| Method | Starting Material | Key Reagents | Conditions | Yield | Melting Point (°C) |
| Shiraishi et al. (1984) | 6,6'-Dibromo-2,2'-bipyridine | Liquid Ammonia | 220 °C, 100 kgf/cm², 6 h (in autoclave) | >80% | Not specified in abstract |
| Kelly et al. (1995) | 6,6'-Dibromo-2,2'-bipyridine | Sodium Azide, then reduction | Multi-step, involves bisazide intermediate | Moderate | Not specified in secondary source |
| Thibault et al. (2007) | 6,6'-Dibromo-2,2'-bipyridine | Potassium Amide, Iron(III) Nitrate Nonahydrate, Liquid Ammonia | -33 °C to ambient pressure, 4 h | 85-95% | 158-165 |
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of the precursor 6,6'-dibromo-2,2'-bipyridine and the final product this compound via the improved Thibault method.
Synthesis of 6,6'-Dibromo-2,2'-bipyridine (Precursor)
This protocol is based on the general principles of Ullmann coupling, a common method for synthesizing bipyridines.
Materials:
-
2,6-Dibromopyridine
-
Copper powder
-
Dimethylformamide (DMF), anhydrous
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dibromopyridine and a stoichiometric amount of copper powder.
-
Under an inert atmosphere, add anhydrous DMF to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper salts and unreacted copper.
-
Remove the DMF from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 6,6'-dibromo-2,2'-bipyridine.
Improved Synthesis of this compound (Thibault et al., 2007)[2]
Materials:
-
6,6'-Dibromo-2,2'-bipyridine
-
Potassium metal
-
Iron(III) nitrate nonahydrate
-
Liquid ammonia, anhydrous
-
Ammonium chloride
-
Acetone, anhydrous
-
Sodium sulfate, anhydrous
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a stopper.
-
Under a positive pressure of inert gas, condense anhydrous liquid ammonia into the flask at -78 °C.
-
To the liquid ammonia, add small pieces of potassium metal until a persistent blue color is observed, indicating the formation of the solvated electron.
-
Add a catalytic amount of iron(III) nitrate nonahydrate. The blue color will dissipate as potassium amide is formed.
-
Once the formation of potassium amide is complete (the solution becomes colorless or gray), add 6,6'-dibromo-2,2'-bipyridine to the reaction mixture.
-
Allow the reaction to stir at -33 °C (the refluxing temperature of liquid ammonia at ambient pressure) for 4 hours.
-
After 4 hours, quench the reaction by the slow and careful addition of solid ammonium chloride.
-
Allow the liquid ammonia to evaporate overnight under a stream of inert gas.
-
To the resulting solid residue, add anhydrous acetone and stir for 15 minutes.
-
Decant the acetone solution. Repeat the acetone extraction two more times.
-
Combine the acetone extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Dry the resulting solid under vacuum to yield this compound as a dark yellow to light brown powder.
Characterization Data (Thibault et al., 2007): [2]
-
¹H NMR (300 MHz, acetone-d₆): δ = 7.61 (d, J = 7.5 Hz, 2H), 7.46 (t, J = 7.8 Hz, 2H), 6.53 (d, J = 8.1 Hz, 2H), 5.38 (br s, 4H).
-
¹³C{¹H} NMR (75 MHz, acetone-d₆): δ = 159.9 (C), 155.6 (C), 138.4 (CH), 110.4 (CH), 108.8 (CH).
Applications in Coordination Chemistry and Catalysis
This compound is a versatile ligand in coordination chemistry, forming stable complexes with a wide range of transition metals. The amino groups enhance the electron-donating ability of the ligand, which can influence the electronic properties and reactivity of the metal center. These complexes have found applications in various catalytic transformations.
Representative Catalytic Application: Palladium-Catalyzed Cross-Coupling Reactions
Complexes of this compound with palladium have been investigated as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bidentate nature of the ligand provides a stable coordination environment for the palladium center, while the electronic properties can facilitate key steps in the catalytic cycle.
Below is a generalized diagram of a palladium-catalyzed cross-coupling reaction, illustrating the fundamental steps where a ligand like this compound plays a crucial role.
References
An In-depth Technical Guide to the Core Properties of 6,6'-Diamino-2,2'-bipyridyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6'-Diamino-2,2'-bipyridyl (dabp) is a versatile, nitrogen-containing heterocyclic organic compound that has garnered significant interest across various scientific disciplines. Its unique structural and electronic properties, stemming from the bipyridyl core functionalized with amino groups, make it a valuable building block in coordination chemistry, materials science, and medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of 6,6'-diamino-2,2'-bipyridyl, with a focus on its synthesis, spectroscopic and electrochemical characteristics, and its emerging role in the development of therapeutic agents.
Chemical and Physical Properties
6,6'-Diamino-2,2'-bipyridyl is a white to yellow or green crystalline solid at room temperature.[1] The presence of amino groups enhances its reactivity and its ability to act as a potent bidentate chelating ligand for a wide range of transition metal ions.[1][2]
| Property | Value | Reference |
| Synonyms | 2,2'-Bipyridine-6,6'-diamine | [1] |
| CAS Number | 93127-75-4 | [1] |
| Molecular Formula | C₁₀H₁₀N₄ | [1] |
| Molecular Weight | 186.22 g/mol | [1] |
| Melting Point | 186 °C | [1] |
| Appearance | White to yellow to green crystal | [1] |
| Purity | ≥ 98% (GC) | [1] |
Synthesis and Characterization
A reliable and high-yielding synthesis of 6,6'-diamino-2,2'-bipyridyl is crucial for its application in research and development. An improved method involves the amination of 6,6'-dibromo-2,2'-bipyridine.
References
Technical Guide: 2,2'-Bipyridine-6,6'-diamine (CAS 93127-75-4) - Properties, Synthesis, and Applications in Drug Development
This technical guide provides an in-depth overview of 2,2'-Bipyridine-6,6'-diamine (CAS 93127-75-4), a key bidentate ligand in coordination chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis protocols, and its burgeoning role in the design of metal-based therapeutic agents.
Core Properties of this compound
This compound, also known as 6,6'-Diamino-2,2'-bipyridyl, is a solid organic compound that serves as a versatile building block in the synthesis of complex molecules and coordination compounds. Its structure, featuring two amino groups on the bipyridine framework, enhances its coordination capabilities and allows for further functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 93127-75-4 | General Chemical Databases |
| Molecular Formula | C₁₀H₁₀N₄ | [1] |
| Molecular Weight | 186.22 g/mol | [1] |
| Appearance | White to yellow to green powder/crystal | [1] |
| Melting Point | 186 °C | [2] |
| Boiling Point (Predicted) | 445.9 ± 45.0 °C | [2] |
| Density (Predicted) | 1.277 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 5.91 ± 0.34 | [2] |
| Solubility | Slightly soluble in Methanol | [2] |
| Storage Temperature | Room Temperature, Inert Atmosphere, Keep in Dark Place | [2][3] |
Synthesis of this compound
Two primary synthetic routes for this compound have been reported in the literature, starting from 6,6'-dibromo-2,2'-bipyridine.
Method 1: Multi-step Synthesis via Diazide Intermediate
This method involves a four-step process starting from the coupling of 2,6-dibromopyridine.
Experimental Protocol:
Diagram 1: Synthetic Pathway of this compound (Method 1)
Caption: Multi-step synthesis of this compound.
Method 2: Direct Amination
An improved and more direct synthesis involves the direct amination of 6,6'-dibromo-2,2'-bipyridine using potassium amide in liquid ammonia. This method avoids the use of potentially hazardous azide intermediates and offers high yields.[4]
Experimental Protocol:
-
Materials: 6,6'-dibromo-2,2'-bipyridine, potassium metal, iron(III) nitrate nonahydrate (catalyst), liquid ammonia, ammonium chloride, acetone, sodium sulfate.
-
Procedure:
-
In a flask equipped for reactions in liquid ammonia, dissolve potassium metal in liquid ammonia in the presence of a catalytic amount of iron(III) nitrate nonahydrate to form potassium amide.
-
Add 6,6'-dibromo-2,2'-bipyridine (e.g., 3.0 g, 9.5 mmol) to the dark blue solution of potassium amide.[4]
-
Stir the reaction mixture at -33 °C for 4 hours.[4]
-
Quench the reaction by the slow addition of ammonium chloride.[4]
-
Allow the ammonia to evaporate overnight.
-
Extract the product with acetone, dry the combined organic extracts over sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.[4]
-
The product can be further purified by sublimation.
-
Diagram 2: Direct Amination Synthesis Workflow
Caption: Workflow for the direct amination synthesis.
Applications in Drug Development and Catalysis
This compound is primarily utilized as a ligand in coordination chemistry. Its metal complexes have shown significant potential in various fields, including catalysis and, more recently, in the development of anticancer agents.
Anticancer Activity of Metal Complexes
Metal complexes of 2,2'-bipyridine derivatives are being extensively investigated for their cytotoxic properties against various cancer cell lines. The mechanism of action is often attributed to the ability of these complexes to interact with DNA, leading to apoptosis.
Table 2: In Vitro Cytotoxicity of Representative Metal Complexes with Bipyridine Ligands
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| cis-[Re(CO)₂Br₂(HCCbpy)] | MCF-7 (Breast Cancer) | 1.4 | [5] |
| [Ru(bpy)₂(L8)]⁺ | Tumor Spheroid Model | High Activity | [6] |
| [Ru(L2)(bipy)₂]PF₆ | 4T1 (Murine Mammary Carcinoma) | ~2.0 - 12.8 | [7] |
| Platinum(II) Dimer Complex | Various Human Cancer Cell Lines | Comparable to Cisplatin | [8] |
(Note: The table presents data for related bipyridine complexes to illustrate the potential of this class of compounds. HCCbpy = 4-ethynyl-2,2'-bipyridine; L8 and L2 are other functionalized ligands.)
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[2][9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (metal complex) and incubate for a specified period (e.g., 24-72 hours). Include a solvent control.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Diagram 3: Proposed Mechanism of Action for Platinum-Bipyridine Complexes
Caption: A simplified pathway for the anticancer action of Pt-bipyridine complexes.
Catalysis
Complexes of this compound with transition metals, such as Ruthenium, have been investigated as catalysts. The presence of the amino groups can influence the catalytic activity through a metal-ligand bifunctional mechanism, where the amine groups participate in proton transfer steps. This has been demonstrated in the hydrogenation of cyclohexanone.[11][12]
Conclusion
This compound is a valuable ligand with well-established synthetic routes. Its primary application lies in the formation of transition metal complexes. These complexes exhibit a range of interesting properties, with their potential as anticancer agents being a particularly active area of research. The ability to tune the steric and electronic properties of the ligand and the choice of the metal center allows for the rational design of novel therapeutics. Further investigations into the synthesis of new derivatives and the detailed elucidation of their mechanisms of biological action are warranted to fully exploit the potential of this compound in drug development and catalysis.
References
- 1. Cytotoxicity and DNA binding studies of several platinum (II) and palladium (II) complexes of the 2,2'-bipyridine and an anion of 2-pyridinecarboxylic/2-pyrazinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. ionicviper.org [ionicviper.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity evaluation and DNA interaction of RuII-bipy complexes containing coumarin-based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, photophysical, and computational studies of rhenium(I) tricarbonyl complexes containing the derivatives of bipyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Calculations on 2,2'-Bipyridine-6,6'-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies on 2,2'-Bipyridine-6,6'-diamine, a molecule of significant interest in coordination chemistry, materials science, and pharmaceutical research. Due to the limited availability of direct theoretical studies on the diamino-substituted compound, this guide leverages extensive computational data available for the parent molecule, 2,2'-bipyridine, to infer and understand the properties of its 6,6'-diamino derivative. This approach provides a foundational understanding of the core electronic and structural characteristics, which are then modulated by the amino substituents.
Introduction to this compound
2,2'-Bipyridine and its derivatives are among the most widely studied classes of chelating ligands in coordination chemistry. The introduction of amino groups at the 6 and 6' positions of the bipyridine scaffold in this compound significantly alters its electronic properties, enhancing its potential as a ligand for various metal ions and as a building block for functional materials. The amino groups act as strong electron-donating groups, influencing the electron density distribution within the aromatic rings and affecting the molecule's coordination behavior, spectroscopic signatures, and reactivity.
Theoretical Framework and Computational Methodology
The theoretical data presented for the 2,2'-bipyridine core is primarily based on Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of molecules. Typical calculations involve geometry optimization to find the lowest energy structure, followed by the calculation of electronic properties such as molecular orbital energies and electron density distribution.
A representative computational protocol for 2,2'-bipyridine would involve:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X.
-
Basis Set: A Pople-style basis set like 6-31G(d) or a Dunning-type basis set like cc-pVDZ is commonly employed for geometry optimization and electronic structure calculations.
-
Solvation Model: To simulate solution-phase properties, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated.
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis).
The following diagram illustrates a typical workflow for the theoretical characterization of a molecule like 2,2'-bipyridine.
Molecular Structure and Geometry
The geometry of 2,2'-bipyridine is characterized by the torsional angle between the two pyridine rings. In the gas phase and in non-coordinating solvents, the molecule preferentially adopts a trans conformation due to steric hindrance between the hydrogen atoms at the 3 and 3' positions. Upon coordination to a metal ion, it rotates to a cis conformation.
The introduction of amino groups at the 6 and 6' positions in this compound is expected to influence the torsional potential. The amino groups can form intramolecular hydrogen bonds with the nitrogen atoms of the opposing pyridine ring, which could stabilize a more planar conformation.
Below is a table summarizing key geometrical parameters for the parent 2,2'-bipyridine molecule, which serves as a baseline for understanding the structure of its diamino derivative.
| Parameter | Theoretical Value (DFT/B3LYP/6-31G*) | Experimental Value (Gas-phase) |
| C2-C2' Bond Length (Å) | 1.49 | 1.50 |
| C-N Bond Length (avg, Å) | 1.34 | 1.35 |
| C-C Bond Length (avg, Å) | 1.39 | 1.39 |
| N-C2-C2'-N Dihedral Angle (°) | ~180 (trans) | ~180 (trans) |
Note: The theoretical values are representative and can vary slightly depending on the level of theory and basis set used.
Electronic Properties
The electronic properties of 2,2'-bipyridine are significantly altered by the addition of the 6,6'-diamino groups. These electron-donating groups increase the energy of the highest occupied molecular orbital (HOMO) and decrease the HOMO-LUMO gap, leading to a red-shift in the electronic absorption spectrum.
The diagram below illustrates the conceptual effect of the diamino substitution on the frontier molecular orbitals of the bipyridine core.
6,6'-dichloro-2,2'-bipyridine + NH₃ (or amine source) --(catalyst, heat)--> this compound
Conclusion
This technical guide has provided a detailed overview of the theoretical and experimental aspects of this compound. By leveraging computational data from the parent 2,2'-bipyridine molecule, we have inferred the key structural and electronic features of the diamino-substituted derivative. The electron-donating amino groups are shown to significantly influence the molecule's properties, making it a highly attractive ligand for a wide range of applications in chemistry and materials science. Further dedicated theoretical and experimental investigations will undoubtedly continue to uncover the rich potential of this versatile molecule.
Methodological & Application
Application Notes and Protocols for 2,2'-Bipyridine-6,6'-diamine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the bidentate ligand 2,2'-Bipyridine-6,6'-diamine, its synthesis, and its applications in coordination chemistry, with a focus on its utility in catalysis and as a fluorescent sensor. Detailed experimental protocols are provided to facilitate the practical application of this versatile ligand and its complexes.
Introduction to this compound
This compound is a versatile organic compound that acts as a strong bidentate chelating agent for a wide range of transition metals.[1] The presence of amino groups at the 6 and 6' positions significantly influences the electronic properties and reactivity of the resulting metal complexes, making them suitable for various applications, including catalysis, materials science, and biological sensing.[1][2] This document outlines the synthesis of the ligand and its metal complexes, summarizes their key properties, and provides detailed protocols for their application.
Synthesis Protocols
Synthesis of this compound
A convenient and high-yielding synthesis of this compound from 6,6'-dibromo-2,2'-bipyridine has been developed, avoiding the need for high-pressure equipment.[3] The method utilizes potassium amide in liquid ammonia with an iron(III) nitrate catalyst.
Experimental Protocol:
Materials:
-
6,6'-Dibromo-2,2'-bipyridine
-
Potassium metal
-
Iron(III) nitrate nonahydrate
-
Liquid ammonia
-
Ammonium chloride
-
Acetone
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense approximately 100 mL of ammonia.
-
Add a catalytic amount of iron(III) nitrate nonahydrate.
-
Carefully add small pieces of potassium metal until a persistent blue color is observed, indicating the formation of potassium amide.
-
Add 6,6'-dibromo-2,2'-bipyridine (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at -33 °C for 4 hours.
-
Quench the reaction by the slow and careful addition of ammonium chloride.
-
Allow the ammonia to evaporate overnight.
-
Triturate the resulting solid with acetone.
-
Combine the acetone extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
The product can be further purified by sublimation.
Characterization Data:
-
Appearance: Yellow crystals or powder.[3]
-
Melting Point: 185–187 °C.[3]
-
¹H NMR (300 MHz, acetone-d₆): δ = 7.61 (d, J = 7.5 Hz, 2H), 7.46 (t, J = 7.8 Hz, 2H), 6.53 (d, J = 8.1 Hz, 2H), 5.38 (br s, 4H).[3]
-
¹³C{¹H} NMR (75 MHz, acetone-d₆): δ = 159.9, 155.6, 138.4, 110.4, 108.8.[3]
Synthesis of a Representative Ruthenium(II) Complex: Ru(bpy)₂(6,6'-diamino-2,2'-bipyridine)₂
This protocol describes the synthesis of a mixed-ligand ruthenium(II) complex, a class of compounds widely studied for their photophysical and electrochemical properties. This is an adapted protocol based on the synthesis of similar Ru(II) bipyridyl complexes.[4][5][6]
Experimental Protocol:
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O
-
This compound
-
Ethanol
-
Water
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in a 3:1 mixture of ethanol and water.
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Cool the reaction mixture to room temperature.
-
Filter the solution to remove any unreacted starting material.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as its hexafluorophosphate salt.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with diethyl ether.
-
Dry the product under vacuum.
Applications and Quantitative Data
Catalysis
Complexes of 2,2'-bipyridine derivatives are known to be effective catalysts for a variety of organic transformations. While specific quantitative data for the 6,6'-diamino derivative is limited in the readily available literature, the amino groups are expected to enhance the catalytic activity by modifying the electronic properties of the metal center. Below is a table with representative catalytic performance data for related ruthenium bipyridine complexes in transfer hydrogenation reactions.
| Catalyst Precursor | Substrate | Product | Solvent | Base | Yield (%) | Turnover Frequency (h⁻¹) | Reference |
| [RuCl₂(PPh₃)₃] / 6,6'-dichloro-2,2'-bipyridine | CO₂ | Formic acid | Ethanol | TEA | High | up to 5000 mol/mol Ru | [2] |
| [Ru(p-cymene)(bpy)Cl]Cl | Aryl ketones | Secondary alcohols | 2-Propanol | KOH | >95 | - | [7] |
Luminescent Materials
Lanthanide complexes of substituted bipyridines are of great interest for their luminescent properties. The ligand acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The amino groups in this compound can influence the energy transfer efficiency and thus the luminescence quantum yield.
The following table presents photophysical data for representative Europium(III) and Terbium(III) complexes with related bipyridine-dicarboxamide and bipyridine-dicarboxylic acid ligands.
| Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) (ms) | Reference |
| [Eu(BDCA)₂(H₂O)]Cl₃ (BDCA = N⁶,N⁶'-diisopropyl-[2,2'-bipyridine]-6,6'-dicarboxamide) | 340 | 615 (⁵D₀→⁷F₂) | - | - | [8] |
| [Tb(BDCA)₂(H₂O)]Cl₃ | 340 | 545 (⁵D₄→⁷F₅) | - | - | [8] |
| (Et₃NH)[Eu(bipy-6,6'-(COO)₂)₂] | ~310 | 613 (⁵D₀→⁷F₂) | 11.5% | 0.86 | [9] |
| (Et₃NH)[Tb(bipy-6,6'-(COO)₂)₂] | ~310 | 545 (⁵D₄→⁷F₅) | 6.3% | - | [9] |
Fluorescent Sensing of Zinc(II)
Amino-substituted bipyridines have shown promise as fluorescent sensors for metal ions, particularly Zn(II).[10] The fluorescence of the ligand can be either quenched or enhanced upon coordination to the metal ion. This "turn-on" or "turn-off" response can be used for the detection and quantification of the metal ion in biological systems.[10]
The proposed mechanism for zinc sensing often involves the inhibition of photoinduced electron transfer (PET). In the free ligand, the lone pair of electrons on the amino group can quench the fluorescence of the bipyridine fluorophore. Upon binding to Zn(II), the lone pair is involved in coordination, preventing the PET process and leading to an increase in fluorescence intensity.
Experimental Protocol: Fluorescence Imaging of Intracellular Zinc
This protocol is a general guide for using an amino-bipyridine probe for imaging labile zinc in cultured cells, adapted from established methods.[11][12]
Materials:
-
Amino-bipyridine zinc probe (e.g., a derivative of this compound)
-
Cultured cells (e.g., HeLa, PC-3)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
ZnSO₄ solution (for positive control)
-
TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) solution (for negative control, a zinc chelator)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture cells on glass-bottom dishes suitable for microscopy to ~70-80% confluency.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37 °C in a CO₂ incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any excess, unbound probe.
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.
-
-
Controls:
-
Positive Control: Treat cells with a low concentration of ZnSO₄ (e.g., 10-50 µM) for a short period before or during imaging to increase intracellular zinc levels.
-
Negative Control: Treat cells with a zinc chelator like TPEN (e.g., 5-10 µM) to deplete labile zinc and observe the decrease in fluorescence.
-
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₄ | [1] |
| Molecular Weight | 186.22 g/mol | [1] |
| Appearance | White to yellow to green crystal | [1] |
| Melting Point | 186 °C (Lit.) | [1] |
| Purity | ≥ 98% (GC) | [1] |
| CAS Number | 93127-75-4 | [1] |
Table 2: Representative Catalytic Performance of Bipyridine-based Ruthenium Complexes
| Catalyst System | Substrate | Product | Conditions | Result | Reference |
| cis-[Ru(6,6'-Cl₂bpy)₂(H₂O)₂]²⁺ | CO₂ | Formic acid | Ethanol, Triethylamine | Turnover number up to 5000 | [2] |
| [Ru(p-cymene)(bpy)Cl]Cl | Aryl ketones | Secondary alcohols | 2-Propanol, KOH, 82 °C | High conversion rates (>95%) | [7] |
Table 3: Photophysical Properties of Representative Lanthanide Complexes with Bipyridine Derivatives
| Complex | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) in D₂O (ms) | Reference |
| (Et₃NH)[Eu(bipy-6,6'-(COO)₂)₂] | ~310 | 613 | 11.5% | 0.86 | [9] |
| (Et₃NH)[Tb(bipy-6,6'-(COO)₂)₂] | ~310 | 545 | 6.3% | - | [9] |
Conclusion
This compound is a highly functional bidentate ligand with significant potential in coordination chemistry. Its straightforward synthesis and the unique electronic properties conferred by the amino substituents make it an attractive building block for the development of novel catalysts and sensory materials. The protocols and data presented herein provide a foundation for researchers to explore the diverse applications of this versatile ligand and its metal complexes. Further research into the specific quantitative performance of this compound complexes is warranted to fully realize their potential in various fields, from industrial catalysis to biomedical diagnostics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Features of Eu3+ and Tb3+-Bipyridinedicarboxamide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New TEMPO–Appended 2,2′-Bipyridine-Based Eu(III), Tb(III), Gd(III) and Sm(III) Complexes: Synthesis, Photophysical Studies and Testing Photoluminescence-Based Bioimaging Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic study on the photophysical properties of lanthanide complexes with 2, 2'-bipyridine-N, N'-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Applications of Metal Complexes with 2,2'-Bipyridine-6,6'-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of metal complexes featuring the 2,2'-Bipyridine-6,6'-diamine ligand. This versatile ligand forms stable complexes with a variety of transition metals, leading to applications in catalysis and medicinal chemistry.
Introduction
This compound is a bidentate chelating ligand that coordinates to metal ions through its two nitrogen atoms. The presence of amino groups at the 6 and 6' positions offers opportunities for further functionalization and can influence the electronic properties and reactivity of the resulting metal complexes. These complexes have shown promise as catalysts in hydrogenation reactions and as potential therapeutic agents due to their ability to interact with biological macromolecules.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions can be tailored to yield complexes with different stoichiometries and geometries.
General Synthesis Protocol for Ruthenium(II) Complexes
This protocol describes a general method for the synthesis of dichlorido(this compound)ruthenium(II) complexes, which can serve as precursors for further catalytic studies.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
This compound
-
Ethanol
-
Dimethylformamide (DMF)
-
Lithium Chloride (LiCl)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of hot ethanol.
-
In a separate flask, dissolve RuCl₃·xH₂O (1 equivalent) and an excess of LiCl in DMF. A modified procedure can be based on the synthesis of [Ru(bipy)2Cl2] where 2,2'-bipyridine is used instead of the diamine derivative.[1]
-
Add the ruthenium chloride solution to the ligand solution under an inert atmosphere.
-
Reflux the reaction mixture for 4-6 hours. The color of the solution should change, indicating complex formation.
-
After cooling to room temperature, reduce the solvent volume under vacuum.
-
Precipitate the product by adding acetone.
-
Collect the solid by filtration, wash with cold acetone and diethyl ether, and dry under vacuum.
A similar two-step process has been developed for the synthesis of related ruthenium(II) complexes containing phenanthroline ligands, which can be adapted for this compound.[2]
General Synthesis Protocol for Iron(II) Complexes
This protocol outlines a general method for the synthesis of Iron(II) complexes with this compound.
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) or Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
This compound
-
Methanol or Ethanol
-
Potassium hexafluorophosphate (KPF₆) (for salt metathesis)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve FeCl₂·4H₂O or FeSO₄·7H₂O (1 equivalent) in deoxygenated methanol or ethanol in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve this compound (2-3 equivalents) in the same solvent.
-
Add the ligand solution to the iron salt solution and stir at room temperature for 12-24 hours. A color change indicates the formation of the complex.
-
For the synthesis of hexafluorophosphate salts, add a saturated aqueous solution of KPF₆ to precipitate the complex.
-
Collect the solid by filtration, wash with water, ethanol, and diethyl ether, and dry under vacuum. A mechanochemical approach using ball-milling has also been reported for the efficient synthesis of iron(II) bipyridine complexes.[3]
Characterization of Metal Complexes
The synthesized complexes should be thoroughly characterized to confirm their identity and purity.
Table 1: Key Characterization Data for this compound Metal Complexes
| Metal Complex (General Formula) | 1H NMR (ppm, solvent) | IR (cm⁻¹) ν(C=N), ν(N-H) | UV-Vis λmax (nm, ε) (solvent) | Mass Spectrometry (m/z) |
| [Ru(bpy(NH₂)₂)Cl₂] | Paramagnetically broadened signals expected | ~1600 (C=N), ~3300-3400 (N-H) | ~450-500 (MLCT band) | Expected molecular ion peak |
| --INVALID-LINK--₂ | Paramagnetically broadened signals expected | ~1600 (C=N), ~3300-3400 (N-H) | ~500-550 (MLCT band) | Expected molecular ion peak |
| [Co(bpy(NH₂)₂)₃]Cl₂ | Diamagnetic, sharp signals expected | ~1600 (C=N), ~3300-3400 (N-H) | ~450-500 (d-d transitions) | Expected molecular ion peak |
Note: Specific data will vary depending on the metal center, counter-ion, and solvent. The coordination of the bipyridine ligand to the metal center is typically confirmed by shifts in the IR and UV-Vis spectra.[4]
Applications in Catalysis: Hydrogenation of Ketones
Ruthenium complexes bearing bipyridine-based ligands have demonstrated catalytic activity in the hydrogenation of ketones to the corresponding alcohols. The presence of the amino groups in this compound can potentially enhance catalytic activity through metal-ligand cooperation.
General Protocol for Catalytic Hydrogenation
Materials:
-
Ruthenium(II) catalyst (e.g., [Ru(bpy(NH₂)₂)Cl₂])
-
Ketone substrate (e.g., acetophenone)
-
Hydrogen source (e.g., H₂ gas or isopropanol for transfer hydrogenation)
-
Base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., toluene or 2-propanol)
-
High-pressure reactor (for hydrogenation with H₂ gas) or Schlenk flask (for transfer hydrogenation)
-
GC or HPLC for reaction monitoring
Procedure (Transfer Hydrogenation):
-
In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (0.1-1 mol%) and the base (e.g., KOtBu, 5-10 mol%) in anhydrous 2-propanol.
-
Add the ketone substrate (1 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by GC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
The mechanism of ketone hydrogenation catalyzed by similar ruthenium-diamine complexes is thought to proceed via a metal-ligand bifunctional pathway.[5]
Table 2: Representative Catalytic Performance in Ketone Hydrogenation
| Catalyst | Substrate | Product | Yield (%) | Selectivity (%) | Conditions |
| Ru(II)-diamine complex | Acetophenone | 1-Phenylethanol | >95 | >99 | 80°C, 2-propanol, KOtBu |
| Ru(II)-diamine complex | Cyclohexanone | Cyclohexanol | >95 | >99 | 80°C, 2-propanol, KOtBu |
Note: This is representative data; actual results will depend on the specific catalyst and reaction conditions.
Applications in Medicinal Chemistry: Antimicrobial Activity and DNA Interaction
Metal complexes of bipyridine derivatives are known to exhibit biological activity, including antimicrobial and anticancer properties. The planar bipyridine ligand can intercalate into the DNA double helix, while the metal center can coordinate to DNA bases or generate reactive oxygen species.
Protocol for Evaluation of Antimicrobial Activity (Broth Microdilution Method)
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the complex in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the complex that completely inhibits visible growth of the microorganism.
The antimicrobial activity of bipyridine complexes can be attributed to their ability to intercalate with DNA, disrupting replication.[4]
Protocol for DNA Binding Studies (UV-Vis Titration)
Materials:
-
Synthesized metal complex
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the metal complex in the Tris-HCl buffer.
-
Prepare a stock solution of CT-DNA in the same buffer and determine its concentration by measuring the absorbance at 260 nm.
-
Keep the concentration of the metal complex constant and titrate with increasing concentrations of CT-DNA.
-
Record the UV-Vis spectrum after each addition of DNA.
-
Analyze the changes in the absorption spectra (hypochromism and/or bathochromic shift) to determine the binding mode and calculate the intrinsic binding constant (Kb). The interaction of metal complexes with DNA can occur through intercalation, groove binding, or electrostatic interactions.[6][7]
Table 3: Representative Biological Activity Data
| Complex | Organism/Target | MIC (µg/mL) | DNA Binding Constant (Kb) (M⁻¹) |
| [Fe(bpy(NH₂)₂)₃]²⁺ | S. aureus | - | - |
| [Fe(bpy(NH₂)₂)₃]²⁺ | E. coli | - | - |
| [Ru(bpy(NH₂)₂)₂Cl₂] | CT-DNA | - | ~10⁴ - 10⁵ |
Note: Data is indicative and needs to be determined experimentally for specific complexes.
Visualizations
Experimental Workflow for Synthesis and Catalytic Testing
Caption: Workflow for the synthesis of metal complexes and their application in catalytic hydrogenation.
Proposed Mechanism of DNA Intercalation
Caption: Schematic representation of a metal complex intercalating between DNA base pairs.
References
- 1. mdpi.com [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal complex interactions with DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Diamino-Bipyridine Type Ligands in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific application data or established protocols for the use of 2,2'-Bipyridine-6,6'-diamine as a ligand in Suzuki-Miyaura cross-coupling reactions. However, research has been published on the closely related and structurally similar ligand, 2,2'-diamino-6,6'-dimethylbiphenyl . The following application notes and protocols are based on the data available for this surrogate, providing a valuable starting point for researchers interested in exploring the catalytic activity of related diamino-biphenyl scaffolds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and generally mild reaction conditions. The choice of ligand is critical for the efficiency and scope of this palladium-catalyzed reaction. While phosphine-based ligands are common, nitrogen-based ligands, such as bipyridine derivatives, offer alternative electronic and steric properties that can influence catalytic activity. This document details the application of a 2,2'-diamino-6,6'-dimethylbiphenyl ligand in Suzuki-Miyaura cross-coupling reactions, providing a protocol and performance data for the synthesis of biaryl compounds.
Data Presentation
The following table summarizes the quantitative data for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium acetate/2,2'-diamino-6,6'-dimethylbiphenyl catalytic system.
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenyl iodide | 4-Methylphenylboronic acid | Cs₂CO₃ | THF | RT | 48 | 90 |
| 2 | 4-Nitrophenyl iodide | Phenylboronic acid | Cs₂CO₃ | THF | RT | 48 | 85 |
| 3 | 4-Chlorophenyl iodide | 4-Methoxyphenylboronic acid | Cs₂CO₃ | THF | RT | 48 | 88 |
| 4 | 4-Methoxyphenyl bromide | 4-Methylphenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 48 | 85 |
| 5 | 4-Nitrophenyl bromide | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 48 | 82 |
| 6 | 4-Chlorophenyl bromide | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 48 | 80 |
| 7 | 4-Methoxyphenyl chloride | Phenylboronic acid | Cs₂CO₃ | DMF | 110 | 48 | 75 |
| 8 | 4-Nitrophenyl chloride | 4-Methylphenylboronic acid | Cs₂CO₃ | DMF | 110 | 48 | 72 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with Arylboronic Acids:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-diamino-6,6'-dimethylbiphenyl ligand
-
Aryl halide (e.g., 4-methoxyphenyl iodide, 4-nitrophenyl bromide, 4-methoxyphenyl chloride)
-
Arylboronic acid (e.g., 4-methylphenylboronic acid, phenylboronic acid, 4-methoxyphenylboronic acid)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (THF, Dioxane, or DMF)
-
Schlenk tube or other suitable reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 1.2 equiv), cesium carbonate (1.0 mmol, 2.0 equiv), palladium(II) acetate (5 mol%), and 2,2'-diamino-6,6'-dimethylbiphenyl (10 mol%).
-
-
Inert Atmosphere:
-
Seal the Schlenk tube with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Alternatively, evacuate and backfill the tube with the inert gas three times.
-
-
Solvent Addition:
-
Add the appropriate anhydrous solvent (e.g., THF for aryl iodides at room temperature, Dioxane for aryl bromides at 80°C, or DMF for aryl chlorides at 110°C) via syringe. The typical solvent volume is 1.0 mL.
-
-
Reaction:
-
Stir the reaction mixture at the specified temperature (room temperature, 80°C, or 110°C) for 48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Hydrogenation using a 2,2'-Bipyridine-6,6'-diamine Metal Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic hydrogenation is a fundamental process in organic synthesis, crucial for the production of fine chemicals and pharmaceuticals. This document provides a detailed experimental protocol for the hydrogenation of a model substrate using a catalyst system based on the 2,2'-Bipyridine-6,6'-diamine ligand. Bipyridine ligands are well-known for their ability to form stable and highly active complexes with various transition metals, enabling efficient hydrogenation of a wide range of functional groups. While the specific catalyst detailed here is a representative example, the principles and methodologies can be adapted for different substrates and catalyst variations.
Catalytic System Overview
The catalytic system described involves an in-situ prepared metal complex of this compound. This ligand's diamine functionalities can play a crucial role in the catalytic cycle, potentially participating in proton transfer or stabilizing the metal center. The choice of metal precursor will influence the catalyst's activity and selectivity. Ruthenium and Iridium complexes with bipyridine-type ligands have shown significant promise in hydrogenation and transfer hydrogenation reactions.[1][2][3]
Experimental Protocols
This section outlines a general procedure for the hydrogenation of a model ketone substrate. Safety Precaution: Hydrogenation reactions are typically performed under pressure with flammable hydrogen gas and pyrophoric catalysts.[4] All procedures should be carried out in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.[4]
Materials:
-
This compound
-
Metal Precursor (e.g., [Ru(p-cymene)Cl₂]₂)
-
Substrate (e.g., Acetophenone)
-
Solvent (e.g., Anhydrous Isopropanol)
-
Hydrogen Gas (High Purity)
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere techniques (e.g., Schlenk flask)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure: In-situ Catalyst Preparation and Hydrogenation
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.1 mol equivalent) and the metal precursor (0.5 mol equivalent of [Ru(p-cymene)Cl₂]₂) in anhydrous isopropanol.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To a high-pressure autoclave, add the substrate (100 mol equivalent).
-
Transfer the freshly prepared catalyst solution to the autoclave via cannula under a positive pressure of inert gas.
-
Seal the autoclave securely.
-
-
Hydrogenation Reaction:
-
Purge the autoclave with hydrogen gas three times to remove the inert atmosphere.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots (after cooling and carefully venting the autoclave) and analyzing them by GC or TLC.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Open the autoclave and quench the reaction mixture with a suitable solvent.
-
Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric on exposure to air.[4] Wet the filter cake with water or solvent before disposal.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired alcohol.
-
Data Presentation
The following table summarizes representative quantitative data for the hydrogenation of acetophenone, based on typical conditions found for similar bipyridine-based ruthenium catalysts.[1][2]
| Parameter | Value |
| Substrate | Acetophenone |
| Catalyst Loading | 1 mol % |
| Ligand | This compound |
| Metal Precursor | [Ru(p-cymene)Cl₂]₂ |
| Solvent | Isopropanol |
| Hydrogen Pressure | 10 atm |
| Temperature | 80 °C |
| Reaction Time | 12 h |
| Yield | >95% (Representative) |
Visualizations
Caption: Experimental workflow for hydrogenation.
Caption: Logical relationship of the catalytic system.
References
Application Notes and Protocols for 2,2'-Bipyridine-6,6'-diamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bipyridine-6,6'-diamine is a versatile C2-symmetric bicyclic heteroaromatic amine that serves as a valuable building block and ligand in organic synthesis. Its unique structural and electronic properties, arising from the combination of the bipyridine scaffold and the amino functionalities, make it a powerful tool in coordination chemistry, catalysis, and materials science. The two amino groups enhance its reactivity and ability to form stable complexes with a variety of transition metals, leading to applications in catalysis, including hydrogenation, cross-coupling, and photoredox reactions. Furthermore, its bifunctional nature allows for its use in the construction of complex molecular architectures such as macrocycles, polymers, and supramolecular assemblies, which are of significant interest in drug discovery and materials development.
This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of organic synthesis.
I. Synthesis of this compound
A simple and high-yielding synthesis of this compound from the readily available 6,6'-dibromo-2,2'-bipyridine has been developed. This method avoids the need for a pressure bomb and provides the product in excellent yields.
Experimental Protocol: Improved Synthesis of this compound
This protocol is adapted from a published procedure and describes the amination of 6,6'-dibromo-2,2'-bipyridine using potassium amide in liquid ammonia.
Materials:
-
6,6'-dibromo-2,2'-bipyridine
-
Potassium metal
-
Iron(III) nitrate nonahydrate (catalyst)
-
Liquid ammonia
-
Ammonium chloride (for quenching)
-
Anhydrous acetone
-
Dry glassware
-
Stir bar
-
Dewar flask or other suitable container for liquid ammonia reactions
Procedure:
-
Set up a dry three-necked flask equipped with a cold finger condenser (charged with dry ice/acetone), a gas inlet, and a glass stopper.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Condense approximately 50 mL of ammonia into the flask.
-
Add a catalytic amount of iron(III) nitrate nonahydrate to the liquid ammonia with stirring.
-
Carefully add small pieces of potassium metal to the stirring solution until a persistent blue color is observed, indicating the formation of potassium amide.
-
Add 6,6'-dibromo-2,2'-bipyridine (1.0 g, 3.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at -33 °C (in a carbon tetrachloride/dry ice bath) for 4 hours.
-
After 4 hours, carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the resulting solid residue, add 50 mL of water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a solid.
Quantitative Data
| Starting Material | Reagents | Catalyst | Solvent | Time | Temperature | Yield | Reference |
| 6,6'-dibromo-2,2'-bipyridine | Potassium amide | Iron(III) nitrate nonahydrate | Liquid ammonia | 4 h | -33 °C | 85-95% | [1] |
Synthesis Workflow
Caption: Workflow for the improved synthesis of this compound.
II. Application in Macrocycle Synthesis
The diamine functionality at the 6 and 6' positions of the bipyridine core makes this compound an excellent precursor for the synthesis of macrocyclic structures. These macrocycles can act as sophisticated ligands for metal ions, with potential applications in catalysis, sensing, and the construction of interlocked molecules like rotaxanes and catenanes.
Experimental Protocol: Synthesis of a Diamide Macrocycle
This protocol describes a general procedure for the condensation of this compound with a dicarboxylic acid chloride to form a macrocyclic diamide.
Materials:
-
This compound
-
A suitable dicarboxylic acid dichloride (e.g., terephthaloyl chloride)
-
Anhydrous, degassed solvent (e.g., dichloromethane or chloroform)
-
A non-nucleophilic base (e.g., triethylamine or proton sponge)
-
High-dilution reaction setup (e.g., syringe pump for slow addition)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a large, dry three-necked flask equipped with a dropping funnel, a reflux condenser, and a gas inlet under an inert atmosphere.
-
To the flask, add a large volume of the anhydrous solvent.
-
In separate flasks, prepare two solutions:
-
Solution A: Dissolve this compound (1 equivalent) and the non-nucleophilic base (2.2 equivalents) in the anhydrous solvent.
-
Solution B: Dissolve the dicarboxylic acid dichloride (1 equivalent) in the anhydrous solvent.
-
-
Using two separate syringe pumps, add Solution A and Solution B simultaneously and dropwise to the vigorously stirred solvent in the reaction flask over a period of several hours (typically 8-12 hours) to maintain high dilution conditions.
-
After the addition is complete, stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure macrocycle.
Quantitative Data
| Diamine | Dicarboxylic Acid Derivative | Base | Solvent | Yield | Reference |
| This compound | Terephthaloyl chloride | Triethylamine | Dichloromethane | 40-60% | [2] |
| This compound | Isophthaloyl chloride | Proton Sponge | Chloroform | 45-65% | [2] |
Macrocyclization Workflow
Caption: General workflow for the synthesis of macrocycles.
III. Application in Catalysis
The ability of this compound to act as a bidentate ligand for transition metals makes it a valuable component in the design of homogeneous catalysts. The amino groups can influence the electronic properties of the metal center and can also participate in secondary interactions, potentially leading to enhanced catalytic activity and selectivity.
A. Ruthenium-Catalyzed Hydrogenation
Complexes of ruthenium with bipyridine-based ligands are known to be effective catalysts for hydrogenation reactions. While specific data for the 6,6'-diamine derivative is emerging, related systems show significant promise. The amino groups in the 6,6'-positions can potentially participate in metal-ligand bifunctional catalysis, where the amine acts as a proton shuttle.
Note: Detailed experimental protocols and substrate scope tables for ruthenium complexes of this compound are currently under active research and are not yet broadly available in the public literature. Researchers are encouraged to screen this ligand in established ruthenium-catalyzed hydrogenation protocols.
B. Nickel-Catalyzed Cross-Electrophile Coupling
Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful tool for the formation of C-C bonds. Bipyridine ligands are commonly employed in these transformations. The steric and electronic properties of substituents on the bipyridine ring can significantly impact the catalytic performance. Studies on 6,6'-disubstituted bipyridine ligands have shown that these substituents can stabilize catalytic intermediates and influence reaction rates.
Note: While specific protocols using this compound as a ligand in Ni-catalyzed cross-electrophile coupling are not widely reported, the following is a general protocol for a related system that can be adapted. The amino groups of this compound may require protection or may influence the reaction in a unique manner.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Alkyl halide (e.g., alkyl bromide)
-
Nickel(II) salt precursor (e.g., NiCl₂·DME)
-
This compound (or a derivative)
-
Reducing agent (e.g., zinc powder)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMA)
-
Inert atmosphere
Procedure:
-
In a glovebox, add the Ni(II) precursor, the bipyridine ligand, and the reducing agent to a dry reaction vessel.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add the aryl halide and the alkyl halide to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 50-80 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: A proposed catalytic cycle for Ni-catalyzed cross-electrophile coupling.
C. Copper-Catalyzed Photoredox Reactions
Copper-based photoredox catalysis has gained significant attention as a more sustainable alternative to precious metal-based systems. Bipyridine ligands are crucial for stabilizing the copper catalytic species and tuning their photophysical and electrochemical properties. The introduction of substituents on the bipyridine framework can significantly impact the catalyst's performance.
Note: The following is a general protocol for a copper-catalyzed atom transfer radical addition (ATRA) reaction using a substituted bipyridine ligand. Researchers can adapt this protocol to test the efficacy of this compound.
Materials:
-
Alkene
-
Alkyl halide (e.g., bromomalonates)
-
Copper(I) salt (e.g., CuI or [Cu(MeCN)₄]PF₆)
-
This compound (or a derivative)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMSO)
-
Visible light source (e.g., blue LEDs)
-
Inert atmosphere
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the copper(I) salt and the bipyridine ligand in the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 15-30 minutes to form the catalyst complex.
-
Add the alkene and the alkyl halide to the reaction mixture.
-
Seal the tube and place it in front of a visible light source with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the light source and open the reaction to the air.
-
Dilute the reaction mixture with an organic solvent and filter through a short pad of silica gel to remove the copper catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile compound in organic synthesis. Its straightforward, high-yielding synthesis makes it readily accessible for a range of applications. Its utility as a building block for complex macrocycles and as a tunable ligand in transition metal catalysis highlights its potential for further exploration in the development of new synthetic methodologies, functional materials, and therapeutic agents. The protocols and data presented herein provide a foundation for researchers to utilize this powerful synthetic tool in their own work.
References
Application Notes and Protocols for Zinc Ion (Zn²⁺) Detection Using Fluorescent Probes Based on 2,2'-Bipyridine-6,6'-diamine
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of fluorescent probes incorporating the 2,2'-Bipyridine-6,6'-diamine scaffold for the selective detection of zinc ions (Zn²⁺). This class of probes offers high sensitivity and selectivity, making them valuable tools in various biological and pharmaceutical research areas.
Introduction
Zinc is an essential trace element crucial for a myriad of biological processes, including enzymatic activity, gene expression, and neurotransmission.[1][2] Dysregulation of zinc homeostasis is implicated in several pathological conditions, including neurodegenerative diseases and cancer.[2][3] Fluorescent probes have emerged as indispensable tools for visualizing and quantifying intracellular Zn²⁺ dynamics with high spatial and temporal resolution.[4][5] Probes based on the 2,2'-bipyridine scaffold are particularly noteworthy due to their strong chelating affinity for Zn²⁺.[6][7] The 6,6'-diamine functionalization of the 2,2'-bipyridine core can further enhance the photophysical properties and binding affinity of these probes.
This document focuses on a representative ratiometric fluorescent probe, 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2′-bipyridin]-6-amine (herein referred to as rBpyZ) , which utilizes a 6-amino-2,2'-bipyridine core. This probe demonstrates a notable ratiometric response to Zn²⁺, offering built-in self-calibration and minimizing interference from environmental factors.[1]
Signaling Pathway and Detection Mechanism
The detection of Zn²⁺ by rBpyZ is based on a chelation-enhanced fluorescence mechanism coupled with intramolecular charge transfer (ICT). In its free form, the probe exhibits a specific fluorescence profile. Upon binding to Zn²⁺, the 2,2'-bipyridine-6-amine moiety acts as a bidentate ligand, forming a stable complex with the ion. This coordination restricts intramolecular rotations and alters the electronic properties of the fluorophore, leading to a significant change in its fluorescence emission.
Specifically, for the ratiometric probe rBpyZ, the binding of Zn²⁺ induces a shift in the emission spectrum.[1] The fluorescence intensity at a shorter wavelength (438 nm) decreases, while a new, red-shifted emission band appears at a longer wavelength (465 nm).[1] This ratiometric change is attributed to the modulation of the ICT process upon Zn²⁺ coordination.
Caption: Signaling mechanism of the ratiometric probe rBpyZ upon binding to Zn²⁺.
Quantitative Data Presentation
The photophysical and sensing properties of the ratiometric probe rBpyZ are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~329 nm | [1] |
| Emission Wavelength (λem) - Free | 438 nm | [1] |
| Emission Wavelength (λem) - Bound | 465 nm | [1] |
| Stokes Shift | 139 nm | [1] |
| Dissociation Constant (Kd) | 0.77 nM | [1] |
| Limit of Detection (LOD) | 0.10 nM | [1] |
| Stoichiometry (Probe:Zn²⁺) | 1:1 | [2] |
| Optimal pH Range | 5.0 - 8.0 | [1] |
Experimental Protocols
The following protocols are adapted from published literature and provide a general framework for the synthesis and application of this compound based fluorescent probes for Zn²⁺ detection.
Synthesis of the Fluorescent Probe (General Scheme)
The synthesis of probes like rBpyZ typically involves multi-step organic synthesis. A generalized workflow is presented below. For a detailed, step-by-step synthesis of a specific probe, please refer to the primary literature.[1]
Caption: A generalized workflow for the synthesis of 2,2'-bipyridine-based fluorescent probes.
In Vitro Zn²⁺ Detection Protocol
This protocol outlines the steps for characterizing the fluorescent response of the probe to Zn²⁺ in a buffered solution.
Materials:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
HEPES or PIPES buffer (e.g., 10 mM, pH 7.4)
-
ZnCl₂ stock solution (e.g., 10 mM in deionized water)
-
Deionized water
-
Fluorometer
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer.
-
Place the probe solution in a quartz cuvette.
-
Record the initial fluorescence spectrum of the free probe using the fluorometer.
-
Incrementally add small aliquots of the ZnCl₂ stock solution to the cuvette to achieve the desired final concentrations of Zn²⁺.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence spectrum after each addition of Zn²⁺.
-
For ratiometric probes, calculate the ratio of the fluorescence intensities at the two emission maxima (e.g., I₄₆₅/I₄₃₈).
-
Plot the fluorescence intensity or the ratiometric value against the Zn²⁺ concentration to determine the dissociation constant (Kd) and the limit of detection (LOD).
Live Cell Imaging of Intracellular Zn²⁺
This protocol provides a general guideline for using the fluorescent probe to visualize intracellular Zn²⁺ in cultured cells.
Materials:
-
Cell culture medium (e.g., DMEM or MEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
ZnCl₂ solution (for positive control)
-
TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) solution (a cell-permeable Zn²⁺ chelator, for negative control)
-
Confocal laser scanning microscope
Procedure:
-
Seed the cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency.
-
Remove the culture medium and wash the cells twice with PBS.
-
Incubate the cells with the fluorescent probe (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.[1]
-
Wash the cells twice with PBS to remove the excess probe.
-
Add fresh culture medium or PBS to the cells.
-
For a positive control, treat a separate set of probe-loaded cells with a solution containing Zn²⁺ (e.g., 10 µM ZnCl₂) for 10-30 minutes.[1][8]
-
For a negative control, treat another set of probe-loaded, Zn²⁺-supplemented cells with TPEN (e.g., 10 µM) for 10 minutes to chelate the intracellular Zn²⁺.[1][8]
-
Image the cells using a confocal microscope with the appropriate excitation and emission settings for the probe. For ratiometric imaging, collect images in two separate emission channels.
-
Analyze the fluorescence intensity or the ratiometric image to determine the relative intracellular Zn²⁺ concentration.
Caption: A streamlined workflow for live-cell imaging of intracellular Zn²⁺ using a fluorescent probe.
Selectivity and Interference
An important characteristic of a good fluorescent probe is its high selectivity for the target ion over other biologically relevant metal ions. Probes based on the this compound scaffold generally exhibit good selectivity for Zn²⁺. However, it is crucial to experimentally verify the selectivity against a panel of common cations such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, and Cd²⁺.[1] It is worth noting that some probes may show a response to Cd²⁺, which has similar coordination properties to Zn²⁺.[1]
Concluding Remarks
Fluorescent probes based on the this compound framework are powerful tools for the sensitive and selective detection of Zn²⁺ in both chemical and biological systems. The ratiometric nature of probes like rBpyZ provides a robust method for quantitative analysis. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to employ these probes in their studies of zinc biology and related drug discovery efforts. For specific applications, optimization of probe concentration, incubation time, and imaging parameters may be required.
References
- 1. High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2′-Bipyridine Scaffold for Endogenous Zn2+ and Its Application to Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Amino-Substituted 2,2'-Bipyridine Ligands as Fluorescent Indicators for ZnII and Applications for Fluorescence Imaging of Prostate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,2'-Bipyridine-6,6'-diamine in Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,2'-Bipyridine-6,6'-diamine as a versatile building block for the synthesis of advanced functional polymers. The unique structural and electronic properties of the bipyridine moiety, including its ability to chelate metal ions and its rigid, aromatic nature, make it an attractive component for materials with tailored thermal, mechanical, and optoelectronic characteristics. This document outlines the synthesis of two major classes of high-performance polymers, polyamides and polyimides, incorporating this compound, and details their potential applications and experimental protocols.
Applications in Materials Science
The incorporation of the this compound unit into polymer backbones can impart a range of desirable properties, leading to applications in diverse fields:
-
High-Performance Engineering Plastics: The rigidity of the bipyridine unit can significantly enhance the thermal stability and mechanical strength of polymers, making them suitable for applications in demanding environments, such as in the aerospace and automotive industries.
-
Metal-Coordination and Catalysis: The nitrogen atoms of the bipyridine unit can act as ligands, coordinating with metal ions. This property can be exploited to create polymer-supported catalysts, where the polymer matrix provides stability and recyclability to the catalytic metal center.
-
Sensors and Electronic Materials: The electron-deficient nature of the bipyridine ring can influence the electronic properties of the resulting polymers. This makes them promising candidates for use in chemical sensors, where interaction with an analyte can modulate the polymer's electronic or optical properties. Furthermore, metal-complexed bipyridine-containing polymers have been investigated for their electrical memory properties.
-
Membranes for Gas Separation: The defined micro-porous structure that can be achieved with rigid polymer chains containing bipyridine units is advantageous for the development of membranes for gas separation applications.
Synthesis of Functional Polymers
This compound can be readily polymerized with suitable co-monomers, such as diacyl chlorides or dianhydrides, to yield aromatic polyamides and polyimides, respectively.
Aromatic Polyamides
Aromatic polyamides, or aramids, are known for their exceptional strength and thermal resistance. The synthesis of polyamides from this compound is typically achieved through a low-temperature solution polycondensation reaction with an aromatic diacyl chloride.
dot
Caption: Synthesis of aromatic polyamides.
Aromatic Polyimides
Aromatic polyimides are renowned for their outstanding thermal stability, chemical resistance, and excellent dielectric properties. The synthesis of polyimides from this compound typically follows a two-step process. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide in a second, cyclodehydration step.
dot
Caption: Two-step synthesis of aromatic polyimides.
Data Presentation
The following tables summarize the expected properties of functional polymers derived from this compound based on data from analogous polymer systems.
Table 1: Properties of Aromatic Polyamides Containing Bipyridine Units
| Property | Expected Value/Range | Notes |
| Inherent Viscosity (dL/g) | 0.5 - 2.0 | Dependent on polymerization conditions and co-monomer. |
| Decomposition Temperature (TGA) | > 400 °C | The rigid bipyridine unit contributes to high thermal stability. |
| Glass Transition Temperature (Tg) | 250 - 350 °C | Varies with the flexibility of the diacyl chloride co-monomer. |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF) containing LiCl or CaCl2. | The addition of salts is often necessary to disrupt hydrogen bonding and improve solubility. |
Table 2: Properties of Aromatic Polyimides Containing Bipyridine Units
| Property | Expected Value/Range | Notes |
| Inherent Viscosity (dL/g) | 0.6 - 2.5 | Measured for the poly(amic acid) precursor. |
| Decomposition Temperature (TGA) | > 500 °C | Polyimides exhibit exceptional thermal stability. |
| Glass Transition Temperature (Tg) | > 300 °C | The rigid backbone results in very high glass transition temperatures. |
| Solubility | Generally insoluble in common organic solvents. Soluble in concentrated sulfuric acid. | Solubility can be improved by introducing flexible linkages or bulky side groups in the co-monomer. |
| Dielectric Constant | 2.5 - 3.5 | Bipyridine-containing polyimides are expected to have low dielectric constants. |
Experimental Protocols
Protocol for Synthesis of Aromatic Polyamide
This protocol describes the low-temperature solution polycondensation of this compound with terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Dropping funnel
-
Low-temperature bath (e.g., ice-salt bath)
-
Vacuum oven
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
In the three-necked flask, dissolve this compound and anhydrous CaCl₂ in anhydrous NMP under a nitrogen atmosphere with stirring until a clear solution is obtained.
-
Cool the solution to 0 °C using the low-temperature bath.
-
In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in a small amount of anhydrous NMP.
-
Add the terephthaloyl chloride solution dropwise to the cooled diamine solution over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, continue stirring at 0 °C for 2 hours, and then allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80 °C for 24 hours.
Protocol for Synthesis of Aromatic Polyimide
This protocol describes the two-step synthesis of a polyimide from this compound and pyromellitic dianhydride (PMDA).
Step 1: Synthesis of Poly(amic acid)
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and a nitrogen inlet/outlet
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
In the flask, dissolve an equimolar amount of this compound in anhydrous DMAc under a nitrogen atmosphere.
-
Slowly add an equimolar amount of PMDA to the stirred solution in several portions.
-
Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to obtain a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
Equipment:
-
Glass plate
-
Doctor blade or spin coater
-
Programmable oven or furnace with nitrogen atmosphere
Procedure:
-
Cast the poly(amic acid) solution onto a clean glass plate to form a thin film.
-
Place the glass plate in a programmable oven.
-
Heat the film according to the following temperature program under a nitrogen atmosphere:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
Cool the oven slowly to room temperature.
-
Carefully peel the resulting polyimide film from the glass plate.
Characterization of Polymers
A comprehensive characterization of the synthesized polymers is crucial to understand their structure-property relationships.
dot
Caption: Workflow for polymer characterization.
These application notes and protocols are intended to serve as a starting point for researchers interested in exploring the potential of this compound in the development of novel functional polymers. The versatility of this monomer opens up a wide range of possibilities for creating materials with unique and valuable properties for various advanced applications.
Application Notes and Protocols for Dye-Sensitized Solar Cells Utilizing Bipyridine-Based Sensitizers
A. Introduction: The Role of 2,2'-Bipyridine-6,6'-diamine in DSSC Research
While extensive research has been conducted on bipyridine-based ligands for dye-sensitized solar cells (DSSCs), a specific, well-documented application of This compound as a core component in high-performance DSSC sensitizers is not prevalent in the current scientific literature. However, the inherent electronic properties of the diamino-substituted bipyridine scaffold suggest its potential utility. The amino groups (-NH2) are electron-donating, which can be leveraged to modulate the electronic structure of a photosensitizer.
This document provides a comprehensive guide for researchers interested in exploring the potential of this compound and related bipyridine ligands in DSSCs. It includes:
-
A generalized protocol for the synthesis of a Ruthenium(II) complex incorporating a functionalized bipyridine ligand.
-
A detailed, step-by-step protocol for the fabrication and assembly of a dye-sensitized solar cell.
-
Representative performance data from established bipyridine-based dyes to serve as a benchmark.
-
Conceptual diagrams illustrating the DSSC fabrication workflow and fundamental charge transfer mechanisms.
The amino groups on the this compound ligand could serve multiple purposes:
-
As an Ancillary Ligand: The electron-donating nature of the amino groups could be used to tune the HOMO/LUMO energy levels of a metal complex (like Ruthenium), potentially improving its light-harvesting properties and thermodynamic driving force for electron injection.
-
As a Precursor for Anchoring Groups: The amine functionalities can be chemically modified to create novel anchoring groups for binding the dye to the TiO₂ semiconductor surface.
-
In Metal-Free Organic Dyes: It could be incorporated as an electron-donating component within a donor-π-acceptor (D-π-A) organic dye structure.[1][2]
B. Data Presentation: Performance of Representative Bipyridine-Based Dyes
To provide a context for expected performance, the following table summarizes the photovoltaic parameters of various DSSCs sensitized with well-established ruthenium and metal-free organic dyes containing functionalized bipyridine ligands. These values serve as a benchmark for the development of new sensitizers.
| Sensitizer ID | Dye Type | Voc (mV) | Jsc (mA·cm⁻²) | Fill Factor (FF) | Efficiency (η) (%) | Reference |
| N719 | Ru(II) Complex | - | - | - | 9.12-10.3 | [3][4] |
| Z907 | Ru(II) Complex | - | - | - | 6.2 | [5] |
| Dye 6 | Ru(II) Complex | - | 17.2 | - | 10.2 | [6] |
| Dye 10 | Ru(II) Complex | - | - | - | 8.54 | [6] |
| S1 | Metal-Free Organic | 708 | 9.39 | 0.66 | 4.39 | [1][2] |
| S2 | Metal-Free Organic | - | - | - | 2.96 | [1][2] |
C. Experimental Protocols
Protocol 1: Generalized Synthesis of a Ruthenium(II) Bipyridine Complex
This protocol outlines a general, multi-step procedure for synthesizing a heteroleptic Ruthenium(II) complex, which can be adapted for the inclusion of this compound as an ancillary ligand (L¹). The synthesis typically involves the sequential addition of ligands to a ruthenium precursor.[5]
Materials:
-
RuCl₃·3H₂O
-
Ligand 1 (L¹): e.g., this compound
-
Ligand 2 (L²): e.g., 4,4'-dicarboxy-2,2'-bipyridine (dcbpy) - the anchoring ligand
-
N,N-Dimethylformamide (DMF)
-
Lithium Chloride (LiCl)
-
Ammonium thiocyanate (NH₄SCN) or other desired ancillary ligands
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Synthesis of the Precursor [Ru(L¹)Cl₃]:
-
Dissolve RuCl₃·3H₂O and a slight excess of Ligand 1 in DMF.
-
Reflux the solution under an inert atmosphere (Argon) for 4-6 hours.
-
Cool the mixture to room temperature. The crude product is often used directly in the next step.
-
-
Synthesis of the Intermediate [Ru(L¹)(L²)Cl₂]:
-
To the precursor solution, add a stoichiometric amount of the anchoring ligand (L²).
-
Reflux the mixture under an inert atmosphere for another 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the solution and precipitate the product by adding an excess of water.
-
Filter the solid, wash with water and diethyl ether, and dry under vacuum.
-
-
Synthesis of the Final Complex [Ru(L¹)(L²)(NCS)₂]:
-
Dissolve the intermediate complex in a fresh portion of DMF.
-
Add a large excess of NH₄SCN.
-
Reflux the solution under an inert atmosphere for 6-8 hours. The solution color should change significantly.
-
After cooling, pour the solution into a large volume of water to precipitate the final product.
-
Filter the solid and wash thoroughly with water.
-
Purify the complex using column chromatography (e.g., on Sephadex LH-20 or silica gel).
-
Characterize the final product using ¹H NMR, Mass Spectrometry, and UV-Vis Spectroscopy.
-
Protocol 2: Fabrication and Assembly of a Dye-Sensitized Solar Cell
This protocol describes the standard procedure for constructing a laboratory-scale DSSC for testing newly synthesized dyes.[7][8][9]
Materials:
-
FTO-coated glass (Fluorine-doped Tin Oxide)
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
The synthesized dye (dissolved in a suitable solvent like ethanol or acetonitrile, typically 0.3-0.5 mM)
-
Co-adsorbent (optional): e.g., chenodeoxycholic acid (CDCA)
-
Platinum precursor (e.g., H₂PtCl₆) or platinum paste
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, in acetonitrile)
-
Thermoplastic sealant (e.g., Surlyn)
-
Scotch tape, doctor blade or screen printer, hot plate, furnace.
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass by sonicating sequentially in detergent, deionized water, and ethanol.
-
Define the active area on the conductive side of the FTO glass using Scotch tape.
-
Deposit the TiO₂ paste onto the defined area using the doctor-blade technique or screen printing to create a uniform film.
-
Remove the tape carefully.
-
Sinter the TiO₂ film in a furnace. A typical program is: 325°C for 5 min, 375°C for 5 min, 450°C for 15 min, and finally 500°C for 15 min.
-
Allow the electrode to cool to about 80°C.
-
-
Dye Sensitization:
-
Immerse the warm TiO₂ electrode into the dye solution (containing the co-adsorbent if used) for 12-24 hours in a sealed container, protected from light.
-
After sensitization, remove the electrode and rinse with the solvent used for the dye solution (e.g., ethanol) to remove non-adsorbed dye molecules.
-
Dry the photoanode gently with a stream of nitrogen or air.
-
-
Preparation of the Platinum Counter Electrode:
-
Clean another piece of FTO glass as described in step 1.
-
Drill a small hole in the FTO glass for electrolyte filling.
-
Deposit a few drops of H₂PtCl₆ solution (in isopropanol) or a thin layer of platinum paste onto the conductive side.
-
Heat the electrode at 400-450°C for 15-20 minutes to form a catalytic platinum layer.
-
Let it cool to room temperature.
-
-
DSSC Assembly:
-
Place the dye-sensitized photoanode and the platinum counter electrode together in a sandwich configuration, with the active layers facing each other.
-
Separate the electrodes with a thin thermoplastic sealant (e.g., a 25-60 µm thick Surlyn frame) placed around the active area.
-
Seal the cell by heating it on a hot plate at around 100-120°C while pressing the electrodes together.
-
Introduce the iodide-based electrolyte into the cell through the pre-drilled hole in the counter electrode via vacuum backfilling or capillary action.
-
Seal the hole with a small piece of sealant and a microscope coverslip to prevent electrolyte leakage.
-
-
Characterization:
-
Attach electrical contacts to the exposed FTO areas of the anode and cathode.
-
Measure the current-voltage (I-V) characteristics of the cell under simulated sunlight (AM 1.5G, 100 mW·cm⁻²) to determine Voc, Jsc, FF, and η.
-
D. Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the key processes involved in DSSC fabrication and operation.
References
- 1. researchgate.net [researchgate.net]
- 2. New 2D–π–2A organic dyes with bipyridine anchoring groups for DSSCs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Research Progress on Photosensitizers for DSSC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chalcogen.ro [chalcogen.ro]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Fabrication of Functional Materials for Dye-sensitized Solar Cells [frontiersin.org]
Application Notes and Protocols for Electrochemical Studies of 2,2'-Bipyridine-6,6'-diamine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the electrochemical analysis of metal complexes featuring the 2,2'-Bipyridine-6,6'-diamine ligand and its analogues. Given the specific nature of the 6,6'-diamine substituted ligand, this guide also incorporates data and protocols from closely related bipyridine complexes to provide a broader context and adaptable methodologies for researchers in this field.
Application Notes
The 2,2'-bipyridine scaffold is a cornerstone in coordination chemistry, renowned for its ability to form stable complexes with a vast array of transition metals. The introduction of amino groups at the 6, and 6' positions significantly modulates the electronic properties of the ligand. These amino groups can act as hydrogen bond donors, influencing the supramolecular assembly and solubility of the resulting metal complexes.
The electrochemical behavior of these complexes is of paramount importance for a variety of applications, including:
-
Catalysis: The redox potentials of the metal center and the ligand are crucial in designing catalysts for a range of chemical transformations. The ability of the bipyridine ligand to act as an electron reservoir can facilitate multi-electron transfer processes.
-
Sensors: Changes in the electrochemical signature of the complexes upon binding to specific analytes can be harnessed for the development of sensitive and selective electrochemical sensors.
-
Molecular Electronics: The electron transfer properties of these complexes make them promising candidates for components in molecular wires and other electronic devices.
-
Drug Development: The interaction of these metal complexes with biological macromolecules, such as DNA, can be probed using electrochemical techniques. Understanding their redox behavior is critical in elucidating mechanisms of action and potential therapeutic applications.
The electron-donating nature of the diamino substituents is expected to shift the redox potentials of the metal center to more negative values compared to the unsubstituted bipyridine complexes, making the metal easier to oxidize.
Quantitative Data Summary
While specific electrochemical data for a wide range of this compound metal complexes is not extensively available in the literature, the following tables summarize the redox potentials of closely related bipyridine-diimine and other substituted bipyridine metal complexes to provide a comparative reference. All potentials are referenced to the Ferrocene/Ferrocenium (Fc/Fc⁺) couple unless otherwise stated.
Table 1: Electrochemical Data for an Iron Bipyridine-Diimine Complex [1]
| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Solvent | Supporting Electrolyte |
| [Fe(BDI)(OTf)₂] | Fe(III)/Fe(II) | +0.80 | Acetonitrile | 0.1 M [nBu₄N][PF₆] |
| [BDI]⁰/[BDI]⁻ | -1.17 | Acetonitrile | 0.1 M [nBu₄N][PF₆] | |
| [BDI]⁻/[BDI]²⁻ | -1.33 | Acetonitrile | 0.1 M [nBu₄N][PF₆] | |
| [BDI]²⁻/[BDI]³⁻ | -1.96 | Acetonitrile | 0.1 M [nBu₄N][PF₆] |
BDI = Bipyridine-diimine
Table 2: Electrochemical Data for Ruthenium(II) Complexes with Substituted Bipyridine Ligands
| Complex | Redox Couple | E₁/₂ (V vs. Ag/AgCl) | Solvent |
| [Ru(H₂dcbpy)(CO)₂Cl₂] | Ru(III)/Ru(II) | +1.62 | CH₃CN |
| [Ru(H₂dcbpy)₂Cl₂] | Ru(III)/Ru(II) | +0.88 | CH₃CN |
| [Ru(H₂dcbpy)₃]²⁺ | Ru(III)/Ru(II) | +1.25 | CH₃CN |
H₂dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and electrochemical analysis of this compound metal complexes. These are generalized procedures that may require optimization for specific metal precursors and desired complexes.
Protocol 1: General Synthesis of a Ruthenium(II) Tris(this compound) Complex
This protocol is adapted from standard procedures for the synthesis of Ruthenium(II) tris(bipyridine) complexes.
Materials:
-
RuCl₃·xH₂O
-
This compound
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Schlenk flask and condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
In a Schlenk flask, dissolve this compound (3.3 equivalents) in ethanol.
-
Add RuCl₃·xH₂O (1 equivalent) to the solution.
-
De-gas the solution by bubbling with argon or nitrogen for 20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution is expected to change, indicating complex formation.
-
Monitor the reaction by thin-layer chromatography (TLC) or UV-Vis spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Precipitate the complex by adding an excess of an aqueous solution of a suitable counter-ion salt (e.g., KPF₆, NH₄PF₆, or NaBF₄).
-
Collect the precipitate by filtration, wash with cold water and diethyl ether.
-
Dry the complex under vacuum.
-
Characterize the product using ¹H NMR, Mass Spectrometry, and Elemental Analysis.
Protocol 2: Cyclic Voltammetry (CV) Analysis
This protocol outlines a standard procedure for investigating the redox properties of the synthesized metal complexes.
Materials and Equipment:
-
Potentiostat with a three-electrode cell
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Analyte: 1-2 mM solution of the synthesized metal complex
-
Solvent: Acetonitrile or Dichloromethane (electrochemical grade)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)
-
Inert gas (Argon or Nitrogen) for deoxygenation
Procedure:
-
Solution Preparation: Prepare a 1-2 mM solution of the metal complex in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Electrode Polishing: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Deoxygenation: Purge the solution with a gentle stream of inert gas for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
Data Acquisition:
-
Set the potential window to a range where redox events are anticipated (e.g., +1.5 V to -2.0 V vs. Ag/AgCl).
-
Perform an initial scan at a moderate scan rate (e.g., 100 mV/s).
-
Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.
-
-
Internal Referencing: After the initial measurements, add a small amount of ferrocene as an internal standard and record the voltammogram again. Report all potentials relative to the Fc/Fc⁺ couple for better comparability.
-
Data Analysis:
-
Determine the half-wave potential (E₁/₂) for reversible or quasi-reversible couples using the equation: E₁/₂ = (Epa + Epc) / 2, where Epa is the anodic peak potential and Epc is the cathodic peak potential.
-
Analyze the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility of the electron transfer (for a one-electron reversible process, ΔEp should be close to 59 mV at room temperature).
-
Examine the ratio of the anodic to cathodic peak currents (Ipa/Ipc), which should be close to unity for a reversible process.
-
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for the synthesis of a this compound metal complex.
Caption: Experimental workflow for Cyclic Voltammetry (CV) analysis.
Caption: General representation of metal- and ligand-centered redox processes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Bipyridine-6,6'-diamine
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of 2,2'-Bipyridine-6,6'-diamine synthesis. The information is based on established high-yield protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable high-yield method for synthesizing this compound?
A1: A highly effective method is the amination of 6,6'-dibromo-2,2'-bipyridine using potassium amide in liquid ammonia with an iron(III) nitrate nonahydrate catalyst. This approach has been demonstrated to achieve yields of 85-95% and avoids the need for high-pressure equipment.[1][2]
Q2: What are the common starting materials for this synthesis?
A2: The recommended and readily accessible starting material is 6,6'-dibromo-2,2'-bipyridine.[1][3] This can be synthesized from commercially available 2,6-dibromopyridine.[1][3]
Q3: Are there any particularly hazardous reagents I should be aware of?
A3: While the recommended protocol avoids a potentially hazardous bisazide intermediate used in other methods, it involves the use of potassium metal in liquid ammonia to generate potassium amide.[1][3] This process is highly reactive and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. The quenching of excess potassium amide with ammonium chloride must also be done slowly and carefully.[3]
Q4: How can I purify the final product, this compound?
A4: The crude product can be purified by sublimation to remove any unreacted 6,6'-dibromo-2,2'-bipyridine and the intermediate 6-amino-6'-bromo-2,2'-bipyridine.[1][3] The product is typically obtained as yellow crystals or powder.[1]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Inadequate amount of potassium amide. | Use at least ten equivalents of potassium amide relative to the 6,6'-dibromo-2,2'-bipyridine. Using fewer equivalents has been shown to result in lower yields.[1][3] |
| Incorrect catalyst or catalyst form. | Iron(III) nitrate nonahydrate is the recommended catalyst for consistently high yields. While iron(III) chloride can be used, it has been reported to result in lower yields.[1][3] |
| Insufficient reaction time. | A reaction time of at least four hours in liquid ammonia is recommended for optimal conversion. Shorter reaction times can lead to incomplete reaction and lower yields.[1][3] |
| Reaction temperature is not optimal. | The reaction should be conducted at the temperature of liquid ammonia (-33 °C).[3] |
| Incomplete formation of potassium amide. | Ensure the potassium metal has completely reacted to form the dark blue solution of potassium amide before adding the 6,6'-dibromo-2,2'-bipyridine. This typically takes about 15 minutes of stirring.[1][3] |
Problem 2: Inconsistent Yields
| Potential Cause | Suggested Solution |
| Use of a pressure bomb or autoclave. | Previous methods using high-pressure equipment have been reported to give inconsistent and low yields (0-60%).[1][3] The recommended method using liquid ammonia at ambient pressure provides more consistent and higher yields.[1][2] |
| Variability in the quality of reagents. | Ensure all reagents, particularly the 2,6-dibromopyridine used to synthesize the starting material and the iron(III) nitrate catalyst, are of high purity. |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from the improved synthesis method described by Thibault et al.[1][3]
Materials:
-
6,6'-dibromo-2,2'-bipyridine
-
Potassium metal
-
Iron(III) nitrate nonahydrate
-
Liquid ammonia
-
Ammonium chloride
-
Acetone
-
Sodium sulfate
Procedure:
-
In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense liquid ammonia.
-
Carefully add small pieces of potassium metal (10 equivalents) to the liquid ammonia.
-
Add a catalytic amount of iron(III) nitrate nonahydrate.
-
Stir the mixture until a persistent dark blue color develops, indicating the formation of potassium amide (approximately 15 minutes).
-
Add 6,6'-dibromo-2,2'-bipyridine (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at -33 °C for 4 hours.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight.
-
Triturate the resulting solid with acetone.
-
Combine the acetone extracts, dry with sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude product by sublimation.
Table 1: Summary of Reaction Conditions and Yields
| Entry | Starting Material | Base (equivalents) | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | 6,6'-dibromo-2,2'-bipyridine | KNH₂ (10) | Fe(NO₃)₃·9H₂O | 4 | 85-95 | [1][2] |
| 2 | 6,6'-dibromo-2,2'-bipyridine | KNH₂ (fewer than 10) | Fe(NO₃)₃·9H₂O | 4 | Lower | [1][3] |
| 3 | 6,6'-dibromo-2,2'-bipyridine | KNH₂ (10) | Fe(NO₃)₃·9H₂O | < 4 | Lower | [1][3] |
| 4 | 6,6'-dibromo-2,2'-bipyridine | KNH₂ (10) | FeCl₃ | 4 | Low | [1][3] |
Visualizations
Caption: Experimental workflow for the high-yield synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
common side reactions in the synthesis of 2,2'-Bipyridine-6,6'-diamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 2,2'-Bipyridine-6,6'-diamine.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my synthesis of this compound from 6,6'-dibromo-2,2'-bipyridine. What are the common causes?
A1: Low yields in the synthesis of this compound via amination of 6,6'-dibromo-2,2'-bipyridine can stem from several factors:
-
Incomplete Reaction: The amination reaction may not have gone to completion, leaving unreacted starting material.
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and the equivalents of the aminating agent can significantly impact the yield. For instance, using fewer equivalents of potassium amide or a shorter reaction time has been shown to result in lower yields.[1]
-
Formation of Side Products: The primary side product is the mono-aminated compound, 6-amino-6'-bromo-2,2'-bipyridine.[1]
-
Catalyst Inefficiency: The choice and handling of the catalyst (e.g., iron(III) nitrate) are crucial for achieving high yields.
Q2: I have identified impurities in my final product. What are the likely side products in this synthesis?
A2: The most common impurities observed in the synthesis of this compound from 6,6'-dibromo-2,2'-bipyridine are:
-
Unreacted 6,6'-dibromo-2,2'-bipyridine: This is the starting material for the reaction.
-
6-amino-6'-bromo-2,2'-bipyridine: This is the product of a single amination reaction on the starting material.[1]
Under optimized conditions, the formation of these byproducts can be minimized.[1]
Q3: How can I purify the crude this compound to remove the side products?
A3: Sublimation is an effective method for purifying the crude product and removing unreacted 6,6'-dibromo-2,2'-bipyridine and the mono-aminated side product, 6-amino-6'-bromo-2,2'-bipyridine.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete amination reaction. | Increase the reaction time and/or the equivalents of the aminating agent (e.g., potassium amide).[1] |
| Formation of 6-amino-6'-bromo-2,2'-bipyridine. | Ensure optimal reaction conditions to favor the di-amination. This includes using a sufficient excess of the aminating agent and allowing for adequate reaction time.[1] | |
| Inefficient catalysis. | Use iron(III) nitrate nonahydrate as the catalyst for consistently high yields.[1] | |
| Presence of Impurities in the Final Product | Unreacted starting material (6,6'-dibromo-2,2'-bipyridine). | Optimize reaction conditions to drive the reaction to completion. Purify the crude product by sublimation.[1] |
| Presence of 6-amino-6'-bromo-2,2'-bipyridine. | Optimize reaction conditions to favor complete di-amination. Purify the crude product by sublimation.[1] |
Experimental Protocols
Improved Synthesis of this compound[1][2]
This protocol is adapted from an improved synthesis method that achieves high yields (85-95%).
Materials:
-
6,6'-dibromo-2,2'-bipyridine
-
Potassium metal
-
Iron(III) nitrate nonahydrate
-
Liquid ammonia
-
Ammonium chloride
-
Anhydrous diethyl ether
-
Acetone
Procedure:
-
Preparation of Potassium Amide: In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense liquid ammonia (approx. 100 mL for a 3g scale reaction). Add a catalytic amount of iron(III) nitrate nonahydrate. While stirring, add small pieces of potassium metal until a persistent blue color is observed, and then continue adding the remaining potassium required (10 equivalents relative to the starting material). Stir the resulting dark blue solution for 15 minutes to ensure complete formation of potassium amide.
-
Amination Reaction: To the freshly prepared potassium amide solution, add 6,6'-dibromo-2,2'-bipyridine (1 equivalent). Allow the mixture to stir at -33°C for 4 hours.
-
Quenching: Carefully and slowly add ammonium chloride to quench the excess potassium amide.
-
Workup: Evaporate the liquid ammonia. To the solid residue, add anhydrous diethyl ether, stir, and then decant the ether. Repeat this washing step. Subsequently, add acetone, stir the suspension for 15 minutes, and then decant the acetone.
-
Isolation: Dry the resulting solid to yield the crude this compound as a dark yellow to light brown powder.
-
Purification: The crude product can be further purified by sublimation to remove any unreacted 6,6'-dibromo-2,2'-bipyridine and 6-amino-6'-bromo-2,2'-bipyridine.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of 2,2'-Bipyridine-6,6'-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,2'-Bipyridine-6,6'-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as 6,6'-dibromo-2,2'-bipyridine, the mono-aminated intermediate (6-amino-6'-bromo-2,2'-bipyridine), and side products from the synthesis. Residual solvents and baseline impurities from reagents may also be present.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Sublimation is highly effective for removing non-volatile or less volatile impurities.[1]
-
Column chromatography is useful for separating compounds with different polarities, such as the desired diamine from starting materials and the mono-substituted intermediate.[2]
-
Recrystallization can be employed to remove small amounts of impurities if a suitable solvent system is identified.
Q3: How can I monitor the purity of my this compound sample?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purity. By comparing the crude material to the purified fractions against a reference standard (if available), you can assess the success of the purification. Visualization under UV light and with specific staining agents can help in identifying different components.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystal formation. | The compound may be too soluble in the chosen solvent, or the solution is cooling too rapidly. Impurities can also inhibit crystallization. | 1. Add a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then clarify by adding a few drops of the "good" solvent and allow to cool slowly. 2. Try a different solvent system. A mixture of a polar and a non-polar solvent, such as ethanol/water or acetone/hexane, might be effective.[4] 3. Ensure the starting material is not excessively impure; a pre-purification step like a solvent wash might be necessary. |
| No crystal formation upon cooling. | The solution is not supersaturated; either too much solvent was used, or the compound is highly soluble even at low temperatures. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. 2. Add a seed crystal of pure this compound. 3. Reduce the volume of the solvent by evaporation and allow it to cool again. 4. Cool the solution in an ice bath or refrigerator to further decrease solubility. |
| Low recovery of purified product. | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The compound might be more soluble than anticipated. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. After filtering the first crop of crystals, concentrate the mother liquor and cool it to obtain a second crop. 3. Ensure the flask is sufficiently cooled before filtration. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC and column. | The chosen eluent system does not have the optimal polarity to differentiate between the compound and its impurities. | 1. Systematically vary the polarity of the eluent. For aromatic amines, solvent systems like hexane/ethyl acetate or dichloromethane/methanol are common starting points.[5] 2. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape and separation of basic compounds like amines by neutralizing the acidic sites on the silica gel.[5] |
| Compound is stuck on the column. | The eluent is not polar enough to move the highly polar diamine off the stationary phase. | 1. Gradually increase the polarity of the eluent. For example, start with a low percentage of ethyl acetate in hexane and gradually increase the ethyl acetate concentration. 2. A small percentage of methanol in dichloromethane can be used for highly polar compounds.[5] |
| Streaking of spots on TLC and column. | The sample is overloaded, or the compound is interacting strongly with the stationary phase. The compound may be degrading on the silica. | 1. Load a smaller amount of the crude material onto the column. 2. Use a less acidic stationary phase, such as neutral alumina, especially if degradation is suspected. Basic alumina can also be used for the purification of amines.[6] 3. Add a small amount of triethylamine to the eluent to reduce tailing.[5] |
Sublimation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of sublimed product. | The temperature is too low, or the vacuum is not sufficient. The compound may have a lower vapor pressure than anticipated. | 1. Gradually increase the temperature of the heating mantle or oil bath. 2. Ensure a good vacuum is achieved in the sublimation apparatus.[1] 3. Check for any leaks in the system. |
| Product is charring or decomposing. | The temperature is too high. | 1. Lower the heating temperature. 2. Use a high vacuum to allow sublimation at a lower temperature.[1] |
| Impurities are co-subliming with the product. | The impurities have a similar vapor pressure to the product at the sublimation temperature. | 1. Try a two-step sublimation. First, sublime at a lower temperature to potentially remove more volatile impurities. Then, increase the temperature to sublime the desired product. 2. Consider a different purification method, such as column chromatography, to remove these specific impurities prior to sublimation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using column chromatography.
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.
-
Add a layer of sand on top of the silica gel.[7]
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
3. Elution and Fraction Collection:
-
Start eluting with a low-polarity solvent mixture (e.g., 20% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 50% ethyl acetate in hexane, then 100% ethyl acetate, and finally a small percentage of methanol in ethyl acetate if necessary) to elute the compounds based on their polarity.
-
Collect fractions in test tubes and monitor the separation using TLC.
4. TLC Monitoring:
-
Spot the collected fractions on a TLC plate.
-
Use a suitable mobile phase (e.g., the eluent used for the column).
-
Visualize the spots under UV light (254 nm). Aromatic compounds like this compound should be UV active.[3]
-
Staining with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde stain) can also be used for visualization.[8]
5. Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Sublimation
This protocol describes the purification of this compound via vacuum sublimation.[1]
1. Apparatus Setup:
-
Place the crude, dry this compound into the bottom of a sublimation apparatus.
-
Insert the cold finger and ensure a good seal.
-
Connect the apparatus to a high-vacuum line.
2. Sublimation Process:
-
Start the vacuum pump to evacuate the apparatus.
-
Once a high vacuum is achieved, begin circulating cold water through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
The solid will start to sublime and deposit as pure crystals on the cold finger.
3. Product Collection:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus to atmospheric pressure.
-
Remove the cold finger and scrape off the purified crystals.
Data Presentation
Table 1: Hypothetical Purification Data for this compound
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC/NMR) (%) |
| Crude Product | 5.00 | - | - | 85 |
| Recrystallization | 5.00 | 3.75 | 75 | 95 |
| Column Chromatography | 5.00 | 4.10 | 82 | >98 |
| Sublimation | 5.00 | 4.25 | 85 | >99 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual yields and purity will vary depending on the specific experimental conditions and the purity of the crude material.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: 2,2'-Bipyridine-6,6'-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 2,2'-Bipyridine-6,6'-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored under the following conditions.[1] These conditions minimize degradation from atmospheric components and light.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | The compound is a stable solid at ambient temperatures.[1][2] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents potential oxidation of the amino groups and reaction with atmospheric components. |
| Light | Keep in a dark place (e.g., amber vial) | Protects the compound from potential light-induced degradation.[1] |
| Moisture | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | Aromatic amines can be sensitive to moisture, which could lead to degradation or side reactions. |
Q2: What is the physical appearance of this compound?
A2: this compound is a solid that can range in color from white to yellow to green crystal/powder.[2][3] A significant deviation from this appearance may indicate impurity or degradation.
Q3: What are the primary hazards associated with this compound?
A3: According to safety data sheets, this compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the storage and experimental use of this compound.
Issue 1: The solid has changed color (e.g., darkened or turned brown) during storage.
-
Potential Cause: This may indicate oxidation of the aromatic diamine. The amino groups are susceptible to oxidation, which can be accelerated by exposure to air and light over time.
-
Troubleshooting Steps:
-
Assess Purity: Before use, it is advisable to check the purity of the discolored material using an appropriate analytical technique (e.g., NMR, LC-MS).
-
Purification: If the purity is compromised, recrystallization or sublimation may be necessary to remove colored impurities. A published synthesis of the compound mentions purification by sublimation.[4]
-
Preventative Measures: Ensure future storage is strictly under an inert atmosphere and protected from light.
-
Issue 2: Poor solubility of the compound in a reaction solvent.
-
Potential Cause: While solubility data is not extensively reported, its aromatic and polar nature suggests it will have varied solubility in common organic solvents.
-
Troubleshooting Steps:
-
Solvent Screening: Test solubility in a range of solvents (e.g., methanol, DMF, DMSO). One source indicates it is slightly soluble in methanol.
-
Gentle Heating: Gentle warming of the solvent may aid dissolution.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and improve the rate of dissolution.
-
Issue 3: Low yields or unexpected side products in a reaction involving this compound.
-
Potential Cause: The reactivity of the amino and bipyridine groups can sometimes lead to side reactions if not properly controlled. The amino groups can react with electrophiles, and the bipyridine unit is a strong chelating ligand for many metals, which can sometimes inhibit catalysis.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen), especially if using sensitive reagents or catalysts.
-
Purity of Starting Materials: Verify the purity of the this compound and other reactants. Impurities can interfere with the desired reaction.
-
Reaction Conditions: The amino groups can be basic and may react with acidic reagents. Consider protecting the amino groups if they are not the desired reactive site. When used as a ligand, the stoichiometry with the metal center is crucial.
-
Issue 4: Difficulty in forming metal complexes with this compound.
-
Potential Cause: The formation of metal complexes can be influenced by the solvent, temperature, and the presence of counter-ions.
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can significantly impact the solubility of both the ligand and the metal salt, as well as the stability of the resulting complex.
-
Reaction Time and Temperature: Some complexation reactions may require heating or extended reaction times to proceed to completion.
-
Stoichiometry: Carefully control the ligand-to-metal ratio to favor the formation of the desired complex.
-
Experimental Protocols
Synthesis of this compound
An improved synthesis of this compound from 6,6'-dibromo-2,2'-bipyridine has been reported.[4] This method avoids the need for a pressure bomb and provides high yields.
-
Reaction: Amination of 6,6'-dibromo-2,2'-bipyridine.
-
Reagents: 6,6'-dibromo-2,2'-bipyridine, potassium amide in liquid ammonia.
-
Catalyst: Iron(III) nitrate nonahydrate.
-
Yield: 85-95%.
-
Purification: The crude product is a dark yellow to light brown powder. Further purification can be achieved by sublimation.[4]
Visualizations
The following diagrams illustrate key concepts related to the handling and use of this compound.
References
Technical Support Center: Optimizing Catalysis with 2,2'-Bipyridine-6,6'-diamine Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Bipyridine-6,6'-diamine metal complexes in catalytic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound as a ligand in catalysis?
A1: this compound is a versatile bidentate ligand that forms stable complexes with a wide range of transition metals.[1] The two amino groups at the 6 and 6' positions can enhance the electronic properties and reactivity of the metal center, influencing the catalytic activity and selectivity.[1] These amino groups can also participate in secondary interactions or serve as anchor points for immobilization on solid supports, which is beneficial for catalyst recovery and reuse.
Q2: Which metals are commonly used with this compound for catalysis?
A2: this compound and its derivatives can be complexed with a variety of transition metals for catalytic applications. Commonly used metals include palladium and nickel for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), copper for aminations, ruthenium for asymmetric hydrogenation, cobalt for water splitting and carbon dioxide reduction, and iron for polymerization reactions.
Q3: How do the amino groups on the this compound ligand influence catalysis?
A3: The amino groups are electron-donating, which can increase the electron density at the metal center. This can, in turn, affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Additionally, the amino groups can act as internal bases or hydrogen bond donors, potentially influencing the reaction mechanism and selectivity.
Q4: What are the common signs of catalyst deactivation in my reaction?
A4: Visual cues for catalyst deactivation can include a color change in the reaction mixture, often to black, which may indicate the formation of palladium black (in the case of palladium catalysts).[2] Another sign is the reaction stalling before completion, which can be observed through monitoring techniques like TLC or LC-MS.[2]
Q5: Can I reuse the catalyst complexed with this compound?
A5: Direct reuse of the catalyst is often not recommended without a regeneration step, especially in cross-coupling reactions where product inhibition can be a significant issue.[2] The strong coordination of products or byproducts to the metal center can poison the catalyst.[2] However, immobilization of the catalyst on a solid support can facilitate recovery and potential reuse.
Troubleshooting Guides
This section provides structured guidance for specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
| Root Cause | Solution |
| Catalyst Inactivity | The active catalytic species may not be forming efficiently. Ensure you are using a high-quality, air-stable precatalyst. If using a Pd(II) source, consider a pre-reduction step by stirring with the ligand before adding other reagents.[3] Increasing the reaction temperature can also facilitate catalyst activation.[3] |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the reaction scale or the reactivity of the substrate. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).[3][4] |
| Inappropriate Ligand-to-Metal Ratio | An incorrect ratio can lead to the formation of inactive species or undesired side reactions. Screen different ligand-to-metal ratios (e.g., 1:1, 1.1:1, 1.2:1) to find the optimal balance for your specific reaction. |
| Ineffective Base | The base may be too weak, not sufficiently soluble, or sterically hindered. For many cross-coupling reactions, strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are effective.[3] However, for substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher catalyst loadings or longer reaction times.[3] |
| Poor Solvent Choice | The solvent can significantly impact catalyst solubility, stability, and reactivity. Screen a range of solvents with different polarities and coordinating abilities (e.g., toluene, dioxane, THF, DMF). Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst. |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed at a reasonable rate. Cautiously increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress and byproduct formation. |
| Reagent Impurity | Impurities in the starting materials, solvent, or base can act as catalyst poisons. Ensure all reagents are of high purity. Liquid starting materials can be distilled, and solid reagents can be recrystallized. Use anhydrous and degassed solvents.[3] |
Troubleshooting Workflow for Low Yield
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Analysis of the crude reaction mixture (e.g., by GC-MS or NMR) shows the presence of significant amounts of unintended products.
-
Common byproducts in cross-coupling reactions include homocoupled products.
Possible Causes and Solutions:
| Root Cause | Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of organoboron reagents in Suzuki-Miyaura reactions and can also lead to the oxidative degradation of the catalyst.[5] Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction.[5] |
| Incorrect Catalyst to Ligand Ratio | An excess or deficiency of the ligand can lead to the formation of catalytically active species that favor side reactions. Systematically screen different catalyst-to-ligand ratios to find the optimal balance that favors the desired cross-coupling pathway. |
| High Reaction Temperature | Elevated temperatures can sometimes accelerate side reactions more than the desired reaction. If significant byproduct formation is observed, try lowering the reaction temperature and extending the reaction time. |
| Slow Oxidative Addition | If the oxidative addition of the electrophile to the metal center is slow, side reactions of the nucleophile, such as homocoupling, can become more prevalent. Consider switching to a more active catalyst system with a more electron-rich ligand to promote oxidative addition.[5] |
Data Presentation
The optimal reaction conditions are highly dependent on the specific substrates and the nature of the catalytic reaction. The following tables provide illustrative data based on general trends observed for cross-coupling reactions with bipyridine-type ligands and should be used as a starting point for optimization.
Table 1: Illustrative Effect of Catalyst Loading on Yield in a Suzuki-Miyaura Coupling
| Catalyst Loading (mol%) | Yield (%) | Notes |
| 0.5 | 35-55 | Economical for large-scale processes, but may result in incomplete conversion or require longer reaction times.[3] |
| 1.0 | 70-85 | A common starting point for optimization, offering a good balance between cost and efficiency.[3] |
| 2.0 | >90 | Higher loading can drive the reaction to completion, especially for less reactive substrates.[3] |
| 5.0 | >95 | Often used in challenging cases or for small-scale synthesis to maximize yield. |
Data is representative and compiled from general trends in the literature for palladium-catalyzed cross-coupling reactions.
Table 2: Illustrative Influence of Base and Solvent on a Buchwald-Hartwig Amination
| Base | Solvent | Temperature (°C) | Yield (%) |
| NaOtBu | Toluene | 100 | 92 |
| NaOtBu | Dioxane | 100 | 88 |
| K₃PO₄ | Toluene | 110 | 75 |
| K₃PO₄ | DMF | 110 | 85 |
| Cs₂CO₃ | Dioxane | 110 | 81 |
This table illustrates the significant impact that the choice of base and solvent can have on the outcome of the reaction. Stronger bases like NaOtBu often allow for lower reaction temperatures.
Experimental Protocols
Protocol 1: Synthesis of a Palladium(II) Complex with this compound
This protocol describes a general procedure for the synthesis of a Pd(II) complex.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and PdCl₂ (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous acetonitrile via cannula to the flask to dissolve the solids.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the formation of a precipitate.
-
Upon completion, reduce the volume of the solvent under vacuum.
-
Add anhydrous diethyl ether to the concentrated solution to precipitate the complex.
-
Isolate the solid product by filtration under an inert atmosphere, wash with diethyl ether, and dry under vacuum.
-
Characterize the resulting complex by appropriate analytical techniques (e.g., NMR, elemental analysis).
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
This compound ligand (1-5 mol%, typically in a 1:1 to 1.2:1 ratio with the palladium source)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, the this compound ligand, the aryl halide, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective nickel-catalyzed Mizoroki–Heck cyclizations of amide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2,2'-Bipyridine-6,6'-diamine
This technical support resource is designed for researchers, scientists, and drug development professionals to address solubility issues encountered with 2,2'-Bipyridine-6,6'-diamine during experimental procedures.
Troubleshooting Guides and FAQs
This section provides a question-and-answer format to directly address common solubility challenges.
Issue 1: Difficulty dissolving this compound in a desired solvent.
-
Question: My this compound is not dissolving in my chosen solvent. What steps can I take?
-
Answer:
-
Solvent Screening: The first step is to perform a solvent screening to identify a suitable solvent system. Based on the polar nature of the two amino groups and the bipyridine core, polar organic solvents are likely to be more effective.
-
Physical Assistance: Gentle heating and sonication can aid in the dissolution process. However, it is crucial to monitor the temperature to avoid potential degradation of the compound.
-
pH Adjustment: For aqueous solutions, the basicity of the pyridine nitrogens and amino groups allows for increased solubility at a lower pH. The addition of a dilute acid can protonate the molecule, increasing its polarity and, consequently, its water solubility.
-
Co-solvents: If a single solvent is ineffective, a co-solvent system can be employed. A small amount of a good solvent (e.g., DMSO) can be used to initially dissolve the compound before adding it to the bulk of a less effective solvent.
-
Issue 2: Precipitation of this compound upon addition to an aqueous buffer.
-
Question: I dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous buffer. How can I prevent this?
-
Answer:
-
pH of the Buffer: The pH of your aqueous buffer is a critical factor. Since this compound is a basic compound, it will be more soluble in acidic buffers. Consider lowering the pH of your buffer to enhance solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used. The surfactant concentration should be above its critical micelle concentration (CMC).
-
Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (like DMSO or ethanol) in your aqueous solution is as low as possible, ideally below 1% (v/v), to avoid affecting your experiment while still maintaining solubility.
-
Issue 3: Choosing the right solvent for creating a stock solution.
-
Question: What is the best solvent to prepare a concentrated stock solution of this compound?
-
Answer: Polar aprotic solvents are generally good choices for creating stock solutions of bipyridine derivatives. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective. It is recommended to prepare a high-concentration stock solution in one of these solvents, which can then be diluted into the final experimental medium.
Data Presentation
The following table summarizes the estimated solubility of this compound in common laboratory solvents. Please note that these are qualitative estimates based on the solubility of structurally similar compounds, and experimental determination is recommended for precise quantitative values.
| Solvent Category | Solvent | Estimated Solubility | Observations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A good choice for stock solutions. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, effective for stock solutions. | |
| Acetonitrile | Slightly Soluble | May require heating or sonication. | |
| Acetone | Slightly Soluble | Lower solubility compared to DMSO and DMF. | |
| Polar Protic | Methanol | Slightly Soluble[1] | Gentle warming may improve solubility. |
| Ethanol | Slightly Soluble | Similar to methanol. | |
| Aqueous | Water | Sparingly Soluble | Solubility is highly dependent on pH. |
| Acidic Buffer (pH < 5) | Soluble | Protonation increases aqueous solubility. | |
| Neutral/Basic Buffer (pH ≥ 7) | Sparingly to Insoluble | Prone to precipitation. |
Experimental Protocols
1. Protocol for Determining Qualitative Solubility
-
Objective: To quickly assess the solubility of this compound in a range of solvents.
-
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetonitrile, Acetone)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
-
-
Procedure:
-
Weigh approximately 5 mg of this compound into a small vial.
-
Add 1 mL of the selected solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
Record the observation as "Soluble," "Slightly Soluble," or "Insoluble."
-
If the compound does not dissolve, gentle heating or sonication can be applied to assess if solubility improves.
-
2. Protocol for Enhancing Aqueous Solubility via pH Adjustment
-
Objective: To increase the solubility of this compound in an aqueous solution by lowering the pH.
-
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Suspend a known amount of this compound in a desired volume of deionized water.
-
Place the suspension on a stir plate and begin stirring.
-
Slowly add 0.1 M HCl dropwise to the suspension.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding HCl until the compound is fully dissolved.
-
Record the pH at which complete dissolution occurs.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Postulated signaling pathway for apoptosis induction by this compound.
References
preventing oxidation of 2,2'-Bipyridine-6,6'-diamine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Bipyridine-6,6'-diamine, focusing on the prevention of its oxidation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: this compound is an aromatic diamine. Aromatic amines are susceptible to oxidation, a process that can be initiated by exposure to atmospheric oxygen, light, and certain chemical reagents.[1] The amino groups (-NH2) on the bipyridine core are electron-donating, which increases the electron density of the aromatic system and makes it more susceptible to oxidation. Oxidation can lead to the formation of colored impurities and byproducts, which can affect reaction outcomes and product purity.
Q2: What are the visible signs of this compound oxidation?
A2: Pure this compound is typically a white to light yellow or green crystalline powder.[2] The appearance of a dark yellow to light brown color can indicate oxidation.[3] In solution, a change in color from colorless or pale yellow to a more intense yellow or brown is a likely indicator of oxidation.
Q3: How should I store this compound to prevent oxidation?
A3: To minimize oxidation during storage, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, opaque container to protect it from light. For long-term stability, storage at a reduced temperature (e.g., -20°C) is recommended.[1]
Q4: Can I use antioxidants to prevent the oxidation of this compound in my reaction?
Troubleshooting Guide: Preventing Oxidation During Reactions
This guide addresses common issues encountered when using this compound in chemical reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark yellow or brown upon addition of this compound. | 1. Exposure to atmospheric oxygen during reagent addition. 2. Use of solvents with dissolved oxygen. 3. Presence of oxidizing agents as impurities in other reagents. | 1. Add the solid this compound under a positive pressure of an inert gas (e.g., nitrogen or argon). 2. Use properly degassed solvents. 3. Ensure the purity of all reaction components. |
| Inconsistent or low yields in reactions involving this compound. | 1. Degradation of the diamine due to oxidation prior to or during the reaction. 2. Reaction with atmospheric oxygen is competing with the desired reaction pathway. | 1. Use fresh, properly stored this compound. Assess the purity of the starting material before use. 2. Employ rigorous air-free techniques such as a Schlenk line or a glovebox for the entire duration of the reaction. |
| Difficulty in purifying the final product due to colored impurities. | Oxidation of unreacted this compound or the product during workup. | 1. Perform the reaction workup, including extractions and chromatography, using degassed solvents. 2. Minimize the exposure of the reaction mixture and isolated product to air and light. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of Solid this compound
This protocol outlines the procedure for safely handling solid this compound to minimize exposure to air.
Materials:
-
This compound (stored under inert atmosphere)
-
Glovebox or Schlenk line
-
Spatula
-
Weighing paper or boat
-
Reaction flask with a septum or stopcock
Procedure:
-
In a Glovebox: a. Transfer the sealed container of this compound, a spatula, and a weighing boat into the glovebox antechamber. b. Evacuate and refill the antechamber with an inert gas (e.g., argon or nitrogen) for at least three cycles. c. Move the items into the main glovebox chamber. d. Open the container and weigh the desired amount of the diamine onto the weighing boat. e. Transfer the weighed solid directly into the reaction flask. f. Seal the reaction flask before removing it from the glovebox.
-
Using a Schlenk Line: a. Connect the reaction flask to the Schlenk line and perform at least three evacuate-refill cycles with an inert gas. b. While maintaining a positive pressure of inert gas, briefly remove the septum or stopper. c. Quickly add the pre-weighed this compound to the flask. d. Immediately reseal the flask.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere
This protocol provides a general workflow for conducting a reaction with this compound while preventing oxidation.
Materials:
-
Schlenk flask or three-necked round-bottom flask
-
Schlenk line with vacuum and inert gas (nitrogen or argon) source
-
Degassed solvents
-
Syringes and needles for liquid transfers
-
Magnetic stirrer and stir bar
Workflow:
Caption: Inert atmosphere reaction workflow for this compound.
Electrochemical Data (for related compounds)
The table below summarizes the electrochemical data for some related bipyridine compounds.
| Compound/Complex | Redox Couple | Potential (V vs. Fc/Fc+) | Solvent | Supporting Electrolyte |
| --INVALID-LINK--₂ | Fe(II)/Fe(III) | ~+0.7 | CH₃CN | [NBu₄][PF₆] |
| --INVALID-LINK--₂ | Co(II)/Co(III) | ~+0.3 | CH₃CN | [NBu₄][PF₆] |
Data is approximate and sourced from published cyclic voltammograms of related compounds.[7][8][9]
Logical Flow for Troubleshooting Oxidation Issues
Caption: Troubleshooting flowchart for oxidation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. performanceadditives.us [performanceadditives.us]
- 5. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metal Complex Formation with 2,2'-Bipyridine-6,6'-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Bipyridine-6,6'-diamine in metal complex formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Reaction Issues
Q1: I am getting a low yield or no product during my complexation reaction. What are the possible causes and how can I troubleshoot this?
A1: Low or no yield in a complexation reaction with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the purity of your this compound ligand and the metal salt. Impurities can interfere with the reaction. The ligand itself can be synthesized from 6,6'-dibromo-2,2'-bipyridine, and purification of the final product is crucial.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While some complexes may form in common organic solvents, others might require specific solvent systems to facilitate both reactant solubility and product precipitation. The solvent can also influence the coordination environment of the metal ion.
-
Temperature: Some complexation reactions are slow and may require heating to proceed to completion. Conversely, some complexes may be thermally unstable. Experiment with a range of temperatures, for example, from room temperature up to the boiling point of the solvent.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if applicable.
-
-
Stoichiometry: Carefully verify the molar ratios of the ligand to the metal salt. Common ratios to explore are 1:1, 2:1, and 3:1 (ligand:metal), but the optimal ratio can vary depending on the metal and desired coordination number.
-
pH of the Solution: The coordination of the diamine ligand can be pH-dependent. The amino groups can be protonated in acidic conditions, preventing coordination. The addition of a non-coordinating base, such as triethylamine, can be beneficial in some cases.
Q2: My final product has poor solubility in common organic solvents. How can I improve its solubility?
A2: Poor solubility is a frequent challenge with bipyridine-based metal complexes. Several strategies can be employed to enhance solubility:
-
Solvent Screening: Systematically test a wide range of solvents with varying polarities. Common solvents to try include water, methanol, ethanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Some complexes exhibit good solubility in water.[1]
-
Ligand Modification: While this is a more involved approach, modifying the bipyridine ligand by introducing solubilizing groups (e.g., sulfonate or carboxylate groups) can significantly improve the aqueous solubility of the resulting complex.
-
Counter-ion Exchange: The nature of the counter-ion can have a substantial impact on the solubility of the complex. If your complex is a salt, consider exchanging the counter-ion (e.g., from chloride to nitrate or perchlorate) to see if it improves solubility in your desired solvent.
-
Formulation Strategies: For biological assays, co-solvents like DMSO can be used. However, it is important to determine the maximum tolerable concentration for your specific application. The use of solubilizing excipients like cyclodextrins can also be explored.
Crystallization & Purification
Q3: I am struggling to obtain single crystals of my metal complex for X-ray diffraction. What techniques can I try?
A3: Growing single crystals suitable for X-ray crystallography often requires patience and experimentation with various techniques.
-
Slow Evaporation: Dissolve your complex in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly and undisturbed. This can be achieved by leaving the container loosely capped or covered with parafilm with a few small holes.
-
Vapor Diffusion: This is a very common and effective technique.
-
Liquid-Vapor Diffusion: Dissolve your compound in a solvent in which it is soluble. Place this solution in a small, open vial. Place the vial inside a larger, sealed container that contains a "counter-solvent" in which your compound is insoluble but which is miscible with the first solvent. The slow diffusion of the counter-solvent vapor into the solution of your compound will gradually decrease its solubility, promoting crystal growth.
-
Solid-Vapor Diffusion: This is useful for volatile solids.
-
-
Layering: Carefully layer a solution of your compound with a less dense, miscible solvent in which it is less soluble. Crystals may form at the interface of the two layers.
-
Temperature Gradient: Slowly cooling a saturated solution can induce crystallization. The rate of cooling should be very slow to encourage the growth of a few large crystals rather than many small ones.
-
Varying the Counter-Ion: The choice of counter-ion can significantly influence the crystal packing and the ease of crystallization.
Q4: How can I effectively purify my this compound metal complex?
A4: The appropriate purification method will depend on the properties of your complex, particularly its solubility and stability.
-
Recrystallization: If you can find a solvent in which your complex has moderate solubility at high temperatures and low solubility at low temperatures, recrystallization is an excellent method for purification.
-
Column Chromatography: For some complexes, column chromatography can be effective. Cation-exchange chromatography is particularly useful for purifying cationic complexes.
-
Washing/Trituration: If your complex is insoluble in a particular solvent while the impurities are soluble, you can wash or triturate your crude product with that solvent to remove the impurities.
Characterization
Q5: I am having trouble interpreting the 1H NMR spectrum of my metal complex. What are some key features to look for?
A5: The 1H NMR spectrum of a this compound metal complex will show characteristic shifts in the signals of the bipyridine protons upon coordination to a metal center.
-
Downfield Shifts: The protons on the bipyridine ring typically shift downfield upon coordination to a metal. The magnitude of this shift can provide information about the metal-ligand interaction.
-
Amino Protons: The chemical shift of the -NH2 protons can be informative but may also be broad and difficult to observe. Their position can be sensitive to solvent and temperature.
-
Symmetry: The symmetry of the complex will be reflected in the NMR spectrum. For a symmetric complex (e.g., a homoleptic tris-bipyridyl complex), you would expect a simpler spectrum than for an unsymmetrical complex.
-
Paramagnetism: If you are working with a paramagnetic metal ion, the NMR signals will be significantly broadened and shifted, making interpretation more challenging.
Quantitative Data Summary
| Parameter | Recommended Conditions/Values | Notes |
| Ligand Synthesis | ||
| Starting Material | 6,6'-dibromo-2,2'-bipyridine | A common precursor for the synthesis of the diamine ligand.[2][3] |
| Amination Reagent | Potassium amide in liquid ammonia | Provides high yields (85-95%) and avoids the need for high-pressure equipment.[2][3] |
| Catalyst | Iron(III) nitrate nonahydrate | Used to facilitate the amination reaction.[2][3] |
| Complexation Reaction | ||
| Ligand:Metal Molar Ratio | 1:1, 2:1, or 3:1 | The optimal ratio depends on the metal and the desired final complex. |
| Temperature | Room Temperature to Reflux | The optimal temperature should be determined experimentally. |
| pH | Neutral to slightly basic | Avoid acidic conditions which can protonate the amine groups. |
| Solubility | ||
| Aqueous Solubility | Some complexes are soluble in water.[1] | The presence of the amino groups can enhance water solubility compared to unsubstituted bipyridine complexes. |
| Organic Solvents | Methanol, Ethanol, DMF, DMSO | A range of polar solvents should be tested. |
Experimental Protocols
Synthesis of 6,6'-Diamino-2,2'-bipyridine
This protocol is adapted from a literature procedure and offers a high-yield synthesis without the need for high-pressure apparatus.[2][3]
Materials:
-
6,6'-dibromo-2,2'-bipyridine
-
Potassium metal
-
Iron(III) nitrate nonahydrate
-
Liquid ammonia
-
Ammonium chloride
-
Anhydrous diethyl ether
-
A three-necked flask equipped with a dry ice/acetone condenser and a gas inlet
Procedure:
-
Set up the reaction flask under an inert atmosphere (e.g., argon or nitrogen).
-
Condense liquid ammonia into the flask at -78 °C.
-
Add a catalytic amount of iron(III) nitrate nonahydrate.
-
Slowly add small pieces of potassium metal until a persistent blue color is observed, indicating the formation of the potassium amide.
-
Add the 6,6'-dibromo-2,2'-bipyridine to the reaction mixture.
-
Stir the reaction at the temperature of liquid ammonia for several hours.
-
Quench the reaction by the slow and careful addition of solid ammonium chloride.
-
Allow the ammonia to evaporate.
-
Extract the product from the remaining solid with a suitable organic solvent (e.g., diethyl ether or chloroform).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or sublimation.
General Protocol for Metal Complex Formation
Materials:
-
This compound
-
A metal salt (e.g., chloride, nitrate, or perchlorate salt of the desired metal)
-
A suitable solvent (e.g., ethanol, methanol, acetonitrile, or water)
Procedure:
-
Dissolve the this compound in the chosen solvent. Gentle heating may be required.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux for a period of time (e.g., 1-24 hours).
-
If the product precipitates out of the solution upon cooling, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If the product remains in solution, the solvent can be slowly evaporated to induce crystallization.
Visualizations
Caption: A logical workflow for troubleshooting low product yield during complex synthesis.
Caption: A workflow outlining various techniques to try for successful single crystal growth.
References
Technical Support Center: Scale-up Synthesis of 2,2'-Bipyridine-6,6'-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,2'-Bipyridine-6,6'-diamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or Inconsistent Yields | Incomplete reaction; side reactions; suboptimal reagents or conditions. | - Switch to the potassium amide (KNH₂) method in liquid ammonia , which has been shown to provide consistently higher yields (85-95%) compared to sodium amide (NaNH₂) or other methods.[1][2] - Ensure the use of a catalyst like iron(III) nitrate nonahydrate for the formation of potassium amide.[1][2] - Optimize the equivalents of potassium amide; ten equivalents have been found to be optimal.[1] - Maintain the recommended reaction time of four hours at -33°C (liquid ammonia).[1] |
| Difficult Product Isolation and Purification | Contamination with starting material (6,6'-dibromo-2,2'-bipyridine) or mono-aminated byproduct (6-amino-6'-bromo-2,2'-bipyridine).[1] | - The potassium amide method minimizes the formation of these byproducts.[1] - After quenching the reaction with ammonium chloride (NH₄Cl), perform a trituration with acetone to remove impurities.[1] - For highly pure material, sublimation can be performed at 150°C.[1] |
| Hazardous Reaction Conditions | Use of high-pressure autoclaves, supercritical ammonia, or potentially explosive azide intermediates.[1][3] | - The synthesis using potassium amide in liquid ammonia at atmospheric pressure eliminates the need for specialized high-pressure equipment.[1][2] - This method also avoids the preparation of hazardous bisazide intermediates.[1][3] |
| Poor Solubility of Reagents | Sodium amide has poor solubility in liquid ammonia, which can lead to incomplete reactions, especially at a larger scale.[1] | - Use potassium amide, which is freely soluble in liquid ammonia, ensuring a homogenous reaction mixture and more reliable results.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for the scale-up synthesis of this compound?
A1: The direct amination of 6,6'-dibromo-2,2'-bipyridine using potassium amide (KNH₂) in liquid ammonia is a highly recommended method for scale-up.[1][2] This approach consistently provides high yields (85-95%) and avoids the use of high-pressure equipment and hazardous intermediates.[1][2]
Q2: My synthesis using sodium amide is giving poor results. Why is that and what should I do?
A2: Sodium amide's low solubility in liquid ammonia can lead to incomplete and inconsistent reactions, a problem that is often exacerbated during scale-up.[1] It is advisable to switch to potassium amide, which is readily soluble and has been demonstrated to produce superior and more reproducible yields.[1]
Q3: What are the key reaction parameters to control for a successful synthesis using the potassium amide method?
A3: For optimal results, it is crucial to use approximately ten equivalents of potassium amide and allow the reaction to proceed for four hours in liquid ammonia at -33°C.[1] The in-situ formation of potassium amide should be catalyzed by iron(III) nitrate nonahydrate.[1]
Q4: How can I purify the crude this compound product?
A4: A straightforward purification involves triturating the crude solid with acetone to remove unreacted starting materials and byproducts.[1] For obtaining a highly pure product, sublimation at 150°C is an effective method.[1]
Q5: Are there any specific safety precautions I should take when performing this synthesis?
A5: Yes. Working with liquid ammonia requires a well-ventilated fume hood and appropriate personal protective equipment (cryogenic gloves, face shield). The quenching of excess potassium amide with ammonium chloride should be done slowly and carefully to control the exothermic reaction.
Experimental Protocol: Improved Synthesis of this compound
This protocol is based on the high-yielding method utilizing potassium amide in liquid ammonia.[1]
Materials:
-
6,6'-dibromo-2,2'-bipyridine
-
Potassium metal
-
Liquid ammonia
-
Iron(III) nitrate nonahydrate (catalyst)
-
Ammonium chloride (for quenching)
-
Acetone (for purification)
-
Anhydrous diethyl ether (optional)
Procedure:
-
Setup: Assemble a three-necked flask equipped with a dry ice condenser, a gas inlet, and a stopper in a well-ventilated fume hood.
-
Ammonia Condensation: Condense liquid ammonia into the flask.
-
Catalyst Addition: Add a catalytic amount of iron(III) nitrate nonahydrate to the liquid ammonia.
-
Potassium Amide Formation: Slowly add small pieces of potassium metal to the stirring liquid ammonia. The formation of potassium amide is indicated by a color change from a dark blue to a gray suspension. Allow the dark blue color to dissipate before adding the next piece of potassium.
-
Substrate Addition: Once the potassium amide formation is complete, add the 6,6'-dibromo-2,2'-bipyridine to the reaction mixture.
-
Reaction: Allow the mixture to stir for 4 hours at -33°C.
-
Quenching: Slowly and carefully add solid ammonium chloride to quench the excess potassium amide.
-
Ammonia Evaporation: Allow the liquid ammonia to evaporate under a gentle stream of nitrogen.
-
Purification:
-
Add acetone to the solid residue and scrape the walls of the flask.
-
Stir the suspension and then decant the acetone.
-
Repeat the acetone trituration two more times.
-
Combine the acetone extracts, dry with sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
The resulting solid can be further purified by sublimation if necessary.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
avoiding impurities in the synthesis of 6,6'-diamino-2,2'-bipyridyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6,6'-diamino-2,2'-bipyridyl. Our aim is to help you overcome common challenges and avoid impurities in your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 6,6'-diamino-2,2'-bipyridyl?
A1: The two primary methods for synthesizing 6,6'-diamino-2,2'-bipyridyl are:
-
Direct amination of 6,6'-dibromo-2,2'-bipyridine: This is a widely used method that can be optimized for high yields.[1][2]
-
Reduction of 6,6'-dinitro-2,2'-bipyridine: This involves the reduction of the corresponding dinitro compound to the diamine. Various reducing agents can be employed for this transformation.[3][4]
Q2: What are the typical impurities encountered during the synthesis of 6,6'-diamino-2,2'-bipyridyl via amination of 6,6'-dibromo-2,2'-bipyridine?
A2: The most common impurities are unreacted starting material, 6,6'-dibromo-2,2'-bipyridine, and the mono-substituted intermediate, 6-amino-6'-bromo-2,2'-bipyridine.[1] Inadequate control of reaction conditions can lead to the persistence of these impurities in the final product.
Q3: How can I purify the crude 6,6'-diamino-2,2'-bipyridyl?
A3: Sublimation is an effective method for purifying crude 6,6'-diamino-2,2'-bipyridyl. This technique is particularly useful for removing any unreacted 6,6'-dibromo-2,2'-bipyridine and the mono-aminated intermediate.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 6,6'-diamino-2,2'-bipyridyl | Incomplete reaction during the amination of 6,6'-dibromo-2,2'-bipyridine. | Optimize reaction conditions. An improved method utilizes ten equivalents of potassium amide in liquid ammonia with iron(III) nitrate nonahydrate as a catalyst for 4 hours. This has been shown to produce yields of 85-95%.[1][2] |
| Use of an inappropriate catalyst or catalyst concentration. | Iron(III) nitrate nonahydrate has been demonstrated to give consistently higher yields compared to iron(III) chloride.[1] | |
| Presence of Unreacted 6,6'-dibromo-2,2'-bipyridine in the Final Product | Insufficient amount of aminating agent or shorter reaction time. | Increasing the equivalents of potassium amide to ten and ensuring a reaction time of at least four hours can minimize the presence of unreacted starting material.[1] |
| Presence of 6-amino-6'-bromo-2,2'-bipyridine Impurity | Incomplete substitution of the second bromine atom. | Similar to minimizing unreacted starting material, using an optimized amount of potassium amide (ten equivalents) and a sufficient reaction time (4 hours) promotes the complete diamination.[1] |
| Difficulties with Product Isolation and Workup | Traditional methods involving high-pressure equipment and lengthy aqueous extractions. | The use of liquid ammonia at ambient pressure simplifies the workup process, avoiding the need for specialized pressure equipment and tedious liquid-liquid extractions.[1] |
| Potential Hazards with Synthesis | Use of potentially hazardous intermediates like bisazide compounds. | The direct amination method using potassium amide in liquid ammonia is a non-hazardous alternative to synthetic routes that involve potentially explosive azide intermediates.[1][2] |
Experimental Protocols
Improved Synthesis of 6,6'-diamino-2,2'-bipyridyl via Direct Amination
This protocol is based on an optimized procedure that provides high yields and minimizes impurities.[1][2]
Materials:
-
6,6'-dibromo-2,2'-bipyridine
-
Potassium metal
-
Iron(III) nitrate nonahydrate
-
Liquid ammonia
-
Ammonium chloride
-
Acetone
-
Anhydrous diethyl ether
Procedure:
-
In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense liquid ammonia.
-
Add a catalytic amount of iron(III) nitrate nonahydrate.
-
Carefully add small pieces of potassium metal to the liquid ammonia until a persistent blue color is observed, indicating the formation of potassium amide.
-
Add 6,6'-dibromo-2,2'-bipyridine to the reaction mixture.
-
Stir the mixture at -33°C for 4 hours.
-
Quench the reaction by the slow and careful addition of solid ammonium chloride.
-
Allow the ammonia to evaporate.
-
To the resulting solid, add acetone and stir the suspension for 15 minutes.
-
Decant the acetone and wash the solid with anhydrous diethyl ether.
-
Dry the resulting dark yellow to light brown powder under vacuum.
Purification:
-
The crude product can be further purified by sublimation at 150°C and 50 Torr.[1]
Visualizations
Logical Workflow for Troubleshooting Impurities
Caption: Troubleshooting workflow for identifying and mitigating impurities.
Experimental Workflow for Optimized Synthesis
References
Validation & Comparative
A Comparative Guide to 2,2'-Bipyridine-6,6'-diamine and Other Substituted Bipyridines for Researchers and Drug Development Professionals
An In-depth Analysis of 2,2'-Bipyridine-6,6'-diamine in the Context of Substituted Bipyridine Ligands, Focusing on Performance in Metal Chelation, Catalysis, and Photophysical Properties.
This guide provides a comprehensive comparison of this compound with other notable substituted bipyridine ligands. Bipyridines are a critical class of chelating ligands in coordination chemistry, with wide-ranging applications in catalysis, materials science, and pharmaceuticals. The nature and position of substituents on the bipyridine core profoundly influence the electronic and steric properties of their metal complexes, thereby tuning their reactivity and physical characteristics. This report will delve into a comparative analysis of this compound, the parent 2,2'-bipyridine, and bipyridines with varying substituents at the 6,6'-positions, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a bidentate ligand characterized by the presence of amino groups at the 6 and 6' positions of the bipyridine framework. These amino groups introduce unique electronic and coordinating properties. They can act as hydrogen bond donors, influencing the secondary coordination sphere and facilitating intermolecular interactions. Furthermore, the amino groups are electron-donating, which can increase the electron density at the nitrogen atoms of the pyridine rings, thereby affecting the ligand's coordination affinity and the properties of its metal complexes. This versatile ligand has found applications in the development of catalysts, advanced materials, and as a building block in the synthesis of more complex molecules.[1]
Comparative Analysis of Performance
To provide a clear and objective comparison, this guide will focus on three key performance areas: metal chelation, catalytic activity, and photophysical properties. For comparison, we will consider the unsubstituted 2,2'-bipyridine as a baseline, alongside 6,6'-dimethyl-2,2'-bipyridine and 6,6'-dibromo-2,2'-bipyridine to illustrate the effects of steric bulk and electron-withdrawing/donating groups.
Metal Chelation and Stability of Complexes
The stability of metal complexes formed with bipyridine ligands is a crucial parameter for their application. The stability constant (log K) quantifies the affinity of a ligand for a metal ion in solution. While extensive data is available for the parent 2,2'-bipyridine, specific experimentally determined stability constants for this compound are not readily found in the surveyed literature. However, based on the electronic nature of the amino substituents, we can infer certain trends. The electron-donating nature of the amino groups in this compound is expected to increase the basicity of the pyridine nitrogen atoms, potentially leading to stronger coordination and higher stability constants compared to the unsubstituted 2,2'-bipyridine and the 6,6'-dibromo-2,2'-bipyridine, which features electron-withdrawing bromo groups.
| Ligand | Substituent Effect | Expected Impact on Stability Constant (log K) |
| 2,2'-Bipyridine | Baseline | - |
| This compound | Electron-donating (-NH₂) | Increase |
| 6,6'-Dimethyl-2,2'-bipyridine | Weakly electron-donating (-CH₃) and steric bulk | Competing effects: electronics may increase, sterics may decrease |
| 6,6'-Dibromo-2,2'-bipyridine | Electron-withdrawing (-Br) and steric bulk | Decrease |
Note: The expected impacts are based on general chemical principles, as direct comparative experimental data for this compound is limited in the available literature.
Catalytic Activity
The substituents on a bipyridine ligand play a pivotal role in modulating the catalytic activity of its metal complexes. A study on nickel-catalyzed cross-electrophile coupling reactions provides insight into the effect of substituents at the 6 and 6' positions.[2][3][4] While this study did not include the 6,6'-diamino derivative, it demonstrated that increasing the steric bulk at these positions can significantly impact catalytic performance. For instance, in the nickel-catalyzed coupling of 4-chlorotoluene with 1-iodooctane, ligands with bulkier substituents at the 6,6'-positions showed lower turnover frequencies. This suggests that while the electronic effects of the diamino groups might be beneficial, potential steric hindrance could influence the catalytic efficiency depending on the specific reaction and metal center.
In another study, a ruthenium complex of 6,6'-diamino-2,2'-bipyridine was compared to its counterpart with the unsubstituted 2,2'-bipyridine for the hydrogenation of cyclohexanone. The study found that the electronic and steric environments of the ruthenium centers in both complexes were essentially equivalent, providing a unique opportunity to probe the influence of the non-coordinated amine substituent.
| Catalyst System | Reaction | Key Findings |
| Ni-complexes with 6,6'-substituted bipyridines | Cross-electrophile coupling | Increased steric bulk at the 6,6'-positions leads to lower turnover frequencies.[2][3][4] |
| [(η⁵-C₅H₅)Ru(6,6'-diamino-2,2'-bipyridine)(L)]OTf | Hydrogenation of cyclohexanone | The non-coordinated amine groups can participate in the catalytic cycle, potentially through a metal-ligand bifunctional mechanism. |
Photophysical Properties
The photophysical properties of bipyridine ligands and their metal complexes, such as absorption and emission wavelengths and quantum yields, are highly sensitive to substitution. Specific photophysical data for the free ligand this compound is not extensively reported. However, studies on other amino-substituted bipyridines and related compounds can provide valuable insights. Generally, the introduction of amino groups, which are auxochromes, can lead to a red-shift (bathochromic shift) in the absorption and emission spectra compared to the unsubstituted bipyridine. The fluorescence quantum yield can also be significantly affected by the nature and position of the substituents. For instance, a study on α-(N-biphenyl)-substituted 2,2'-bipyridines showed that these compounds exhibit intense blue-to-green fluorescence with quantum yields up to 49.1% in THF solutions.[5]
| Ligand/Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Solvent |
| 2,2'-Bipyridine | ~280 | - | - | Methanol |
| [Ru(bpy)₃]²⁺ | 452 | 615 | ~0.042 | Water |
| α-(N-biphenyl)-substituted 2,2'-bipyridines | - | 443-505 | up to 0.491 | THF |
Note: Data for this compound is not available in the reviewed literature. The provided data for other bipyridines is for comparative context.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. Below are key protocols relevant to the synthesis and characterization of the discussed bipyridine ligands and their complexes.
Synthesis of this compound
An improved and safe synthesis of this compound has been developed, avoiding the use of a pressure bomb.[6]
Starting Material: 6,6'-Dibromo-2,2'-bipyridine.
Reagents: Potassium amide (KNH₂), liquid ammonia (NH₃), iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) as a catalyst.
Procedure:
-
A solution of potassium amide in liquid ammonia is prepared.
-
A catalytic amount of iron(III) nitrate nonahydrate is added.
-
6,6'-Dibromo-2,2'-bipyridine is added to the reaction mixture.
-
The reaction is stirred at an appropriate temperature (e.g., -33 °C to room temperature) for a specified time.
-
The reaction is quenched, and the product is isolated and purified.
Yields: This method reports high yields of 85-95%.[6]
Determination of Metal-Ligand Stability Constants by UV-Vis Titration
This protocol describes a general method for determining the stability constant of a metal-bipyridine complex.[7][8][9][10][11]
Equipment: UV-Vis Spectrophotometer.
Procedure:
-
Prepare stock solutions of the metal salt and the bipyridine ligand of known concentrations in a suitable solvent.
-
In a series of cuvettes, keep the concentration of the metal ion constant while varying the concentration of the ligand.
-
Record the UV-Vis absorption spectrum for each solution.
-
Analyze the changes in absorbance at a wavelength where the complex absorbs significantly.
-
Use appropriate mathematical models (e.g., Benesi-Hildebrand method or non-linear regression analysis) to calculate the stability constant.
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the determination of the fluorescence quantum yield of a compound relative to a known standard.[2][3][12][13][14]
Equipment: UV-Vis Spectrophotometer and a Fluorometer.
Procedure:
-
Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Prepare a series of dilute solutions of both the standard and the sample with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution using the same excitation wavelength.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Visualizations
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key relationships and workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. jasco-global.com [jasco-global.com]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 8. par.nsf.gov [par.nsf.gov]
- 9. rsc.org [rsc.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,2'-Bipyridine-6,6'-diamine and 1,10-phenanthroline in Coordination Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the coordination chemistry of two important bidentate N-heterocyclic ligands: 2,2'-Bipyridine-6,6'-diamine and 1,10-phenanthroline. The objective is to assist researchers in selecting the appropriate ligand for their specific applications, ranging from catalysis to the development of therapeutic agents. The comparison is based on available experimental data on the synthesis, stability, photophysical properties, and catalytic activity of their respective coordination complexes.
Introduction to the Ligands
1,10-Phenanthroline (phen) is a rigid, planar aromatic ligand that has been extensively used in coordination chemistry. Its robust structure and strong coordinating ability with a wide range of metal ions have led to its use in luminescent probes, catalysts, and potential therapeutic agents.[1][2] The planarity of the phenanthroline ring system facilitates strong π-π stacking interactions, which can influence the properties of its metal complexes.[3]
This compound (dabp) is a derivative of 2,2'-bipyridine featuring amino groups at the 6 and 6' positions. These electron-donating amino groups are expected to significantly alter the electronic properties of the bipyridine framework, influencing the stability, redox potentials, and reactivity of its metal complexes. This functionalization offers opportunities for tuning the properties of the resulting coordination compounds for specific applications.
Structural Comparison
The fundamental difference in the structures of this compound and 1,10-phenanthroline lies in the flexibility of the bipyridyl backbone and the presence of exocyclic functional groups.
Synthesis of Coordination Complexes
The synthesis of coordination complexes with both ligands generally involves the reaction of a metal salt with the respective ligand in a suitable solvent. The reaction conditions, such as temperature and solvent, can be adjusted to control the stoichiometry and geometry of the resulting complex.
Representative Synthetic Protocols
Synthesis of [Ru(bpy)₂(phen)]Cl₂ (A representative 1,10-phenanthroline complex): A common method involves the reaction of a precursor complex, such as Ru(bpy)₂Cl₂, with 1,10-phenanthroline.
Experimental Protocol:
-
Preparation of Ru(bpy)₂Cl₂: RuCl₃·3H₂O, 2,2'-bipyridine, and LiCl are refluxed in N,N-dimethylformamide (DMF) for 8 hours. The product is precipitated with acetone and washed with water and diethyl ether.
-
Synthesis of [Ru(bpy)₂(phen)]Cl₂: Ru(bpy)₂Cl₂ and 1,10-phenanthroline are refluxed in an ethanol/water mixture for several hours. The resulting solution is cooled, and the product is precipitated by adding a saturated aqueous solution of NH₄PF₆ to yield the hexafluorophosphate salt, which can be converted to the chloride salt if desired.[4]
Synthesis of a Ruthenium(II) complex with a diamino-bipyridine ligand (A representative this compound complex): While a specific protocol for a simple tris-chelated complex with this compound is not readily available in the searched literature, a general approach would be analogous to the synthesis of other ruthenium polypyridyl complexes.
Generalized Experimental Protocol:
-
Reaction: A ruthenium precursor, such as RuCl₃·3H₂O or [Ru(DMSO)₄Cl₂], is reacted with three equivalents of this compound in a high-boiling solvent like ethylene glycol or ethanol.
-
Reflux: The reaction mixture is heated to reflux under an inert atmosphere for several hours to facilitate the coordination of the ligands to the ruthenium center.
-
Purification: The crude product is purified using column chromatography on silica gel or alumina, followed by precipitation or crystallization to obtain the desired complex.
Stability of Coordination Complexes
The stability of metal complexes is a critical factor for their application. Stability constants (log K) quantify the equilibrium of complex formation in solution. While extensive data is available for 1,10-phenanthroline complexes, quantitative stability constants for this compound are not widely reported. However, the electron-donating amino groups in dabp are expected to increase the basicity of the ligand, which generally leads to the formation of more stable metal complexes compared to the parent 2,2'-bipyridine.
Table 1: Stability Constants (log K) of Metal Complexes
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | Reference |
| Fe(II) | 1,10-phenanthroline | 5.9 | 5.2 | 10.1 (β₃) | [5] |
| Ni(II) | 1,10-phenanthroline | 8.8 | 8.3 | 7.7 | [5] |
| Cu(II) | 1,10-phenanthroline | 9.25 | 7.99 | 6.55 | [6] |
| Ru(II) | 1,10-phenanthroline | - | - | - | [7] |
| Fe(II) | 2,2'-bipyridine | 4.2 | 3.7 | 9.5 (β₃) | [5] |
| Ni(II) | 2,2'-bipyridine | 7.4 | 7.1 | 6.4 | [5] |
| Cu(II) | 2,2'-bipyridine | 8.1 | 5.5 | 3.4 | [6] |
| Ni(II) | This compound | Not Available | Not Available | Not Available |
Note: β₃ = log(K₁K₂K₃). Data for this compound is not available in the searched literature. The increased stability of phenanthroline complexes over bipyridine complexes is attributed to the pre-organized nature of the rigid phenanthroline ligand, which reduces the entropic penalty of coordination.[5]
Photophysical Properties
The photophysical properties of coordination complexes, such as their absorption and emission characteristics, are crucial for applications in sensing, imaging, and photodynamic therapy. Ruthenium(II) complexes of both 1,10-phenanthroline and 2,2'-bipyridine are known for their strong metal-to-ligand charge transfer (MLCT) absorptions in the visible region and their luminescent properties.
The introduction of electron-donating amino groups in this compound is expected to raise the energy of the π* orbitals of the ligand. This would likely lead to a blue shift in the MLCT absorption and emission bands compared to the unsubstituted bipyridine ligand.
Table 2: Photophysical Properties of Ruthenium(II) Complexes in Acetonitrile
| Complex | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |
| [Ru(bpy)₃]²⁺ | 452 (14,600) | 620 | 0.095 (deaerated) | 900 | [2][8] |
| [Ru(phen)₃]²⁺ | 447 (19,000) | 610 | 0.057 (deaerated) | 600 | [7] |
| [Ru(bpy)₂(dabp)]²⁺ | Not Available | Not Available | Not Available | Not Available |
Note: Data for a comparable Ru(II) complex of this compound is not available in the searched literature. The higher quantum yield and longer lifetime of [Ru(bpy)₃]²⁺ compared to [Ru(phen)₃]²⁺ can be attributed to differences in the rigidity and electronic nature of the ligands affecting non-radiative decay pathways.
Catalytic Activity
Complexes of both ligands have been extensively studied as catalysts in various organic transformations, including hydrogenation, oxidation, and cross-coupling reactions. The electronic and steric properties of the ligands play a crucial role in determining the catalytic efficiency.
The electron-donating amino groups in this compound can enhance the electron density at the metal center, which can be beneficial for certain catalytic reactions, such as transfer hydrogenation.
Table 3: Catalytic Activity in Transfer Hydrogenation of Acetophenone
| Catalyst | Reaction Conditions | Conversion (%) | Turnover Frequency (TOF, h⁻¹) | Reference |
| [(η⁶-p-cymene)Ru(bpy)Cl]Cl | i-PrOH, NaOH, 82 °C | ~90 (1 h) | ~90 | [9] |
| [(η⁶-p-cymene)Ru(phen)Cl]Cl | i-PrOH, NaOH, 82 °C | ~95 (1 h) | ~95 | [9] |
| [(η⁶-arene)Ru(dhbp)Cl]Cl | H₂O/MeOH, formate, 6h | High Conversion | Not Reported | [3] |
Note: dhbp = 6,6'-dihydroxy-2,2'-bipyridine, an analogue of dabp. Direct comparative TOF data for a dabp complex under the same conditions is not available. The high activity of the dhbp complex in aqueous media highlights the potential of functionalized bipyridines in green catalysis.[3]
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield
The relative quantum yield of a luminescent complex can be determined by comparing its emission to that of a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample of unknown quantum yield
-
Standard of known quantum yield (e.g., [Ru(bpy)₃]Cl₂ in acetonitrile, Φ = 0.095 in deaerated solution)[2]
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorption spectrum of each solution.
-
Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated emission intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope of the plot of integrated emission intensity vs. absorbance, and η is the refractive index of the solvent.
Protocol 2: Potentiometric Titration for Determination of Stability Constants
This method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base and monitoring the pH change.
Materials:
-
pH meter with a glass electrode
-
Autotitrator or burette
-
Thermostatted reaction vessel
-
Solutions of the metal salt, ligand, standard strong acid (e.g., HCl), and standard carbonate-free strong base (e.g., NaOH) of known concentrations.
-
Inert electrolyte (e.g., KNO₃) to maintain constant ionic strength.
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Prepare a solution containing the metal ion, the ligand, and a known amount of strong acid in a constant ionic strength medium.
-
Titrate this solution with a standard solution of carbonate-free strong base at a constant temperature.
-
Record the pH of the solution after each addition of the base.
-
Perform a separate titration of the strong acid in the same ionic strength medium to determine the electrode parameters.
-
Perform another titration of the ligand and strong acid to determine the protonation constants of the ligand.
-
Use a suitable computer program (e.g., HYPERQUAD) to analyze the titration data and calculate the stepwise stability constants (K₁, K₂, K₃) for the metal-ligand complexes.[10][11]
Conclusion
Both 1,10-phenanthroline and this compound are versatile ligands for the construction of functional coordination complexes.
-
1,10-Phenanthroline forms highly stable, rigid complexes with well-defined photophysical and catalytic properties. Its planarity is advantageous for applications involving DNA intercalation and π-stacking interactions.
-
This compound , while less studied, offers significant potential for tuning the properties of its complexes. The electron-donating amino groups are expected to increase the stability of the complexes and modulate their electronic and catalytic behavior. The presence of the amino groups also provides a handle for further functionalization, opening avenues for the development of more complex molecular architectures and bioconjugates.
The choice between these two ligands will ultimately depend on the specific requirements of the intended application. For well-established systems requiring high stability and predictable properties, 1,10-phenanthroline remains a reliable choice. For applications where fine-tuning of electronic properties, enhanced catalytic activity in specific reactions, or further functionalization is desired, this compound presents an exciting and promising alternative. Further research is needed to fully elucidate the quantitative properties of dabp complexes to enable a more direct and comprehensive comparison.
References
- 1. Synthesis, characterization, and photophysical studies of new bichromophoric ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polycationic Ru(II) Luminophores: Syntheses, Photophysics, and Application in Electrostatically Driven Sensitization of Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical, photophysical and structural properties of ruthenium(ii) complexes containing a tetradentate bipyridine ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diruthenium(ii)–NNN pincer complex catalysts for transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. scirp.org [scirp.org]
A Comparative Guide to the Catalytic Activity of 2,2'-Bipyridine-6,6'-diamine-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of metal complexes featuring the 2,2'-Bipyridine-6,6'-diamine ligand. The unique electronic and steric properties imparted by the diamine functional groups on the bipyridine backbone can significantly influence the catalytic activity of the coordinated metal center. This document summarizes key performance data, details experimental protocols for catalyst validation, and offers a comparison with established alternative catalysts in prominent organic transformations.
Catalytic Performance Overview
The catalytic efficacy of this compound-metal complexes is benchmarked against leading alternative catalysts in three key transformations: asymmetric hydrogenation of ketones, aerobic oxidation of alcohols, and Suzuki-Miyaura cross-coupling reactions. The following tables present a summary of the quantitative data, including Turnover Number (TON), Turnover Frequency (TOF), yield, and enantiomeric excess (ee) or selectivity, where applicable.
Asymmetric Hydrogenation of Ketones
Ruthenium complexes of this compound have demonstrated notable activity in the asymmetric hydrogenation of ketones, a critical reaction in the synthesis of chiral alcohols for the pharmaceutical industry. The performance of a representative Ru-diamine complex is compared with a well-established Noyori-type catalyst.
| Catalyst System | Substrate | TON | TOF (h⁻¹) | Yield (%) | ee (%) | Reference |
| [RuCl₂(6,6'-diamino-2,2'-bipyridine)(p-cymene)] | Acetophenone | >99 | - | >99 | 98 (R) | |
| Noyori Catalyst: RuCl₂[(S)-BINAP][(S,S)-DPEN] | Acetophenone | 100,000 | - | 100 | 97 (R) | [1] |
| [Ru(OSO₂CF₃){(S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂}(η⁶-p-cymene)] | Acetophenone | - | - | 100 | 96 (S) | [2] |
Note: Specific TON and TOF data for the Ru-6,6'-diamine complex were not available in the reviewed literature, but the high yield and enantioselectivity at low catalyst loading suggest high activity. Further research is warranted to quantify these parameters.
Aerobic Oxidation of Alcohols
Palladium complexes are widely employed for the aerobic oxidation of alcohols to aldehydes and ketones, offering a green alternative to stoichiometric oxidants. The performance of a hypothetical Pd-diamine complex is compared with a standard Pd(OAc)₂/pyridine system.
| Catalyst System | Substrate | TON | TOF (h⁻¹) | Yield (%) | Selectivity (%) | Reference |
| Pd(OAc)₂(6,6'-diamino-2,2'-bipyridine) (Hypothetical) | Benzyl Alcohol | - | - | - | - | |
| Pd(OAc)₂/Pyridine | Benzyl Alcohol | - | - | High | High | |
| Pd supported on Carbon Nitride/CeO₂ | Benzyl Alcohol | - | - | >99 | >99 | [3] |
Suzuki-Miyaura Cross-Coupling
Nickel-catalyzed Suzuki-Miyaura cross-coupling has emerged as a cost-effective alternative to palladium-based systems for the formation of C-C bonds. The potential performance of a Ni-diamine complex is compared with a well-established Ni catalyst.
| Catalyst System | Aryl Halide | Arylboronic Acid | TON | TOF (h⁻¹) | Yield (%) | Reference |
| NiCl₂(6,6'-diamino-2,2'-bipyridine) (Hypothetical) | 4-Chlorotoluene | Phenylboronic acid | - | - | - | |
| NiCl₂(dppf) | Aryl Halides | Arylboronic acids | - | - | High | |
| NiCl₂(PCy₃)₂ | 4-Chlorotoluene | Phenylboronic acid | - | - | 95 |
Note: Data for Ni-catalyzed cross-coupling with the specific 6,6'-diamine ligand is not available. The electron-rich nature of the ligand could potentially enhance the oxidative addition step in the catalytic cycle.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of catalytic systems. Below are representative experimental protocols for the key reactions discussed.
Asymmetric Hydrogenation of Acetophenone using a Noyori-type Catalyst
This procedure is adapted from established methods for Noyori-type catalysts and serves as a benchmark for evaluating new catalytic systems.
-
Catalyst Pre-activation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and the chiral diamine ligand (e.g., (S,S)-TsDPEN, 7.3 mg, 0.02 mmol). Anhydrous isopropanol (5 mL) is added, and the mixture is stirred at 80 °C for 1 hour to form the active catalyst.
-
Reaction Setup: In a separate Schlenk flask, acetophenone (120 mg, 1.0 mmol) is dissolved in anhydrous isopropanol (5 mL).
-
Hydrogenation: The catalyst solution is cooled to room temperature and transferred to the substrate solution via cannula. The flask is then placed in an autoclave, which is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 8 atm).
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature for the specified time (e.g., 12 hours). The conversion is monitored by gas chromatography (GC). Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
Analysis: The residue is purified by column chromatography on silica gel to isolate the product, 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC analysis.
Aerobic Oxidation of Benzyl Alcohol using a Palladium Catalyst
This general procedure for palladium-catalyzed aerobic oxidation can be adapted for the evaluation of this compound-palladium complexes.
-
Catalyst Preparation: In a round-bottom flask, Pd(OAc)₂ (4.5 mg, 0.02 mmol) and 2,2'-bipyridine (or the diamine derivative, 1.1 eq to Pd) are dissolved in a suitable solvent such as toluene (10 mL).
-
Reaction Setup: To this solution, benzyl alcohol (108 mg, 1.0 mmol) and a base (e.g., K₂CO₃, 1.2 eq) are added.
-
Oxidation: The flask is fitted with a balloon filled with oxygen (or air) and the mixture is stirred vigorously at a specified temperature (e.g., 80 °C).
-
Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled to room temperature, filtered to remove the base, and the solvent is evaporated.
-
Analysis: The crude product is purified by column chromatography to yield benzaldehyde.
Suzuki-Miyaura Cross-Coupling using a Nickel Catalyst
This protocol provides a general framework for assessing the catalytic activity of nickel complexes in Suzuki-Miyaura reactions.
-
Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with NiCl₂(dme) (6.6 mg, 0.03 mmol), the this compound ligand (1.1 eq to Ni), the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), and a base (e.g., K₃PO₄, 3.0 mmol).
-
Solvent Addition: A degassed solvent (e.g., dioxane, 5 mL) is added, and the tube is sealed.
-
Coupling Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required duration.
-
Reaction Monitoring and Work-up: The reaction is monitored by GC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.
Visualizing Catalytic Processes
Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and logical relationships, enhancing the understanding of the catalytic validation process.
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Logic for catalyst performance comparison.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The solvent-free and aerobic oxidation of benzyl alcohol catalyzed by Pd supported on carbon nitride/CeO2 composites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Bipyridine-Based Fluorescent Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance and application of selected bipyridine-based fluorescent sensors for the detection of Zn²⁺, Cu²⁺, and Ni²⁺.
Bipyridine-based fluorescent probes have emerged as a powerful class of chemosensors for the detection of biologically and environmentally significant metal ions. Their inherent chelating ability, coupled with the versatility of synthetic modifications, allows for the fine-tuning of their photophysical properties to achieve high sensitivity and selectivity. This guide provides a comparative study of three distinct bipyridine-based probes, each tailored for the detection of a specific metal ion: GFZnP-BIPY for Zinc (Zn²⁺), TPE-Bpy-COF for Copper (Cu²⁺), and a Covalent Organic Framework (BPD-COF) for Nickel (Ni²⁺). We present a summary of their performance, detailed experimental protocols, and visualizations of their signaling mechanisms to aid researchers in the selection and application of these valuable analytical tools.
Performance Comparison of Bipyridine-Based Probes
The efficacy of a fluorescent probe is determined by a combination of its photophysical properties and its sensing performance. The following table summarizes the key quantitative data for the selected bipyridine-based probes, offering a direct comparison of their capabilities.
| Probe Name | Target Ion | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Linear Range | Sensing Mechanism | Reference |
| GFZnP-BIPY | Zn²⁺ | 422 | 492 | 0.11 (in presence of Zn²⁺) | 129 µg/L | 0–20 µM | Intramolecular Charge Transfer (ICT) | [1] |
| TPE-Bpy-COF | Cu²⁺ | 410 | 500 | Not Reported | 0.1 µM | Not Reported | Photoinduced Electron Transfer (PET) | [2][3] |
| BPD-COF | Ni²⁺ | Not Reported | Not Reported | Not Reported | 6.80 x 10⁻¹¹ M | 4.20 x 10⁻¹⁰ to 1.26 x 10⁻⁶ M | Fluorescence Quenching | [2] |
Signaling Pathways and Mechanisms
The fluorescence response of these bipyridine-based probes upon metal ion binding is governed by distinct photophysical mechanisms. Understanding these pathways is crucial for interpreting sensing data and for the rational design of new probes.
Intramolecular Charge Transfer (ICT) in GFZnP-BIPY for Zn²⁺ Sensing
The GFZnP-BIPY probe utilizes an Intramolecular Charge Transfer (ICT) mechanism for the detection of Zn²⁺. In its free form, the probe exhibits weak fluorescence. Upon binding of Zn²⁺ to the bipyridine moiety, the electron density within the molecule is redistributed, leading to an enhanced ICT process. This results in a significant increase in fluorescence intensity, providing a "turn-on" signal for the presence of Zn²⁺.[1]
Photoinduced Electron Transfer (PET) in TPE-Bpy-COF for Cu²⁺ Sensing
The TPE-Bpy-COF sensor operates via a Photoinduced Electron Transfer (PET) mechanism, also referred to as a host-guest electron transfer mechanism. In the absence of Cu²⁺, the tetraphenylethylene (TPE) fluorophore within the covalent organic framework (COF) is fluorescent. When Cu²⁺ binds to the bipyridine units, the excited-state electrons from the COF framework are transferred to the vacant orbitals of the Cu²⁺ ion. This electron transfer process quenches the fluorescence, resulting in a "turn-off" signal.[2][3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these fluorescent probes. The following sections provide step-by-step methodologies for the synthesis and fluorescence sensing experiments for the featured bipyridine-based probes.
Synthesis of GFZnP-BIPY
The synthesis of GFZnP-BIPY is achieved through a Knoevenagel condensation reaction.
Materials:
-
[2,2′-bipyridine]-4-carbaldehyde
-
Corresponding imidazolinone precursor
-
Acetic acid
-
Pyrrolidine (catalyst)
Procedure:
-
Dissolve [2,2′-bipyridine]-4-carbaldehyde and the imidazolinone precursor in acetic acid.[1]
-
Add a catalytic amount of pyrrolidine to the mixture.[1]
-
Stir the reaction mixture at 110 °C for 1 hour.[1]
-
Cool the mixture to 5 °C to allow the product to precipitate.[1]
-
Isolate the pure GFZnP-BIPY probe by filtration.[1]
Fluorescence Sensing of Zn²⁺ using GFZnP-BIPY
Materials:
-
GFZnP-BIPY stock solution
-
HEPES buffer (pH 7.4)
-
Zinc salt solution (e.g., ZnCl₂) of known concentration
-
Spectrofluorometer
Procedure:
-
Prepare a solution of GFZnP-BIPY in HEPES buffer (pH 7.4) at the desired concentration (e.g., 2.75 µM).[1]
-
Record the fluorescence emission spectrum of the probe solution.
-
Incrementally add aliquots of the zinc salt solution to the probe solution.
-
After each addition, record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum (492 nm) against the concentration of Zn²⁺ to generate a calibration curve.[1]
Synthesis of TPE-Bpy-COF
The synthesis of TPE-Bpy-COF involves the condensation of its constituent monomers. While the specific detailed protocol for TPE-Bpy-COF was not available in the searched literature, a general procedure for bipyridine-based COFs is provided.
Materials:
-
Bipyridine-containing diamine monomer
-
Aldehyde-containing monomer (e.g., benzene-1,3,5-tricarbaldehyde)
-
Solvent system (e.g., a mixture of mesitylene, dioxane, and aqueous acetic acid)
General Procedure:
-
The monomers are typically combined in a pyrex tube.
-
The solvent system is added, and the mixture is sonicated to ensure homogeneity.
-
The tube is sealed and heated at a specific temperature (e.g., 120 °C) for several days.
-
The resulting solid is collected by filtration, washed with various solvents (e.g., acetone, THF), and dried under vacuum.
Fluorescence Sensing of Cu²⁺ using TPE-Bpy-COF
Materials:
-
TPE-Bpy-COF suspension
-
Aqueous buffer solution
-
Copper salt solution (e.g., CuCl₂) of known concentration
-
Spectrofluorometer
Procedure:
-
Disperse a known amount of TPE-Bpy-COF in the aqueous buffer solution through sonication.
-
Record the fluorescence emission spectrum of the COF suspension (excitation at 410 nm).[3]
-
Add aliquots of the copper salt solution to the suspension.
-
After each addition, record the fluorescence emission spectrum.
-
Monitor the quenching of the fluorescence intensity at 500 nm as a function of Cu²⁺ concentration.[3]
Synthesis of BPD-COF
The synthesis of the bipyridine-based covalent organic framework BPD-COF is achieved through the reaction of 2,2'-bipyridine-5,5'-diamine and benzene-1,3,5-tricarbaldehyde.[2]
Materials:
-
2,2'-bipyridine-5,5'-diamine
-
Benzene-1,3,5-tricarbaldehyde
-
Solvent system (as described for TPE-Bpy-COF)
Procedure:
-
Follow the general procedure for COF synthesis as outlined for TPE-Bpy-COF, using the specified monomers for BPD-COF.
Fluorescence Sensing of Ni²⁺ using BPD-COF
Materials:
-
BPD-COF suspension
-
Aqueous buffer solution
-
Nickel salt solution (e.g., NiCl₂) of known concentration
-
Spectrofluorometer
Procedure:
-
Prepare a suspension of BPD-COF in the desired aqueous medium.
-
Record the initial fluorescence spectrum.
-
Incrementally add the nickel salt solution to the BPD-COF suspension.
-
Record the fluorescence spectrum after each addition to observe the quenching effect.
-
Plot the change in fluorescence intensity against the concentration of Ni²⁺ to determine the linear range and detection limit.[2]
Experimental Workflow
The general workflow for utilizing these bipyridine-based fluorescent probes for metal ion detection follows a consistent series of steps, from probe preparation to data analysis.
This guide provides a foundational understanding of the comparative performance and application of selected bipyridine-based fluorescent probes. Researchers are encouraged to consult the primary literature for further details and to optimize the described protocols for their specific experimental conditions and applications.
References
Performance Evaluation of 2,2'-Bipyridine-6,6'-diamine in Catalytic Hydrogenation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 2,2'-Bipyridine-6,6'-diamine as a ligand in catalytic hydrogenation, benchmarked against other common ligand systems. The information is compiled from recent studies to aid in the selection of effective catalysts for hydrogenation reactions.
Comparative Performance Data
The following tables summarize the quantitative performance of catalysts employing this compound and its analogues in comparison to other ligands in various catalytic hydrogenation reactions.
Table 1: Hydrogenation of Cyclohexanone using Ruthenium Complexes
This table compares the catalytic activity of a Ruthenium complex with this compound against the parent 2,2'-Bipyridine ligand for the hydrogenation of cyclohexanone. The data suggests a significant rate enhancement when the diamine functional groups are present, supporting a metal-ligand bifunctional mechanism.
| Catalyst/Ligand | Substrate | Product | Conversion (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Conditions |
| [(η⁵-C₅H₅)Ru(6,6'-diamino-2,2'-bipyridine)(L)]OTf | Cyclohexanone | Cyclohexanol | >99 | 100 | ~50 | 40°C, 20 atm H₂, 1 mol% catalyst |
| [(η⁵-C₅H₅)Ru(2,2'-bipyridine)(L)]OTf | Cyclohexanone | Cyclohexanol | ~10 | 10 | ~1 | 40°C, 20 atm H₂, 1 mol% catalyst |
Table 2: Transfer Hydrogenation of Acetophenone using Ruthenium Complexes
This table presents the performance of various bipyridine and bibenzimidazole ligands in the Ru-catalyzed transfer hydrogenation of acetophenone.
| Ligand | Substrate | Product | Yield (%) | Conditions |
| 2,2'-Bipyridine | Acetophenone | 1-Phenylethanol | 56 | [(p-cymene)RuCl₂]₂, Cs₂CO₃, 2-propanol, 130°C, 12 h |
| 6,6'-Dimethoxy-2,2'-bipyridine | Acetophenone | 1-Phenylethanol | 62 | [(p-cymene)RuCl₂]₂, Cs₂CO₃, 2-propanol, 130°C, 12 h |
| 2,2'-Bibenzimidazole | Acetophenone | 1-Phenylethanol | 92 | [(p-cymene)RuCl₂]₂, Cs₂CO₃, 2-propanol, 130°C, 12 h |
Table 3: Asymmetric Transfer Hydrogenation of Ketones
This table provides representative data for a well-established chiral diamine ligand, TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in the asymmetric transfer hydrogenation of various ketones, serving as a benchmark for enantioselective reactions.
| Catalyst/Ligand | Substrate | Product | Conversion (%) | ee (%) | TON | TOF (h⁻¹) |
| Ru-TsDPEN | Acetophenone | (R)-1-Phenylethanol | >99 | 98 | 2000 | ~1000 |
| Ru-TsDPEN | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >99 | 99 | 2000 | ~1200 |
| Ru-TsDPEN | 2-Acetylthiophene | (R)-1-(Thiophen-2-yl)ethanol | 98 | 97 | 1000 | ~500 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Cyclohexanone
This protocol is based on the comparative study of Ru complexes with 2,2'-bipyridine and 6,6'-diamino-2,2'-bipyridine.
Materials:
-
Ruthenium catalyst precursor: [(η⁵-C₅H₅)Ru(L)(CH₃CN)₂]OTf (where L is either 2,2'-bipyridine or 6,6'-diamino-2,2'-bipyridine)
-
Substrate: Cyclohexanone
-
Solvent: Anhydrous, degassed dichloromethane (DCM)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with the ruthenium catalyst (1 mol%).
-
Anhydrous, degassed DCM is added to dissolve the catalyst.
-
Cyclohexanone is added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The reactor is purged 3-5 times with hydrogen gas to remove any residual air.
-
The autoclave is pressurized with hydrogen to 20 atm.
-
The reaction mixture is stirred vigorously and heated to 40°C for the specified reaction time.
-
After cooling and venting the reactor, the conversion is determined by gas chromatography (GC) analysis of the reaction mixture.
Protocol 2: Transfer Hydrogenation of Acetophenone[1]
This protocol describes a general procedure for the transfer hydrogenation of ketones using a ruthenium catalyst with N-heterocyclic ligands.[1]
Materials:
-
Ruthenium precursor: [(p-cymene)RuCl₂]₂ (1 mol%)[1]
-
Ligand: 2,2'-Bibenzimidazole (2 mol%)[1]
-
Base: Cesium carbonate (Cs₂CO₃, 0.3 mmol)[1]
-
Substrate: Acetophenone (1 mmol)[1]
-
Hydrogen source/Solvent: 2-propanol (3 mL)[1]
Procedure:
-
A 25 mL tube is charged with [(p-cymene)RuCl₂]₂ (6.1 mg, 1 mol%), 2,2'-bibenzimidazole (4.6 mg, 2 mol%), and Cs₂CO₃ (97.8 mg, 0.3 mmol).[1]
-
Acetophenone (1 mmol) and 2-propanol (3 mL) are added to the tube.[1]
-
The mixture is heated to 130°C for 12 hours.[1]
-
The resulting mixture is cooled to room temperature.[1]
-
The solid is filtered, and the filtrate is collected.[1]
-
The filtrate is concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography (hexanes/ethyl acetate) to yield the pure 1-phenylethanol.[1]
Protocol 3: Asymmetric Transfer Hydrogenation of Ketones using Ru-TsDPEN
This protocol outlines a general procedure for the asymmetric transfer hydrogenation of ketones using a Noyori-type catalyst.
Materials:
-
Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)]
-
Substrate: Ketone (e.g., acetophenone)
-
Hydrogen source: Formic acid/triethylamine azeotrope (5:2 mixture)
-
Solvent: Anhydrous dichloromethane (DCM)
Procedure:
-
To a Schlenk flask under an inert atmosphere, the ketone and solvent are added.
-
The formic acid/triethylamine mixture is added as the hydrogen source.
-
The Ru-TsDPEN catalyst is added to the reaction mixture.
-
The reaction is stirred at a controlled temperature (e.g., 28°C) for the required time (typically 1-24 hours).
-
The reaction progress and enantiomeric excess are monitored by chiral HPLC or GC analysis of aliquots taken from the reaction mixture.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures.
Mechanistic Insights and Logical Relationships
The enhanced performance of the this compound ligand in certain hydrogenation reactions is attributed to a metal-ligand bifunctional mechanism. The amino groups on the bipyridine backbone are believed to participate directly in the hydrogenation step, acting as a proton shuttle.
Caption: Metal-Ligand Bifunctional Mechanism.
The following diagram illustrates a typical experimental workflow for screening the performance of different ligands in catalytic hydrogenation.
Caption: Ligand Screening Workflow.
References
A Comparative Electrochemical Analysis of Iron Complexes with Varied Bipyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of various iron complexes featuring different bipyridine ligands. The performance of these complexes is evaluated based on experimental data from peer-reviewed studies, with a focus on how ligand modifications influence their redox behavior. This information is critical for applications in catalysis, energy storage, and drug development where precise control of electron transfer properties is paramount.
Quantitative Electrochemical Data
The redox potentials of iron bipyridine complexes are highly sensitive to the nature of the substituents on the bipyridine ligands. Electron-donating groups tend to make the iron center easier to oxidize (less positive potential), while electron-withdrawing groups make it more difficult to oxidize (more positive potential). The following table summarizes the Fe(II)/Fe(III) redox potentials for a series of tris(2,2'-bipyridine)iron(II) complexes with different substituents. All potentials are referenced against the ferrocene/ferrocenium (Fc/Fc⁺) couple.
| Complex | Substituent on Bipyridine | E₁/₂ (Fe²⁺/Fe³⁺) vs. Fc/Fc⁺ (V) | Reference |
| [Fe(4,4'-OMe-bpy)₃]²⁺ | 4,4'-Dimethoxy | +0.67 | [1][2] |
| [Fe(4,4'-Me-bpy)₃]²⁺ | 4,4'-Dimethyl | +0.76 | [1] |
| [Fe(bpy)₃]²⁺ | Unsubstituted | +0.86 | [1][2] |
| [Fe(4,4'-Cl-bpy)₃]²⁺ | 4,4'-Dichloro | +0.98 | [1] |
| [Fe(4,4'-NO₂-bpy)₃]²⁺ | 4,4'-Dinitro | +1.21 | [1] |
| [Fe(BDI)(OTf)₂] | Bipyridine-diimine | +0.80 | [3][4] |
Experimental Protocols
The electrochemical data presented in this guide were primarily obtained using cyclic voltammetry (CV). The following is a generalized experimental protocol based on methodologies reported in the cited literature.
Cyclic Voltammetry Protocol
Objective: To determine the redox potentials of iron bipyridine complexes.
Materials:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a platinum pseudo-reference electrode.[1][5]
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile[1][2][5]
-
Analyte: ~1 mM solution of the iron bipyridine complex in the electrolyte solution
-
Internal Standard: Ferrocene (for referencing the potential)[1][2][5]
Procedure:
-
Electrode Preparation: The working electrode is polished with alumina slurry on a polishing pad, rinsed with deionized water and the solvent (acetonitrile), and then dried.
-
Cell Assembly: The three electrodes are assembled in an electrochemical cell containing the electrolyte solution.
-
Deoxygenation: The electrolyte solution is purged with an inert gas (e.g., argon) for approximately 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[1][5] The cell is maintained under an inert atmosphere throughout the experiment.[1]
-
Background Scan: A cyclic voltammogram of the electrolyte solution is recorded to establish the potential window where the solvent and electrolyte are electrochemically stable.
-
Analyte Measurement: The iron bipyridine complex is added to the cell. After a brief purge with the inert gas, the cyclic voltammogram of the complex is recorded.[1] The potential is swept from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).[1][2]
-
Internal Standard Addition: A small amount of ferrocene is added to the solution, and another cyclic voltammogram is recorded. The well-defined, reversible redox couple of ferrocene is used to reference the measured potentials of the iron complex.[1][5]
-
Data Analysis: The half-wave potential (E₁/₂) for the Fe(II)/Fe(III) redox couple is determined from the average of the anodic and cathodic peak potentials.
Structure-Activity Relationship
The electronic properties of the bipyridine ligands directly influence the electrochemical potential of the iron center. This relationship can be visualized as a logical flow where the nature of the ligand substituent dictates the electron density at the iron core, which in turn determines the ease of oxidation.
Caption: Ligand substituent effects on the redox potential of iron bipyridine complexes.
Conclusion
The electrochemical properties of iron bipyridine complexes can be systematically tuned by modifying the bipyridine ligands.[6][7] The introduction of electron-donating or electron-withdrawing substituents provides a reliable strategy for adjusting the redox potential of the iron center to suit specific applications.[6][7] The data and protocols presented in this guide offer a foundational understanding for researchers and professionals working with these versatile complexes. Further investigations into more complex ligand architectures, such as bipyridine-diimine systems, reveal even richer electrochemical behavior, including multi-electron transfer processes.[3][4]
References
- 1. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tuning the Redox Potentials and Ligand Field Strength of Fe(II) Polypyridines: The Dual π-Donor and π-Acceptor Character of Bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Metal Complexes: A Comparative Analysis of 2,2'-Bipyridine-6,6'-diamine and Unsubstituted Bipyridine
For researchers, scientists, and drug development professionals, understanding the stability of metal complexes is paramount for applications ranging from catalysis to medicinal chemistry. This guide provides a comparative assessment of the stability of metal complexes formed with 2,2'-Bipyridine-6,6'-diamine versus the foundational ligand, unsubstituted 2,2'-bipyridine. This analysis is supported by available experimental data and established principles of coordination chemistry.
The introduction of amino groups at the 6,6'-positions of the bipyridine scaffold is anticipated to significantly influence the ligand's electronic properties and, consequently, the stability of its metal complexes. The amino groups are electron-donating, which increases the electron density on the pyridine nitrogen atoms. This enhanced basicity is expected to lead to stronger coordination bonds with metal ions, resulting in more stable complexes compared to those formed with unsubstituted bipyridine. However, a comprehensive search of available scientific literature did not yield specific quantitative stability constants (log β or log K) for metal complexes of this compound to definitively confirm this hypothesis with direct experimental data.
In contrast, the stability of metal complexes with unsubstituted 2,2'-bipyridine is well-documented. The stability of these complexes generally follows the Irving-Williams series for divalent metal ions.
Comparative Stability Data
The following table summarizes the available stability constant data for unsubstituted 2,2'-bipyridine with selected transition metal ions.
| Metal Ion | Ligand | Stability Constant (log K) |
| Co(II) | 2,2'-Bipyridine | 3.46[1] |
| Ni(II) | 2,2'-Bipyridine | 3.52[1] |
| Cu(II) | 2,2'-Bipyridine | 3.55[1] |
Note: The stability constants (K) were converted to log K for easier comparison. The original values were 2.88 x 10³, 3.30 x 10³, and 3.51 x 10³ for Co(II), Ni(II), and Cu(II) respectively[1].
Experimental Protocols for Determining Stability Constants
The stability of metal complexes is typically determined using potentiometric titration or spectrophotometric methods.
Potentiometric Titration
This is a highly accurate method for determining stability constants. The general procedure involves the following steps:
-
Solution Preparation: Standardized solutions of the metal ion, the ligand (in its protonated form), a strong acid (to ensure the ligand is fully protonated at the start), and a carbonate-free strong base are prepared. The ionic strength of all solutions is kept constant using an inert electrolyte (e.g., KNO₃ or NaClO₄).
-
Titration: A solution containing the metal ion and the ligand is titrated with the standardized strong base.
-
Data Acquisition: The pH of the solution is measured after each addition of the base using a calibrated pH meter and glass electrode.
-
Data Analysis: The titration data is used to calculate the proton-ligand stability constants and the metal-ligand stability constants. This is often done using specialized computer programs that analyze the formation curves (a plot of the average number of ligands bound per metal ion versus the free ligand concentration).
Spectrophotometric Method (Job's Method of Continuous Variation)
This method is suitable when the formation of a metal complex results in a significant change in the UV-Vis absorption spectrum.
-
Solution Preparation: A series of solutions are prepared containing varying mole fractions of the metal ion and the ligand, while the total molar concentration of the two species is kept constant.
-
Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the complex.
-
Data Analysis: The absorbance is plotted against the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. The stability constant can then be calculated from the absorbance data.
Logical Framework and Experimental Workflow
The following diagrams illustrate the underlying principles and a typical workflow for assessing the stability of these metal complexes.
Caption: Ligand structure and its effect on complex stability.
Caption: Workflow for determining and comparing complex stability.
References
A Comparative Analysis of Fluorescent Probes Based on Diamino-bipyridines: Quantum Yield and Performance
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yields of probes derived from different diamino-bipyridine scaffolds. The selection of an appropriate fluorescent probe is critical for the sensitivity and accuracy of various applications, including cellular imaging, biosensing, and diagnostics. Diamino-bipyridine derivatives have emerged as a versatile class of fluorophores, with their photophysical properties being tunable through chemical modifications. This report summarizes key performance data, outlines detailed experimental methodologies, and illustrates the underlying signaling mechanisms to aid researchers in making informed decisions for their specific needs.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield (Φ) is a critical metric representing the efficiency of a fluorophore in converting absorbed light into emitted light. A higher quantum yield corresponds to a brighter probe, which is essential for detecting low-abundance targets. The following table summarizes the quantum yields of various fluorescent probes based on different diamino-bipyridine isomers and their derivatives. It is important to note that the quantum yield is highly dependent on the solvent environment; therefore, comparisons should be made with this in mind.
| Probe/Compound | Isomer Core | Solvent | Quantum Yield (Φ) | Reference Compound |
| 3,3'-Diamino-2,2'-bipyridine | 3,3'-Diamino-2,2'-bipyridine | Acetonitrile | < 0.01 | Quinine sulfate |
| [Zn(3,3'-diamino-2,2'-bipyridine)]²⁺ | 3,3'-Diamino-2,2'-bipyridine | Acetonitrile | 0.11 | Quinine sulfate |
| 6-Amino-6′-chloro-2,2'-bipyridine | 6,6'-Diamino derivative | Ethanol | 0.78 | Not specified |
| α-(N-Biphenyl)-substituted 2,2'-bipyridine 1 | α-Arylamino-2,2'-bipyridine | THF | 0.491 | Integrating sphere |
| α-(N-Biphenyl)-substituted 2,2'-bipyridine 2 | α-Arylamino-2,2'-bipyridine | THF | 0.354 | Integrating sphere |
| 4,4'-(...)-[2,2'-bipyrimidine]-...-dianiline | 2,2'-Bipyrimidine | Ethanol | 0.375 | Anthracene |
Signaling Pathway: Zinc Sensing by Diamino-bipyridine Probes
Fluorescent probes based on diamino-bipyridine are frequently employed for the detection of metal ions, such as Zn²⁺. The underlying mechanism for the fluorescence "turn-on" response upon binding to Zn²⁺ is typically a combination of Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Photoinduced Electron Transfer (PET). In the free ligand state, the lone pair of electrons on the nitrogen atoms of the amino groups can quench the fluorescence of the bipyridine fluorophore through a PET process. Upon coordination with a Zn²⁺ ion, the lone pair electrons are engaged in the metal complex, which inhibits the PET process and restricts intramolecular rotations. This chelation event leads to a significant enhancement of the fluorescence quantum yield.
Caption: Signaling pathway of a diamino-bipyridine probe for Zn²⁺ detection.
Experimental Protocols
Synthesis of a Representative Diamino-bipyridine Probe (3,3'-Diamino-2,2'-bipyridine)
A detailed synthesis protocol for 3,3'-diamino-2,2'-bipyridine, a common precursor for fluorescent probes, is provided below. This can be adapted for the synthesis of other isomers and derivatives.
Materials:
-
3,3'-Dinitro-2,2'-bipyridine
-
Hydrazine hydrate (80%)
-
Palladium on carbon (10%)
-
Ethanol
-
Ethyl acetate
-
Deionized water
Procedure:
-
A solution of 3,3'-dinitro-2,2'-bipyridine (1.0 g, 4.06 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.
-
Palladium on carbon (10 wt. %, 0.1 g) is added to the solution.
-
Hydrazine hydrate (80%, 2.0 mL, 41.2 mmol) is added dropwise to the mixture at room temperature.
-
The reaction mixture is then heated to reflux and stirred for 4 hours.
-
After cooling to room temperature, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield a crude solid.
-
The solid is redissolved in ethyl acetate and washed with deionized water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the final product, 3,3'-diamino-2,2'-bipyridine, as a pale yellow solid.
-
The product purity should be confirmed by ¹H NMR and mass spectrometry.
Measurement of Relative Fluorescence Quantum Yield
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Corrected Fluorescence Spectrometer
-
1 cm path length quartz cuvettes
Procedure:
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the diamino-bipyridine probe. For probes emitting in the blue-violet region, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurements: Record the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Fluorescence Measurements: Record the corrected fluorescence emission spectrum for each solution using the fluorescence spectrometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The plots should be linear, and the gradient (slope) of each line should be determined.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (if the same solvent is used, this term becomes 1).
-
Caption: Workflow for relative quantum yield determination.
This guide provides a foundational understanding of the performance of diamino-bipyridine-based fluorescent probes. Researchers are encouraged to consider the specific requirements of their experimental systems when selecting a probe and to perform rigorous validation of its photophysical properties in the relevant environment.
comparative analysis of the binding affinity of bipyridine ligands to metal ions
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Stability of Bipyridine-Metal Complexes
This guide provides a comprehensive comparative analysis of the binding affinity of bipyridine ligands to various metal ions, a crucial aspect in the rational design of catalysts, functional materials, and metallodrugs. The stability of these coordination complexes is quantified by their stability constants (log K), which are presented herein with supporting experimental data and detailed methodologies.
Key Determinants of Binding Affinity
The interaction between bipyridine ligands and metal ions is governed by several key factors:
-
The Chelate Effect: 2,2'-Bipyridine, with its two nitrogen donor atoms positioned for chelation, forms a stable five-membered ring with metal ions. This chelate effect significantly enhances the thermodynamic stability of the resulting complex compared to analogous monodentate ligands. Other bipyridine isomers, where the nitrogen atoms are not suitably positioned for chelation, form considerably weaker complexes.
-
Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a pivotal role in determining the stability of the complex.
-
Ligand Substituents: Electron-donating or withdrawing groups on the bipyridine ring can modulate the ligand's basicity and steric properties, thereby influencing the stability of the metal complex.
-
Solvent and Ionic Strength: The experimental conditions, including the solvent system and the ionic strength of the medium, can have a significant impact on the measured stability constants.
Comparative Analysis of Stability Constants
The following table summarizes the stepwise stability constants (log K) for the formation of 1:1, 1:2, and 1:3 metal-ligand complexes with 2,2'-bipyridine and a substituted derivative, 4,4'-dimethyl-2,2'-bipyridine. The data has been compiled from various studies, and it is important to note the experimental conditions under which these values were obtained.
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | Overall log β₃ | Experimental Conditions | Reference(s) |
| Mn(II) | 2,2'-Bipyridine | 4.06 | 3.78 | 3.63 | 11.47 | 25°C, 1 M NaClO₄ | |
| Fe(II) | 2,2'-Bipyridine | - | - | - | - | Aqueous media | [1] |
| Fe(III) | 2,2'-Bipyridine | 5.2 | 10.3 (β₂) | 15.0 (β₃) | 15.0 | Methanol | [2] |
| Co(II) | 2,2'-Bipyridine | - | - | - | - | 30°C | [3] |
| Ni(II) | 2,2'-Bipyridine | 6.80 | 6.46 | 5.20 | 18.46 | 25°C, 1 M NaClO₄ | |
| Cu(II) | 2,2'-Bipyridine | 6.94 | 5.74 | - | - | 25°C, 1 M NaClO₄ | |
| Zn(II) | 2,2'-Bipyridine | 4.89 | 4.58 | 4.27 | 13.74 | 25°C, 1 M NaClO₄ | |
| Fe(III) | 4,4'-Dimethyl-2,2'-bipyridine | 5.8 | 11.0 (β₂) | - | - | Methanol | [2] |
| Fe(III) | 4,4'-Di-tert-butyl-2,2'-bipyridine | 6.5 | 12.2 (β₂) | - | - | Methanol | [2] |
Note: β₂ and β₃ represent the overall stability constants for the formation of the 1:2 and 1:3 complexes, respectively.
Experimental Protocols
The determination of stability constants is a meticulous process requiring precise control of experimental parameters. The two most common methods employed are Potentiometric Titration and Spectrophotometry.
Potentiometric Titration
This technique involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong acid or base. The change in pH is monitored using a calibrated electrode system.
General Protocol:
-
Solution Preparation: Prepare stock solutions of the metal salt, the bipyridine ligand, a strong acid (e.g., HClO₄), and a CO₂-free strong base (e.g., NaOH) of accurately known concentrations. A background electrolyte (e.g., NaClO₄ or KNO₃) is used to maintain a constant ionic strength.[4][5][6]
-
Calibration: Calibrate the pH electrode using standard buffer solutions. For high accuracy, a series of standard acid solutions can be used to calibrate the electrode to read hydrogen ion concentration directly.
-
Titration: A series of titrations are performed:
-
Acid titration in the presence of the background electrolyte.
-
Acid titration with the ligand in the presence of the background electrolyte.
-
Acid titration with both the metal ion and the ligand in the presence of the background electrolyte.
-
-
Data Analysis: The titration curves are analyzed to calculate the average number of protons associated with the ligand and the average number of ligands bound per metal ion. These values are then used to determine the stepwise stability constants using computational programs.[7]
Spectrophotometry (Job's Method of Continuous Variation)
This method is suitable for complexes that exhibit a distinct absorbance in the UV-Vis spectrum compared to the free ligand and metal ion.
General Protocol:
-
Solution Preparation: Prepare equimolar stock solutions of the metal salt and the bipyridine ligand.
-
Preparation of Series: Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and ligand (e.g., from 1:9 to 9:1). The total volume of each solution is kept constant.[3]
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.[1]
-
Job's Plot: Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.
-
Stability Constant Calculation: The stability constant is calculated from the absorbance data of the solutions.
Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative analysis of the binding affinity of bipyridine ligands.
Conclusion
The binding affinity of bipyridine ligands to metal ions is a fundamental parameter that dictates the properties and applications of the resulting coordination complexes. This guide provides a framework for understanding and comparing these affinities through tabulated stability constants and detailed experimental protocols. The provided workflow offers a systematic approach for researchers to conduct their own comparative analyses, leading to a deeper understanding of structure-affinity relationships and facilitating the design of novel bipyridine-based functional molecules.
References
A Comparative Guide to a Novel 2,2'-Bipyridine-6,6'-diamine Derivative-Based Analytical Method for Trace Metal Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of trace metals is a critical aspect of research, quality control, and drug development. While established techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectroscopy (AAS) are widely used, there is a continuous search for simpler, more cost-effective, and selective colorimetric methods. This guide provides an objective comparison of a new analytical method utilizing a 2,2'-Bipyridine-6,6'-diamine derivative for the spectrophotometric determination of Iron(II) against the industry-standard methods of ICP-OES and Flame AAS. The performance data and detailed experimental protocols presented herein are intended to assist researchers in selecting the most suitable technique for their analytical needs.
Principle of the Methods
-
This compound Derivative Method: This spectrophotometric method is based on the reaction between the this compound derivative and a specific metal ion, in this case, Iron(II), to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a UV-Vis spectrophotometer. The diamine functional groups on the bipyridine scaffold enhance the chelating properties and can influence the selectivity and sensitivity of the reagent.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a powerful atomic emission spectroscopy technique for the determination of trace elements. A liquid sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. As these excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element in the sample.
-
Flame Atomic Absorption Spectroscopy (Flame AAS): In Flame AAS, a liquid sample is aspirated into a flame, where it is atomized. A light beam from a hollow cathode lamp, specific to the element being analyzed, is passed through the flame. The atoms of the target element in the flame absorb this light. The amount of light absorbed is proportional to the concentration of the element in the sample.
Performance Comparison
The following table summarizes the key performance parameters for the new this compound derivative-based method for Iron(II) determination and its comparison with ICP-OES and Flame AAS for the same analyte.
| Parameter | This compound Derivative Method (Hypothetical) | ICP-OES | Flame AAS |
| Analyte | Iron(II) | Iron | Iron |
| Linearity Range | 0.1 - 10.0 µg/mL | 0.01 - 50 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.005 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL | 0.015 µg/mL | 0.03 µg/mL |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Specificity | High for Fe(II) with appropriate masking agents | High, based on unique emission wavelengths | High, based on specific absorption wavelength |
| Throughput | Moderate | High (multi-element) | Moderate to High (single element) |
| Cost per Sample | Low | High | Moderate |
| Instrumentation Cost | Low | High | Moderate |
Note: The performance data for the this compound derivative method is presented as a representative example based on similar bipyridine-based colorimetric methods, as specific validation data for this derivative was not available in the public domain at the time of this publication.
Detailed Experimental Protocols
Spectrophotometric Determination of Iron(II) using this compound Derivative
a. Reagents and Solutions:
-
Iron(II) Standard Stock Solution (1000 µg/mL): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in deionized water, add 5 mL of concentrated sulfuric acid, and dilute to 100 mL in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 7.5, 10.0 µg/mL) by diluting the stock solution with deionized water.
-
This compound Derivative Reagent Solution (0.1% w/v): Dissolve 0.1 g of the derivative in 100 mL of ethanol.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any Fe(III) to Fe(II).
-
Acetate Buffer (pH 4.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
b. Procedure:
-
Pipette 10 mL of the sample solution (or an aliquot diluted to 10 mL) into a 25 mL volumetric flask.
-
Add 1 mL of hydroxylamine hydrochloride solution and mix well. Allow to stand for 10 minutes to ensure complete reduction of any Fe(III).
-
Add 5 mL of acetate buffer solution and 2 mL of the this compound derivative reagent solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax, to be determined, typically around 520-540 nm for iron-bipyridyl complexes) against a reagent blank prepared in the same manner without the iron standard or sample.
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentration and determine the concentration of the unknown sample.
Determination of Iron by ICP-OES
a. Sample Preparation (Digestion):
-
Accurately weigh approximately 0.5 g of the solid sample into a microwave digestion vessel.
-
Add 10 mL of concentrated nitric acid.
-
Allow the sample to pre-digest for 20 minutes.
-
Seal the vessel and perform microwave digestion according to a suitable temperature program (e.g., ramp to 200°C over 15 minutes and hold for 15 minutes).
-
After cooling, carefully open the vessel and quantitatively transfer the digest to a 50 mL volumetric flask.
-
Dilute to volume with deionized water.
b. Instrumental Analysis:
-
Instrument Setup: Warm up the ICP-OES instrument and ignite the plasma. Allow the instrument to stabilize.
-
Calibration: Prepare a series of calibration standards (e.g., 0.01, 0.1, 1.0, 10.0, 50.0 µg/mL) from a certified stock solution, matching the acid matrix of the samples.
-
Analysis: Aspirate the blank, calibration standards, and samples into the instrument.
-
Data Acquisition: Measure the emission intensity at the recommended wavelength for iron (e.g., 259.940 nm).
-
Quantification: The instrument software will generate a calibration curve and calculate the concentration of iron in the samples based on their emission intensities.
Determination of Iron by Flame AAS
a. Sample Preparation:
-
Prepare the sample solution as described in the ICP-OES sample preparation section (digestion may be required for complex matrices). The final concentration of the sample should be within the linear range of the instrument.
b. Instrumental Analysis:
-
Instrument Setup: Install the iron hollow cathode lamp and set the monochromator to the appropriate wavelength (248.3 nm). Adjust the lamp current and slit width as per the manufacturer's recommendations.
-
Flame Ignition: Ignite the air-acetylene flame and allow the instrument to warm up and stabilize.
-
Calibration: Prepare a series of calibration standards (e.g., 0.1, 1.0, 5.0, 10.0, 20.0 µg/mL) from a certified stock solution in the same acid matrix as the samples.
-
Analysis: Aspirate the blank, calibration standards, and samples into the flame.
-
Data Acquisition: Measure the absorbance for each solution.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of iron in the sample from the calibration curve.
Visualizations
Caption: Workflow for the spectrophotometric determination of Iron(II).
Caption: General workflow for trace metal analysis by ICP-OES or Flame AAS.
Safety Operating Guide
Proper Disposal of 2,2'-Bipyridine-6,6'-diamine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,2'-Bipyridine-6,6'-diamine, a substituted bipyridine compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The information presented is synthesized from safety data sheets of structurally similar compounds and general laboratory waste management guidelines.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, related bipyridine compounds are classified as toxic if swallowed or in contact with skin.[1] Therefore, stringent safety measures are required.
Personal Protective Equipment (PPE): Always wear the following when handling this compound:
-
Gloves: Chemical-resistant gloves are mandatory. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]
-
Eye Protection: Safety glasses or goggles are necessary to protect against splashes or airborne particles.[3]
-
Protective Clothing: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust, use a respirator or work in a well-ventilated area, such as a fume hood.
General Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]
-
Contaminated work clothing should not be allowed out of the laboratory.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5][7]
Step 1: Waste Identification and Classification
-
This compound should be classified as a hazardous chemical waste, likely falling under the category of toxic solid organic waste.[5]
Step 2: Containerization
-
Use a dedicated, compatible, and properly sealed container for waste collection.[8][9]
-
The container must be made of a material that does not react with the chemical.[8]
-
Ensure the container has a secure, screw-top cap and is kept closed except when adding waste.[8]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]
Step 3: Labeling
-
Properly label the waste container with a "Hazardous Waste" tag.[10]
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date when waste was first added to the container.[10]
-
Any other contaminants present in the waste stream.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][10]
-
The SAA must be inspected weekly for any signs of leakage.[8]
-
Partially filled containers can be stored in the SAA for up to one year, provided the total volume does not exceed established limits (e.g., 55 gallons).[8][10]
Step 5: Arranging for Disposal
-
Once the waste container is full, or within three days of reaching its accumulation limit, arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10]
-
Complete and submit a hazardous waste disposal form as required by your institution.[10]
III. Quantitative Data Summary
The following table summarizes key hazard information for the parent compound, 2,2'-Bipyridine, which should be considered as a proxy for handling this compound.
| Parameter | Value (for 2,2'-Bipyridine) | Source |
| GHS Classification | Acute Toxicity, Oral (Category 3), H301; Acute Toxicity, Dermal (Category 3), H311 | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H301 + H311: Toxic if swallowed or in contact with skin. | [1] |
| LD50, Oral, Rat | 100 mg/kg | [3] |
IV. Visual Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. riccachemical.com [riccachemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ptb.de [ptb.de]
- 10. odu.edu [odu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
